Thymogen
Description
Oglufanide is a synthetic dipeptide immunomodulator in development for the treatment of chronic hepatitis C viral infection. Oglufanide was originally developed to treat severe infectious disease in Russia (where it is a registered pharmaceutical), and was extensively studied in cancer clinical trials in the United States before being acquired by Implicit Bioscience in 2005. Oglufanide works as a regulator of the body's immune response, is being given by intranasal administration to patients with chronic hepatitis C viral infection.
OGLUFANIDE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
synthetic peptide; a nasal solution used in the treatment of AIDS-related Kaposi sarcoma
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEUXCDZPQOJMY-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924324 | |
| Record name | L-Glu-L-Trp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutamyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38101-59-6, 122933-59-9 | |
| Record name | Thymogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38101-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oglufanide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038101596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oglufanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05779 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Glu-L-Trp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OGLUFANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RHY598T5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glutamyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Thymogen discovery and Khavinson's research
An In-depth Technical Guide on the Discovery of Thymogen and the Research of Professor Vladimir Khavinson
Abstract
This technical guide provides a comprehensive overview of the discovery of the dipeptide bioregulator this compound (L-Glutamyl-L-Tryptophan) and the foundational research conducted by Professor Vladimir Khavinson. Originating from a secret Soviet military program, Khavinson's work on peptide bioregulators heralded a new class of therapeutic agents designed to modulate physiological processes at a fundamental level.[1][2] this compound was first isolated from a bovine thymus extract known as Thymalin and subsequently synthesized.[3][4][5] Its primary mechanism of action is immunomodulatory, restoring balance to the immune system rather than simply stimulating it.[6][7] this compound enhances the differentiation and function of T-lymphocytes, regulates cytokine production, and activates phagocytic cells.[4][6][8] Furthermore, research suggests it operates at an epigenetic level by binding to DNA promoter regions, influencing gene expression and protein synthesis.[8][9] This guide details the key experimental findings, presents quantitative data in tabular form, outlines the methodologies of pivotal experiments, and provides visualizations of its signaling pathways and discovery workflow.
Introduction: The Advent of Peptide Bioregulators
Professor Vladimir Khavinson's Pioneering Research
Professor Vladimir Khatskelevich Khavinson (1946-2024) was a Russian gerontologist and professor who is recognized for the discovery and development of peptide bioregulators.[2][3] His extensive 40-year investigation resulted in the creation of six peptide-based pharmaceuticals and dozens of supplements.[3] Khavinson's research began in the 1970s at the S.M. Kirov Military-Medical Academy, focusing on developing substances to protect military personnel from the stressors of their environment, including radiation and combat injuries.[1][2][10] This work led to the establishment of the St. Petersburg Institute of Bioregulation and Gerontology in 1992, which he directed to transition his findings from military application to broader clinical practice.[1][11]
The Origins in Soviet Military Medicine
The research into peptide bioregulators was initially a classified project under the USSR Ministry of Defence.[1] The objective was to create preparations that could bolster the resilience of soldiers and other personnel exposed to extreme conditions.[10] Khavinson, alongside his colleague V.G. Morozov, developed a novel method to isolate physiologically active peptides from various animal organs, including the thymus, pineal gland, and cerebral cortex.[1][9] These peptides were found to possess immunomodulating, neuroprotective, and geroprotective properties.[9] The first of these preparations was Thymalin, an extract from the thymus, which was developed to restore immune function.[3][12]
The Discovery and Synthesis of this compound
From Thymalin to a Dipeptide: Isolation and Identification
This compound was discovered through the detailed analysis of Thymalin. Researchers used reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the components of the complex Thymalin extract.[4][5] This process identified a specific dipeptide, L-Glutamyl-L-Tryptophan (Glu-Trp), as a key immunoactive molecule.[5]
Chemical Structure and Synthesis
This compound is a dipeptide with the sequence L-Glutamyl-L-Tryptophan. Following its isolation and identification, a synthetic version was produced to ensure purity, consistency, and scalability for pharmaceutical use.[3][5] The synthesis is achieved through methods such as Solid-Phase Peptide Synthesis (SPPS), which allows for the precise construction of the peptide chain.[13][14]
Mechanism of Action
Immunomodulation: A Balancing Act
This compound is classified as an immunomodulator, meaning it works to normalize immune system function rather than indiscriminately boosting it.[6][7] It can stimulate suppressed immune responses, such as those occurring after infection or during aging, and calm overactive responses seen in some inflammatory conditions.[6] This balanced action is its key therapeutic characteristic.
Cellular Signaling Pathways
This compound exerts its effects through multiple cellular pathways. It stimulates the differentiation and maturation of T-lymphocytes, the orchestrators of the adaptive immune response.[6][8] It also enhances the ability of T-cells to recognize peptide-MHC complexes, a critical step in identifying and eliminating infected or abnormal cells.[4][5] The peptide activates neutrophils and macrophages, increasing their chemotaxis and phagocytic activity, and modulates the intracellular ratio of cyclic nucleotides (cAMP/cGMP), which are crucial second messengers in immune signaling.[4][8][15]
Epigenetic Regulation: The Gene-Switching Hypothesis
Khavinson's research posits that small peptides can function as "gene switches".[9] this compound is believed to penetrate the cell and nucleus, where it interacts directly with the promoter regions of genes within lymphocytes.[8][11][16] This binding may induce a conformational change in the chromatin structure, potentially transforming condensed, inactive heterochromatin into accessible, active euchromatin.[8] This epigenetic mechanism would increase the availability of specific genes for transcription, thereby restoring optimal protein synthesis and cellular function.
Key Experimental Data and Findings
Khavinson's research and subsequent studies have produced significant quantitative data on the effects of this compound, particularly in animal models of aging and disease.
Effects on Longevity and Aging Rate in Rats
A long-term study on female rats demonstrated that this compound administration significantly impacted lifespan and the rate of aging.[5]
| Parameter | Control Group (Saline) | This compound-Treated Group | P-Value |
| Mean Lifespan of 10% Longest Survivors | 949 ± 16.1 days | 1048 ± 21.1 days | < 0.001 |
| Aging Rate (Gompertz Equation) | 0.0071 days⁻¹ | 0.0041 days⁻¹ | Not specified |
| Data sourced from a study on outbred female rats treated for 12 months.[5] |
Anti-Carcinogenic Properties in Rats
The same long-term study also revealed a significant reduction in the incidence of spontaneous tumors in the this compound-treated group.[5]
| Tumor Type | Reduction in Incidence (Treated vs. Control) | P-Value |
| Total Tumor Incidence | 1.5 times lower | < 0.01 |
| Malignant Tumor Incidence | 1.7 times lower | < 0.01 |
| Hematopoietic Malignancies | 3.4 times lower | < 0.02 |
| Data sourced from a study on outbred female rats treated for 12 months.[5] |
Another study noted that this compound decreased tumor incidence by 12% and reduced tumor multiplicity by 1.7 times in a model of induced esophageal tumors.[15]
Restoration of Immune Function Post-Irradiation
Studies in irradiated animal models showed that this compound could prevent or reverse the damaging effects of radiation on the immune system.
| Immune Parameter | Irradiated Control Animals | Irradiated + this compound-Treated |
| Leukocyte Migration | 1.5- to 2-fold increase (indicating inhibition) | Normalized |
| Cationic Proteins in Neutrophils | 20–35% decrease (indicating reduced function) | Prevented decrease |
| Lymphoid Organ Karyocytes | Significant decrease | Prevented decrease |
| Data describes effects observed in irradiated guinea pigs.[8] |
Experimental Protocols and Methodologies
The following sections provide an overview of the methodologies used in the discovery and evaluation of this compound.
Protocol: Isolation of L-Glu-L-Trp from Thymalin
This protocol outlines the process used to identify this compound from its natural source.
-
Source Material: Calf thymus glands are collected and processed.
-
Extraction: A mild acid extraction is performed on the thymus tissue to produce a crude peptide complex, known as Thymalin.[4]
-
Chromatographic Separation: The Thymalin extract is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]
-
Column: A C18 column is typically used for separating peptides.
-
Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptides based on their hydrophobicity.
-
-
Fraction Collection and Analysis: Fractions are collected as they elute from the column. Each fraction is analyzed for its biological activity (e.g., T-cell differentiation assay).
-
Identification: The fraction demonstrating the highest immunoactivity is further analyzed using mass spectrometry and amino acid sequencing to confirm its structure as L-Glutamyl-L-Tryptophan.
Protocol: Solid-Phase Synthesis of this compound (L-Glu-L-Trp)
This is a generalized protocol for the chemical synthesis of the dipeptide.
-
Resin Preparation: A solid support resin (e.g., Wang resin) pre-loaded with Fmoc-protected L-Tryptophan is used as the starting point. Special care is taken to use scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) during cleavage to prevent oxidation of the tryptophan side chain.[13]
-
Deprotection: The N-terminal Fmoc protecting group is removed from Tryptophan using a solution of 20% piperidine in dimethylformamide (DMF).[13] The resin is then washed thoroughly with DMF.
-
Coupling: Fmoc-protected L-Glutamic acid is activated using a coupling agent (e.g., DIC/OxymaPure) and added to the resin to form the peptide bond with the deprotected Tryptophan.[13] The reaction is monitored for completion.
-
Final Deprotection: The Fmoc group is removed from the N-terminal Glutamic acid.
-
Cleavage and Deprotection: The completed dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA along with scavengers.[13]
-
Purification: The crude peptide is precipitated, washed with cold ether, and then purified using preparative RP-HPLC to achieve high purity (>98%).
-
Verification: The final product's identity and purity are confirmed using analytical HPLC and mass spectrometry.[14]
Protocol: In Vivo Assessment of Geroprotective and Anti-Carcinogenic Effects in Rodents
This protocol is based on the long-term study of this compound in rats.[5]
-
Animal Model: 76 five-month-old outbred female rats are used.
-
Group Allocation: Animals are randomly assigned to a control group (n=32) or a treatment group (n=44).
-
Dosing Regimen:
-
Treatment Group: Receives subcutaneous injections of 5 micrograms of L-Glu-L-Trp dissolved in 0.2 ml of saline, administered 5 times per week for 12 consecutive months.
-
Control Group: Receives subcutaneous injections of 0.2 ml of normal saline on the same schedule.
-
-
Monitoring: Animals are housed under standard conditions and monitored for their entire natural lifespan. Body weight and general health are recorded regularly.
-
Endpoint Analysis:
-
Lifespan: Date of natural death is recorded for each animal. Mean lifespan and maximum lifespan are calculated. The aging rate is determined using the Gompertz equation.
-
Carcinogenesis: Upon death, a complete necropsy is performed. All discovered tumors are excised, fixed, and studied microscopically by a pathologist to determine their type and malignancy. Tumor incidence is calculated for each group.
-
-
Statistical Analysis: Data between the two groups are compared using appropriate statistical tests (e.g., Student's t-test, chi-squared test) to determine significance.
Protocol: In Vivo Assessment of Immunorestorative Effects in an Irradiation Model
This protocol describes a general method for testing immunomodulators in a radiation-induced immunodeficiency model.[8]
-
Animal Model: Guinea pigs are used.
-
Immunosuppression: Animals are exposed to a sub-lethal dose of whole-body ionizing radiation to induce immunodeficiency, particularly affecting the highly radiosensitive lymphoid tissue.
-
Group Allocation: Animals are divided into an irradiated control group and an irradiated group treated with this compound.
-
Treatment: The treatment group receives parenteral administration of this compound at a specified dose following the radiation exposure.
-
Sample Collection: Blood samples and lymphoid organs (thymus, spleen, lymph nodes) are collected at various time points post-irradiation (e.g., day 5, day 20).
-
Immunological Assays:
-
Cell Counts: Karyocyte counts in the thymus, spleen, and lymph nodes are performed. T- and B-lymphocyte populations are quantified.
-
Neutrophil Function: Functional activity of neutrophils is assessed by measuring the levels of cationic proteins.
-
Lymphocyte Function: The leukocyte migration inhibition test is used to assess the functional activity of lymphocytes. An increase in migration indicates cellular inhibition.
-
-
Data Analysis: The results from the this compound-treated group are compared to the irradiated control group to evaluate the immunorestorative effects of the peptide.
References
- 1. From Secret Military Peptide Bioregulator Lab to Creation of Commercial Pharmaceutical Preparations | by Anthony Rimmington | Medium [medium.com]
- 2. youthandearth.com [youthandearth.com]
- 3. Vladimir Khavinson - Wikipedia [en.wikipedia.org]
- 4. khavinson.info [khavinson.info]
- 5. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. muscleandbrawn.com [muscleandbrawn.com]
- 7. swolverine.com [swolverine.com]
- 8. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dnlabresearch.com [dnlabresearch.com]
- 10. Peptide Bio-regulators for Healthy Aging | Mill Valley, Marin County, CA [drlisabrent.com]
- 11. Khavinson Peptides - Peptide Products - Source of Youth, Health & Beauty [peptide-products.com]
- 12. khavinson.info [khavinson.info]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. Research Peptides for Sale Online - Buy Peptides (100% USA Made) [biolongevitylabs.com]
- 15. corepeptides.com [corepeptides.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Synthesis and Properties of L-glutamyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and physicochemical and biological properties of the dipeptide L-glutamyl-L-tryptophan. The information is tailored for professionals in research and drug development, with a focus on detailed methodologies and quantitative data.
Chemical Synthesis of L-glutamyl-L-tryptophan
The synthesis of L-glutamyl-L-tryptophan can be approached through both chemical and enzymatic methods. While enzymatic synthesis, particularly for the γ-glutamyl isomer, offers high specificity and yield under mild conditions, chemical synthesis provides versatility for producing both α- and γ-isomers and for incorporating modified amino acids. This guide focuses on a solution-phase chemical synthesis approach using Fmoc/tBu protection strategy, which is a common and effective method in peptide chemistry.
Protecting Group Strategy
To ensure the specific formation of the desired peptide bond and prevent unwanted side reactions, the reactive functional groups of glutamic acid and tryptophan must be protected. A common strategy involves:
-
N-terminal protection of Glutamic Acid: The α-amino group of glutamic acid is protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
-
Side-chain protection of Glutamic Acid: The γ-carboxyl group of glutamic acid is protected with a tert-butyl (tBu) ester to prevent its participation in the coupling reaction. This allows for the selective formation of the α-peptide bond.
-
C-terminal protection of Tryptophan: The carboxyl group of tryptophan is typically protected as a methyl ester (OMe) to prevent self-polymerization.
-
Tryptophan side-chain: The indole ring of tryptophan can be left unprotected or protected with a tert-butyloxycarbonyl (Boc) group to minimize side reactions during synthesis and cleavage.
Coupling and Deprotection
The peptide bond is formed using a coupling reagent that activates the free carboxyl group of the N-protected glutamic acid, facilitating its reaction with the free amino group of the C-protected tryptophan. Subsequent deprotection steps remove the protecting groups to yield the final dipeptide.
Experimental Protocols
Solution-Phase Synthesis of α-L-glutamyl-L-tryptophan
This protocol outlines a typical solution-phase synthesis.
Materials:
-
Fmoc-L-Glu(OtBu)-OH
-
L-Trp-OMe·HCl (L-tryptophan methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Coupling Reaction:
-
Dissolve Fmoc-L-Glu(OtBu)-OH (1.1 equivalents) and HOBt (1.1 equivalents) in DMF.
-
In a separate flask, suspend L-Trp-OMe·HCl (1 equivalent) in DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride.
-
Add the L-Trp-OMe solution to the Fmoc-L-Glu(OtBu)-OH solution.
-
Cool the mixture to 0 °C and add DCC or EDC (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Remove the solvent under reduced pressure.
-
-
Work-up and Purification of Protected Dipeptide:
-
Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Fmoc Deprotection:
-
Dissolve the purified protected dipeptide in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
-
Final Deprotection (tBu and OMe removal):
-
Dissolve the deprotected dipeptide in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Stir at room temperature for 2-4 hours.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purification of L-glutamyl-L-tryptophan
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4][5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient of mobile phase B is used to elute the peptide.
-
Detection: UV detection at 220 nm and 280 nm.
-
The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.
Quantitative Data
Table 1: Physicochemical Properties of L-glutamyl-L-tryptophan
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉N₃O₅ | |
| Molecular Weight | 333.34 g/mol | |
| Appearance | White to off-white powder | |
| Solubility in Water | Slightly soluble | [7][8] |
| Chirality | L-configuration for both amino acids |
Table 2: Enzymatic Synthesis of γ-L-glutamyl-L-tryptophan[6]
| Parameter | Optimal Condition/Value |
| Enzyme | L-glutaminase from Bacillus amyloliquefaciens |
| Substrates | L-glutamine (Gln) and L-tryptophan (Trp) |
| pH | 10 |
| Temperature | 37 °C |
| Reaction Time | 3 hours |
| Substrate Ratio (Gln:Trp) | 1:3 (0.1 mol/L each) |
| Enzyme Concentration | 0.1% (m/v) |
| Yield of γ-L-glutamyl-L-tryptophan | 51.02% |
Biological and Physicochemical Properties
Biological Activity
-
Immunomodulatory Effects: Both α-L-glutamyl-L-tryptophan and its γ-isomer have demonstrated immunomodulatory properties. They can influence cytokine secretion and the expression of cell adhesion molecules. For instance, α-L-glutamyl-L-tryptophan has been shown to reduce TNFα-induced IL-1α and IL-8 production while increasing the level of the ICAM-1 surface molecule.
-
Antioxidant Activity: The γ-L-glutamyl-L-tryptophan dipeptide exhibits significant antioxidant properties, including DPPH radical scavenging activity and ABTS radical scavenging activity.[6][9]
Physicochemical Properties
-
Solubility: L-glutamyl-L-tryptophan is a dipeptide and its solubility is influenced by pH. As a general guideline for peptides, those with a net charge are more soluble in aqueous solutions. The presence of the tryptophan residue makes it slightly hydrophobic.
-
Stability: Peptide stability is pH-dependent. At acidic pH (below 3), glutamine residues can undergo deamidation to glutamic acid. The peptide bond itself can be susceptible to hydrolysis under strongly acidic or basic conditions. For storage, lyophilized peptides are more stable, and solutions should be stored frozen in aliquots to avoid repeated freeze-thaw cycles.[10][11][12][13]
Spectroscopic Data
-
Mass Spectrometry: The mass of L-glutamyl-L-tryptophan can be confirmed by electrospray ionization mass spectrometry (ESI-MS). The expected [M+H]⁺ ion would be at m/z 334.14. Fragmentation patterns in MS/MS can be used to confirm the sequence and distinguish between α- and γ-linkages.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the dipeptide. The chemical shifts of the α-protons and the amide protons are characteristic of the peptide backbone conformation.
Visualizations
Chemical Synthesis Workflow
References
- 1. bachem.com [bachem.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-TRYPTOPHAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]
The Structure-Activity Relationship of Thymogen: A Technical Guide
An In-depth Examination of a Dipeptide Immunomodulator and its Analogs
Introduction
Thymogen (L-glutamyl-L-tryptophan) is a synthetic dipeptide that has garnered significant interest for its immunomodulatory properties. As a bioregulator, it mimics the natural peptides produced by the thymus gland, playing a crucial role in the maturation, differentiation, and activity of T-lymphocytes.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the experimental methodologies used to elucidate its biological functions and those of its analogs. The document is intended for researchers, scientists, and drug development professionals engaged in the field of immunology and peptide-based therapeutics.
Core Structure and Biological Activity
This compound's fundamental structure consists of L-glutamic acid and L-tryptophan.[3] Its primary biological effect is the stimulation and regulation of cellular immunity.[4] This is achieved through the modulation of T-lymphocyte differentiation and proliferation, and the regulation of cytokine production.[1][2] Of particular note in SAR studies is the discovery of the reciprocal (opposite) effects of its stereoisomers. While the L-L configuration of this compound exhibits immunostimulatory properties, the D-D isomers, such as D-Glu-D-Trp and D-Glu(γ-D-Trp) (known as Thymodepressin), demonstrate potent immunosuppressive activity.[2] This chiral-dependent bioactivity is a central theme in the exploration of this compound analogs.
Quantitative Analysis of Biological Activity
The biological activities of this compound and its analogs have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound and its Analogs on T-Lymphocyte E-Rosette Forming Unit (RFU) Recovery
The E-rosette assay is a classical method to identify and quantify T-lymphocytes, which have the ability to bind sheep red blood cells. In the context of this compound SAR studies, a modified version of this assay is used to assess the ability of the peptides to restore the E-rosette forming capacity of thymocytes after their surface receptors have been damaged by trypsin treatment. This serves as a measure of the peptides' ability to promote T-cell maturation and receptor regeneration.
| Compound | Configuration | Concentration | RFU Recovery (%) (Approximate) | Activity |
| Control (Trypsin-treated) | - | - | 30 | Baseline |
| This compound | L-Glu-L-Trp | Not Specified | 75 | Immunostimulatory |
| Analog 1 | L-Glu(L-Trp) | Not Specified | 70 | Immunostimulatory |
| Analog 2 | D-Glu-L-Trp | Not Specified | 45 | Weakly Immunostimulatory |
| Analog 3 | L-Glu-D-Trp | Not Specified | 40 | Weakly Immunostimulatory |
| Thymodepressin | D-Glu-D-Trp | Not Specified | 15 | Immunosuppressive |
| Analog 4 | D-Glu(D-Trp) | Not Specified | 20 | Immunosuppressive |
Data in this table is an approximate interpretation of graphical data presented in a review by Deigin et al. (2024), as precise numerical values were not provided in a tabular format in the available literature.
Table 2: Immunosuppressive Activity of Thymodepressin
Thymodepressin, the D-enantiomer of this compound, has been studied for its ability to suppress hematopoietic processes. The following data illustrates its dose-dependent inhibitory effect on hematopoietic stem cell progenitors in vitro and its efficacy in an in vivo model of autoimmunity.
| Assay | Target | Concentration / Dose | Effect |
| In Vitro Colony Forming Unit (CFU) Assay | Hematopoietic Stem Cell Progenitors | 1 µg/mL - 10 µg/mL | Suppression of cloning efficiency |
| In Vivo Autoimmunity Model (SJL/J mice) | Mercury-induced autoimmunity | 0.14 mg/kg | Pronounced immunosuppressive effect |
| In Vivo Autoimmunity Model (SJL/J mice) | Mercury-induced autoimmunity | 0.35 mg/kg | Pronounced immunosuppressive effect |
| In Vivo Autoimmunity Model (SJL/J mice) | Mercury-induced autoimmunity | 0.7 mg/kg | Most effective immunosuppression |
Data sourced from a review by Deigin et al. (2024).
Table 3: Effect of this compound on Cytokine Production
| Cell Type | Stimulus | This compound (α-Glu-Trp) Concentration | Cytokine | Effect |
| Endothelial Cells (EA.hy 926) | TNF-α | 1 µg/mL | IL-1α | Reduction in production |
| Mononuclear Cells | TNF-α | Not Specified | IL-8 | Reduction in secretion |
Qualitative data indicates that this compound can modulate cytokine production, but more detailed quantitative studies are required to establish a clear dose-response relationship for a broader range of cytokines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections provide detailed protocols for the key experiments cited in this compound research.
Trypsin-Treated Thymocyte E-Rosette Forming Unit (RFU) Recovery Assay
This assay is a cornerstone in determining the immunostimulatory or immunosuppressive activity of this compound and its analogs.
Objective: To measure the ability of a peptide to restore the E-rosette forming capacity of thymocytes after enzymatic treatment with trypsin.
Materials:
-
Thymocytes isolated from a suitable animal model (e.g., mice, guinea pigs).
-
Sheep Red Blood Cells (SRBCs).
-
Trypsin solution (e.g., 0.25% in Hank's Balanced Salt Solution).
-
Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
Peptide solutions (this compound and its analogs) at various concentrations.
-
2-aminoethylisothiouronium bromide (AET) for SRBC treatment (optional, enhances rosette stability).[3]
-
Microscope slides and coverslips.
-
Centrifuge.
-
Incubator.
Procedure:
-
Thymocyte Preparation: Isolate thymocytes from the thymus gland under sterile conditions and prepare a single-cell suspension in a suitable buffer.
-
Trypsin Treatment: Incubate the thymocytes with a pre-warmed trypsin solution at 37°C for a specified time (e.g., 15-30 minutes) to enzymatically remove surface receptors.
-
Inactivation and Washing: Stop the trypsin activity by adding an excess of cold medium containing FBS. Wash the cells multiple times with cold PBS by centrifugation to remove residual trypsin.
-
Peptide Incubation: Resuspend the trypsin-treated thymocytes in a medium containing the test peptide (this compound or its analogs) at the desired concentration. A control group with no peptide is also included. Incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for receptor regeneration.
-
E-Rosette Formation: Mix the peptide-treated thymocytes with a suspension of SRBCs (optionally AET-treated) at a specific ratio (e.g., 1:10).[5]
-
Centrifugation and Incubation: Centrifuge the cell mixture at low speed (e.g., 200 x g) for 5 minutes to facilitate cell-to-cell contact. Incubate the pellet at 4°C for 1-2 hours to allow for stable rosette formation.
-
Resuspension and Counting: Gently resuspend the cell pellet. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and count the number of rosette-forming cells (a lymphocyte with three or more attached SRBCs) per 200 lymphocytes under a light microscope.[5]
-
Data Analysis: Express the results as the percentage of RFU. Compare the RFU recovery in the peptide-treated groups to the control group.
Lymphocyte Proliferation Assay
This assay measures the effect of this compound and its analogs on the proliferation of lymphocytes, a key indicator of T-cell activation.
Objective: To quantify the dose-dependent effect of a peptide on the proliferation of lymphocytes in vitro.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) as a positive control for T-cell proliferation.[6]
-
Peptide solutions at various concentrations.
-
[³H]-Thymidine or a non-radioactive alternative like BrdU or CFSE.
-
96-well cell culture plates.
-
Cell harvester and scintillation counter (for [³H]-Thymidine assay).
-
Flow cytometer (for CFSE assay).
Procedure (using [³H]-Thymidine incorporation):
-
Cell Plating: Seed PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Treatment: Add the peptide solutions at various concentrations to the wells. Include a negative control (medium only) and a positive control (mitogen).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Radiolabeling: Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis and, therefore, cell proliferation.
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean CPM of the treated wells by the mean CPM of the negative control wells.
CD34+ Hematopoietic Progenitor Cell Colony-Forming Unit (CFU) Assay
This assay is used to assess the impact of peptides on the proliferation and differentiation of hematopoietic stem and progenitor cells.
Objective: To determine the effect of a peptide on the colony-forming ability of CD34+ cells.
Materials:
-
CD34+ cells isolated from bone marrow, peripheral blood, or cord blood.
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF, G-CSF) to support colony growth.[7][8]
-
Peptide solutions at various concentrations.
-
35 mm culture dishes.
-
Inverted microscope.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of CD34+ cells in a suitable medium.
-
Plating: Mix the CD34+ cells and the test peptide with the methylcellulose medium. Dispense the mixture into 35 mm culture dishes.
-
Incubation: Incubate the dishes at 37°C in a humidified 5% CO₂ incubator for 14-16 days.
-
Colony Counting and Identification: Using an inverted microscope, count and identify the different types of colonies based on their morphology, such as Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (CFU-GEMM).[7]
-
Data Analysis: Compare the number and types of colonies in the peptide-treated groups to the control group to determine the effect on hematopoietic progenitor proliferation and differentiation.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying this compound's immunomodulatory effects are still under investigation. However, several signaling pathways have been proposed.
This compound (L-Glu-L-Trp): Immunostimulation
Hypothesized Mechanism: One of the leading hypotheses suggests that this compound may directly interact with the promoter regions of genes within lymphocytes.[2] This interaction is thought to induce a change in chromatin structure, transforming condensed, inactive heterochromatin into a more open and active euchromatin state.[2] This would increase the accessibility of genes for transcription, leading to the expression of proteins involved in T-cell differentiation, proliferation, and function.
Potential Downstream Pathways: This chromatin remodeling could influence several key signaling pathways, including:
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor in the immune system, regulating the expression of genes involved in inflammation, cell survival, and immune responses. This compound-induced chromatin accessibility could lead to the enhanced transcription of NF-κB target genes.
-
Cytokine Signaling Pathways: By promoting the transcription of cytokine and cytokine receptor genes, this compound can amplify and direct the immune response.
Thymodepressin (D-Glu-D-Trp): Immunosuppression
Target Cells: In contrast to this compound, Thymodepressin appears to primarily target bone marrow hematopoietic progenitors (CD34+ cells).[9]
Mechanism: Thymodepressin reduces the number of committed hematopoietic progenitor cells and decreases the percentage of cells in the S-phase of the cell cycle.[2] This leads to a transient, dose-dependent decrease in the number of leukocytes in the blood.
Conclusion
The structure-activity relationship of this compound is a compelling example of how subtle changes in molecular stereochemistry can lead to diametrically opposed biological activities. While L-Glu-L-Trp acts as an immunostimulant, its D-enantiomers are potent immunosuppressors. The experimental data, primarily from E-rosette recovery assays and hematopoietic progenitor cell proliferation studies, provides a quantitative basis for these observations. However, further research is needed to fully elucidate the detailed molecular mechanisms, including the specific gene targets of this compound and the precise signaling cascades initiated by both the L- and D-isomers. A deeper understanding of these pathways will be instrumental in the rational design of novel peptide-based immunomodulatory therapeutics with enhanced efficacy and specificity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their future investigations into this fascinating class of dipeptides.
References
- 1. Item - Degradation of cytoplasmic IκBα and nuclear translocation of NF-κB p65 in H4 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Lymphocyte proliferation modulated by glutamine: involved in the endogenous redox reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A methodological study of E-rosette formation using AET-treated sheep red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. sciensage.info [sciensage.info]
- 6. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Colony formation of human fetal CD34+ hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Core Mechanism of Thymogen (L-glutamyl-L-tryptophan) in T-Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymogen, a synthetic dipeptide composed of L-glutamyl-L-tryptophan, is an immunomodulatory agent that has demonstrated a significant role in the maturation and functional activity of T-lymphocytes. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action on T-cell differentiation. It summarizes the available quantitative data on its immunomodulatory effects, details relevant experimental protocols for its study, and visualizes the proposed signaling pathways. While extensive quantitative data in publicly accessible literature is limited, this guide synthesizes the current understanding to provide a valuable resource for researchers in immunology and drug development.
Introduction
The thymus gland is the primary site of T-cell development and maturation, a process critical for a competent adaptive immune system. Thymic peptides play a crucial role in regulating this intricate process. This compound, with its active substance being the monosodium salt of L-α-glutamyl-L-tryptophan, is a synthetic dipeptide identical to a natural compound isolated from the thymus.[1] It is recognized for its ability to normalize immune functions, particularly by stimulating the differentiation and proliferation of T-lymphocyte precursors into mature, immunocompetent cells.[2][3] This guide will dissect the mechanisms of action of this compound on T-cell differentiation, providing a technical overview for scientific professionals.
Molecular Mechanism of Action
This compound's primary immunomodulatory activity is centered on its influence over T-lymphocyte differentiation and function. It is believed to mimic the action of natural thymic hormones, thereby promoting the maturation of T-cell precursors and modulating the balance of T-cell subsets.[3]
Influence on T-Cell Differentiation and Maturation
This compound has been shown to activate T-cell differentiation.[2] This process involves the transformation of T-lymphocyte precursors into mature T-cells, characterized by the expression of specific cell surface markers. One observable effect is the enhanced expression of Thy-1 (CD90), a key marker of mature T-lymphocytes, on precursor cells following incubation with the dipeptide.[3] This suggests that this compound can drive the progression of thymocytes through their developmental stages.
Modulation of T-Cell Subsets
This compound is reported to regulate the number and ratio of T-helper (CD4+) and T-suppressor/cytotoxic (CD8+) cells.[3] While specific quantitative data from peer-reviewed literature is sparse, the modulation of the CD4+/CD8+ ratio is a key indicator of its immunoregulatory effects. A balanced CD4+/CD8+ ratio is crucial for a healthy immune response.
Regulation of Cytokine Production
This compound's immunomodulatory effects extend to the regulation of cytokine secretion. Cytokines are critical signaling molecules that direct the nature of an immune response, including the differentiation of T-helper cells into distinct subsets (e.g., Th1, Th2).
Available in vitro data on the effect of α-glutamyl-tryptophan on cytokine production in cell cultures stimulated with TNF-α provides some insight into its anti-inflammatory properties.[4][5]
Quantitative Data on Immunomodulatory Effects
Table 1: Effect of α-Glutamyl-L-Tryptophan on Cytokine Secretion in vitro
| Cell Type | Stimulant | Cytokine Measured | α-Glu-Trp Concentration | Observed Effect | Reference |
| EA.hy 926 (endothelial cells) | TNF-α | IL-1α | 10 µg/mL | Reduced TNF-α-induced secretion by 22.79% | [4] |
| EA.hy 926 (endothelial cells) | TNF-α | IL-8 | 1 µg/mL | Dose-dependent decline in induced production (26.37% decrease at 1 µg/mL, not statistically significant) | [4] |
| Human peripheral blood mononuclear cells | TNF-α | IL-8 | 100, 10, 1 µg/mL | Reduced TNF-α-induced secretion | [5] |
Table 2: Effect of α-Glutamyl-L-Tryptophan on Cell Surface Molecule Expression in vitro
| Cell Type | Stimulant | Surface Molecule | α-Glu-Trp Concentration | Observed Effect | Reference |
| Human peripheral blood mononuclear cells | None (spontaneous) | ICAM-1 | 100, 10, 1 µg/mL | Increased spontaneous expression (36.67%, 66.67%, and 20.00% increase, respectively) | [4] |
| EA.hy 926 (endothelial cells) | TNF-α | ICAM-1 | 100, 10, 1 µg/mL | Increased TNF-α-stimulated expression | [5] |
Signaling Pathways
The precise signaling cascade initiated by this compound is still under investigation. However, based on its function and data from related compounds, a proposed pathway can be outlined. This compound likely interacts with receptors on the T-cell surface, triggering a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function.
Proposed Signaling Pathway of this compound in T-Cells
This proposed pathway integrates general T-cell receptor (TCR) signaling with potential targets of this compound. It is hypothesized that this compound may modulate key signaling nodes to influence T-cell differentiation. A study on a related dipeptide, gamma-D-glutamyl-L-tryptophan, suggested a mechanism involving the activation of the protein tyrosine phosphatase SHP-2 and inhibition of the transcription factor STAT3.[4] This provides a plausible, though not definitively proven, mechanism for this compound's action.
Caption: Proposed signaling pathway of this compound in T-cell activation and differentiation.
Experimental Protocols
The following sections detail standardized protocols for key experiments used to assess the effects of immunomodulatory compounds like this compound on T-cell differentiation.
In Vitro T-Cell Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T-cells into various T-helper subsets.
Materials:
-
Naïve CD4+ T-cells (isolated from peripheral blood or spleen)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
24-well tissue culture plates
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant cytokines (e.g., IL-2, IL-12, IL-4, IFN-γ, TGF-β, IL-6)
-
Neutralizing antibodies (e.g., anti-IFN-γ, anti-IL-4)
-
This compound (L-glutamyl-L-tryptophan) at various concentrations
Procedure:
-
Plate Coating: Coat wells of a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Cell Plating: Wash the coated wells with PBS. Seed naïve CD4+ T-cells at a density of 1-2 x 10^6 cells/mL in culture medium.
-
Stimulation and Differentiation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells.
-
Add the appropriate cytokine cocktail for the desired T-helper subset differentiation (e.g., for Th1: IL-12 and anti-IL-4; for Th2: IL-4 and anti-IFN-γ).
-
Add this compound at a range of concentrations to the experimental wells. Include a vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells for analysis of T-cell subsets by flow cytometry and cytokine production by ELISA or intracellular cytokine staining.
Experimental Workflow for In Vitro T-Cell Differentiation
Caption: Workflow for in vitro T-cell differentiation and analysis.
Flow Cytometry for T-Cell Subset Analysis
This protocol outlines the procedure for identifying and quantifying T-cell subsets using fluorescently labeled antibodies.
Materials:
-
Cultured or isolated T-cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7) and intracellular transcription factors (e.g., FoxP3 for regulatory T-cells).
-
Fixation/Permeabilization buffers (for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells with FACS buffer.
-
Surface Staining: Resuspend the cells in FACS buffer containing the desired combination of surface antibodies. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
(Optional) Intracellular Staining: If staining for intracellular markers, fix and permeabilize the cells according to the manufacturer's protocol. Then, add the intracellular antibodies and incubate.
-
Wash: Wash the cells as in step 3.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on different T-cell populations and determine their percentages.
ELISA for Cytokine Quantification
This protocol describes the measurement of cytokine concentrations in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatants
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for at least 1 hour.
-
Sample and Standard Incubation: Wash the plate. Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Plate: Read the absorbance at 450 nm on a plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound (L-glutamyl-L-tryptophan) is a promising immunomodulatory dipeptide with a clear role in promoting T-cell differentiation and function. Its mechanism of action appears to involve the stimulation of T-cell maturation and the regulation of cytokine production, contributing to a balanced immune response. While the precise signaling pathways are still being elucidated, the available evidence points towards a modulation of key intracellular signaling cascades. The lack of extensive quantitative data in the public domain highlights an area for future research that would be invaluable for a more complete understanding of this compound's therapeutic potential. The experimental protocols detailed in this guide provide a framework for conducting such studies, which will be crucial for advancing the clinical applications of this and similar immunomodulatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymodepressin—Unforeseen Immunosuppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Drugs with α-Glutamyl–Tryptophan for Cytokine Secretion and Level of Surface Molecule ICAM-1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Thymogen's role in regulating cytokine profiles
An In-Depth Technical Guide to Thymogen's Role in Regulating Cytokine Profiles
Executive Summary
This compound (α-glutamyl-tryptophan) is a synthetic dipeptide bioregulator with significant immunomodulatory properties. Unlike broad immune stimulants, this compound functions by normalizing the immune response—attenuating excessive inflammatory reactions while enhancing suppressed cellular immunity. This guide provides a detailed examination of the mechanisms through which this compound regulates cytokine profiles, a key aspect of its therapeutic potential. It is intended for researchers, scientists, and professionals in drug development who are investigating novel immunomodulatory agents. This document synthesizes available preclinical data, outlines plausible signaling pathways, and provides detailed experimental protocols for assessing its activity.
Introduction to this compound
This compound, a dipeptide composed of L-glutamic acid and L-tryptophan (Glu-Trp), was originally developed from research into the immunoregulatory functions of the thymus gland.[1][2] As a short, stable molecule, it acts as a precise bioregulator, primarily influencing the maturation and activity of T-lymphocytes and modulating the production of cytokines, the signaling molecules that orchestrate immune responses.[3][4] Its core function is to restore immune homeostasis, making it a subject of interest for conditions characterized by immune dysregulation, including chronic inflammation, secondary immunodeficiencies, and recovery from illness or stress.[3][5]
Mechanism of Action in Cytokine Regulation
This compound exerts its immunomodulatory effects by influencing key cellular and molecular pathways that govern inflammation and immune cell activity. Its primary action is not to globally suppress or stimulate but to restore a balanced cytokine environment.
Influence on Immune Cells
This compound's activity is centered on the regulation of T-lymphocytes and phagocytic cells like macrophages.[2] It stimulates the differentiation of T-cell precursors into mature, immunocompetent cells and normalizes the ratio of T-helper to T-suppressor cells.[2] This foundational effect on T-cells is critical for the subsequent orchestration of cytokine release.
Modulation of Cytokine Profiles
This compound has been shown to selectively inhibit the production of pro-inflammatory cytokines while supporting a balanced immune state. Studies indicate that it can reduce the secretion of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1α (IL-1α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), particularly under conditions of inflammatory stress.[6][7][8][9] This targeted anti-inflammatory action prevents the excessive cytokine release associated with tissue damage in chronic inflammatory conditions.
Signaling Pathways
The precise receptor for this compound has not been fully elucidated, but its downstream effects appear to involve the modulation of intracellular second messengers. Evidence suggests that this compound influences the intracellular balance of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for regulating immune cell activation and cytokine synthesis.[1][4] By altering this balance, this compound can interfere with pro-inflammatory signaling cascades, such as those governed by the transcription factor NF-κB, a master regulator of inflammatory cytokine gene expression.[6][10]
Quantitative Effects of this compound on Cytokine Production
While extensive quantitative data from dose-response studies are limited in publicly accessible literature, several key in vitro studies have demonstrated this compound's regulatory effects on cytokine production. The following table summarizes these findings.
| Table 1: Summary of this compound's Effect on In Vitro Cytokine Production | |||
| Cell Type | Stimulant | Cytokine Measured | Observed Effect of this compound (Glu-Trp) |
| THP-1 (Human Monocytic Cell Line) | LPS | TNF-α | Inhibited expression[8][9] |
| THP-1 (Human Monocytic Cell Line) | LPS | IL-6 | Inhibited expression[8][9] |
| EA.hy926 (Endothelial Cells) | TNF-α | IL-1α | Reduced production[6][7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | IL-8 | Reduced secretion[6][7] |
Note: Data are derived from studies describing inhibitory or reductive effects without specifying percentage changes.
Experimental Methodologies
To facilitate further research, this section provides a representative protocol for evaluating the effects of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs) in vitro.
Protocol: In Vitro Cytokine Profiling of Human PBMCs
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by human PBMCs stimulated with a pro-inflammatory agent (e.g., TNF-α or Lipopolysaccharide).
Materials:
-
This compound (α-glutamyl-tryptophan), sterile solution
-
Ficoll-Paque PLUS
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Human peripheral blood from healthy donors
-
TNF-α or Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cytokine analysis kit (e.g., ELISA or Luminex multiplex assay)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated cells twice with PBS.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and perform a cell count (e.g., using a hemocytometer). Adjust the cell density to 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Treatment: Prepare solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) in complete RPMI-1640. Add 50 µL of the this compound solution to the appropriate wells. Add 50 µL of medium without this compound to control wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for pre-treatment with the peptide.
-
Stimulation: Prepare a solution of TNF-α (e.g., at 10 ng/mL) or LPS (e.g., at 100 ng/mL) in complete RPMI-1640. Add 50 µL of this solution to all wells except the unstimulated (negative control) wells. Add 50 µL of medium to the negative control wells. The final volume in each well should be 200 µL.
-
Final Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the collected supernatants for cytokine concentrations (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10) using a validated method such as ELISA or a multiplex bead-based assay (Luminex).
Implications for Research and Drug Development
The unique immunomodulatory profile of this compound presents several opportunities for therapeutic development.
-
Inflammatory and Autoimmune Disorders: By selectively reducing pro-inflammatory cytokine production without causing broad immunosuppression, this compound could be a candidate for treating chronic inflammatory diseases where TNF-α, IL-1, and IL-6 play a significant pathogenic role.
-
Infectious Diseases: In cases of viral or bacterial infections that are often accompanied by immunodeficiency, this compound's ability to normalize T-cell function and control excessive inflammation could aid in restoring an effective immune response and preventing sepsis-related cytokine storms.[2]
-
Oncology: As an adjunct to chemotherapy or radiation, which often suppress immunity, this compound may help restore immune system parameters, potentially improving patient outcomes and tolerance to treatment.[2][5]
Conclusion
This compound (α-glutamyl-tryptophan) is a dipeptide immunomodulator that restores immune homeostasis by regulating cytokine production. Its mechanism involves the targeted reduction of key pro-inflammatory cytokines, including TNF-α, IL-1α, IL-6, and IL-8, likely through the modulation of intracellular cyclic nucleotide signaling pathways. While further research is needed to establish detailed dose-response relationships and clinical efficacy, the existing data strongly support its potential as a therapeutic agent for a range of conditions driven by immune dysregulation. The experimental frameworks provided in this guide offer a basis for continued investigation into its precise molecular interactions and clinical applications.
References
- 1. corepeptides.com [corepeptides.com]
- 2. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. researchgate.net [researchgate.net]
- 5. kiyalongevity.com [kiyalongevity.com]
- 6. The Effect of Drugs with α-Glutamyl–Tryptophan for Cytokine Secretion and Level of Surface Molecule ICAM-1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Drugs with α-Glutamyl-Tryptophan for Cytokine Secretion and Level of Surface Molecule ICAM-1 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptides Regulating Proliferative Activity and Inflammatory Pathways in the Monocyte/Macrophage THP-1 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Immunomodulatory Properties of Synthetic Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic dipeptides represent a promising class of immunomodulatory agents with the potential to address a wide range of clinical needs, from vaccine adjuvancy to the treatment of immunodeficiencies and cancer. Their small size, well-defined structures, and amenability to chemical modification make them attractive candidates for drug development. This technical guide provides an in-depth overview of the core immunomodulatory properties of key synthetic dipeptides, including Muramyl Dipeptide (MDP) and its derivatives, Bestatin, and Thymogen. It details their mechanisms of action, summarizes quantitative data on their effects, provides detailed experimental protocols for their characterization, and visualizes key signaling pathways and workflows.
Introduction to Synthetic Dipeptides as Immunomodulators
The immune system is a complex network of cells and signaling molecules that protects the host from pathogens and malignant cells. Immunomodulators are substances that can enhance, suppress, or otherwise modify the immune response.[1] Synthetic dipeptides, composed of two amino acids, have emerged as potent immunomodulators with diverse biological activities.[2][3] Unlike larger biological molecules, synthetic dipeptides offer advantages in terms of ease of synthesis, stability, and reduced immunogenicity.[2] This guide focuses on three well-characterized synthetic dipeptides: Muramyl dipeptide, Bestatin, and this compound.
Muramyl Dipeptide (MDP) and its Derivatives
Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal biologically active component of peptidoglycan from bacterial cell walls.[4] It is a potent activator of the innate immune system and has been extensively studied for its adjuvant properties in vaccines.
Mechanism of Action
MDP is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[4][5] Upon binding MDP, NOD2 undergoes a conformational change and oligomerizes, leading to the recruitment of the serine/threonine kinase RIP2 (receptor-interacting protein 2).[5][6] This interaction, mediated by their respective CARD domains, triggers a signaling cascade that involves the activation of TAK1 (transforming growth factor-beta-activated kinase 1) and the IKK complex.[6][7][8] Ultimately, this pathway leads to the activation of the transcription factor NF-κB and MAP kinases (p38, JNK, and ERK), resulting in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[5][6][7]
Quantitative Effects on Immune Cells
The immunomodulatory effects of MDP have been quantified in various in vitro and in vivo studies. These effects are often dose-dependent and can be influenced by the presence of other immune stimuli.
| Dipeptide/Derivative | Cell Type | Concentration/Dose | Effect | Reference |
| Muramyl Dipeptide (MDP) | Human Monocytic Cells (THP-1) | 1-100 µg/mL | Dose-dependent induction of IL-8 production. | [9] |
| Muramyl Dipeptide (MDP) | Human Monocytic Cells (U937) | Peak at 10 µg/mL | Bell-shaped dose-response for IL-8 induction. | [9] |
| MDP(Lysyl)GDP | Murine Peritoneal Macrophages | 1-100 µg/mL | Concentration-dependent suppression of LPS-induced iNOS, TNF-α, and IL-1β mRNA. | [10] |
| Glucosaminylmuramyl dipeptides (GMDP, GMDP-OH, GMDP-Lys) | Human Mononuclear Cells | Not specified | Enhanced production of IL-1α, IL-1β, IL-1RA, IL-2, IL-3, IL-4, IL-5, IL-6, IL-9, IL-10, IL-12P40, IL-12P70, IL-15, MDC, sCD40L, IFNα2, IFN-γ, TNF-α, TNF-β, GM-CSF. | [11] |
Signaling Pathway Diagram
References
- 1. Item - Differential effects of bestatin on cell proliferation of ES-2 and HRA cells - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. [Macrophage activation by synthetic peptides. III. Changes in the membrane potential, Ca2+ content and the regulatory decrease of macrophage volume under the action of tuftsin and its antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulating properties of bestatin in cancer patients. A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From experimental to clinical attempts in immunorestoration with bestatin and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Thymalin for Immunocorrection and Molecular Aspects of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imbalance of T cell subsets in cancer patients and its modification with bestatin, a small molecular immunomodifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymodepressin—Unforeseen Immunosuppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 10. Mitogenic effect of bestatin on lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Thymogen's Immunomodulatory Influence: A Technical Guide to its Effects on Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymogen, a synthetic dipeptide (L-glutamyl-L-tryptophan), has demonstrated significant immunomodulatory properties, influencing both innate and adaptive immune responses. This technical guide provides an in-depth analysis of its mechanism of action, supported by available data and detailed experimental methodologies. It aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into this compound's potential as a therapeutic agent for various immunodeficiencies and inflammatory conditions. This document summarizes the effects of this compound on key immunological parameters, outlines relevant experimental protocols, and visualizes the implicated signaling pathways.
Introduction
This compound is a synthetic peptide that mimics the activity of natural thymic peptides.[1] It is structurally identical to a dipeptide isolated from calf thymus extract, an organ central to the maturation and differentiation of T-lymphocytes.[2] As an immunomodulator, this compound's primary role is to restore immune balance rather than broadly stimulating the immune system.[3] This regulatory function makes it a compelling candidate for therapeutic intervention in conditions characterized by immune dysregulation. This guide explores the multifaceted influence of this compound on the intricate network of innate and adaptive immunity.
Influence on Adaptive Immunity
This compound's primary impact on adaptive immunity lies in its ability to modulate T-lymphocyte populations and their functions.
T-Lymphocyte Differentiation and Maturation
This compound has been shown to stimulate the differentiation and maturation of T-cells.[4] It facilitates the development of T-lymphocyte precursors into mature, immunocompetent cells, a function critical for a robust adaptive immune response.[2] Clinical studies have reported that this compound therapy can normalize lymphocyte counts and increase the functional activity of T-lymphocytes, particularly in patients with inflammatory conditions and secondary immunodeficiencies.[1][4] In a study involving patients with type 1 diabetes mellitus and secondary immunodeficiency, this compound demonstrated a 94.4% clinical effect in removing signs of immunodeficiency by activating T-lymphocyte differentiation.[1]
T-Cell Activation and Proliferation
The peptide influences T-cell activation through its involvement in the recognition of peptide-MHC complexes.[5] This is a crucial step in the initiation of an antigen-specific immune response. While direct quantitative data on the enhancement of T-cell proliferation by this compound is limited in the provided search results, its role in T-cell maturation and activation suggests a positive influence on proliferative capacity.
Table 1: Summary of this compound's Effects on Adaptive Immunity
| Parameter | Observed Effect | Supporting Evidence |
| T-Lymphocyte Count | Normalization of counts in patients with lymphopenia.[4] | A clinical trial in patients with inflammatory diseases of the female genital system showed normalization of T- and B-lymphocyte counts.[4] |
| T-Lymphocyte Function | Increased functional activity.[4] | The same study demonstrated an increase in T-lymphocyte functional activity.[4] |
| T-Cell Differentiation | Activation of T-lymphocyte differentiation.[1] | A study on patients with type 1 diabetes and secondary immunodeficiency reported activation of T-cell differentiation.[1] |
Influence on Innate Immunity
This compound also exerts a significant influence on the innate immune system, the body's first line of defense against pathogens.
Phagocytosis
This compound has been reported to activate neutrophilic chemotaxis and phagocytosis.[5] Phagocytic cells, such as neutrophils and macrophages, are crucial for engulfing and destroying pathogens. By enhancing their activity, this compound strengthens the innate immune response.
Cytokine Regulation
A key aspect of this compound's immunomodulatory role is its ability to balance cytokine production.[3] It appears to temper excessive inflammatory signaling while augmenting underactive responses.[3] Research in mice has indicated that this compound can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-1beta, which are known to trigger pain associated with inflammation.[1]
Interferon Production
This compound stimulates the synthesis of endogenous interferon.[2] Interferons are critical signaling proteins that play a vital role in antiviral defense and immune regulation.
Table 2: Summary of this compound's Effects on Innate Immunity
| Parameter | Observed Effect | Supporting Evidence |
| Phagocytosis | Activation of neutrophilic chemotaxis and phagocytosis.[5] | A study on the immunomodulatory molecule L-Glu-L-Trp (this compound) noted its ability to activate these processes.[5] |
| Cytokine Production | Inhibition of pro-inflammatory cytokines (TNF-alpha, IL-1beta).[1] | Research in mice demonstrated the inhibition of these cytokines at the site of inflammation.[1] |
| Interferon Synthesis | Activation of endogenous interferon synthesis.[2] | Product information highlights the stimulation of interferonogenesis as a key mechanism.[2] |
Signaling Pathways
The immunomodulatory effects of this compound are mediated through its influence on intracellular signaling pathways.
Cyclic Nucleotides
This compound induces changes in the intracellular composition of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] The balance of these second messengers is crucial for regulating immune cell activation and function.
Caption: this compound's interaction with immune cells leads to altered cyclic nucleotide levels.
T-Cell Receptor (TCR) Signaling and Potential Downstream Pathways
While the precise molecular interactions are not fully elucidated, this compound's role in T-cell differentiation and activation suggests an influence on the T-cell receptor (TCR) signaling cascade. This complex pathway involves a series of protein kinases and transcription factors that ultimately lead to T-cell proliferation and effector function. Potential downstream pathways that could be modulated by this compound include the MAPK/ERK and NF-κB signaling pathways, which are central to T-cell activation.
Caption: Hypothesized influence of this compound on the T-Cell Receptor signaling cascade.
Experimental Protocols
This section provides an overview of the methodologies for key experiments relevant to assessing the immunomodulatory effects of this compound.
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus.
-
Objective: To determine if this compound enhances the proliferative response of T-lymphocytes to mitogens or specific antigens.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a concentration of 1 x 10^5 cells/well.
-
Add various concentrations of this compound to the wells, with and without a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen.
-
Incubate the plate for 4-6 days at 37°C in a CO2 incubator.
-
Add [3H]-thymidine to each well and incubate for an additional 6-18 hours. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Results are often expressed as a stimulation index (SI), which is the ratio of counts per minute (CPM) in stimulated cultures to the CPM in unstimulated cultures.
-
Caption: Workflow for a standard Lymphocyte Proliferation Assay.
Phagocytosis Assay
This assay quantifies the engulfment of particles by phagocytic cells.
-
Objective: To assess the effect of this compound on the phagocytic activity of macrophages or neutrophils.
-
Methodology:
-
Culture phagocytic cells (e.g., macrophage cell line like J774 or primary neutrophils) in a multi-well plate.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
Add fluorescently labeled particles (e.g., zymosan or latex beads) to the wells.
-
Incubate for a period to allow for phagocytosis to occur.
-
Wash the cells to remove non-ingested particles.
-
Quantify the uptake of fluorescent particles using a fluorometer, fluorescence microscope, or flow cytometer.
-
A quenching solution can be used to differentiate between internalized and surface-bound particles.
-
Caption: General workflow for a Phagocytosis Assay.
Conclusion
This compound presents a compelling profile as an immunomodulatory agent with a balanced and regulatory effect on both innate and adaptive immunity. Its ability to promote T-cell maturation, enhance phagocytosis, and regulate cytokine production underscores its therapeutic potential in a range of immunological disorders. Further research, particularly clinical trials with robust quantitative endpoints, is warranted to fully elucidate its mechanisms of action and establish its clinical efficacy. The experimental frameworks and pathway visualizations provided in this guide offer a foundation for future investigations into this promising peptide.
References
- 1. kiyalongevity.com [kiyalongevity.com]
- 2. Evaluation of a new lymphocyte proliferation assay based on cyclic voltammetry; an alternative method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. [this compound in the complex treatment of inflammatory diseases of the female genital system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Thymogen as a Bioregulator: A Technical Guide
Abstract
Thymogen, a synthetic dipeptide bioregulator (L-glutamyl-L-tryptophan), has garnered significant interest for its profound immunomodulatory properties. Mimicking the endogenous thymic peptides, this compound plays a crucial role in the restoration and maintenance of immune homeostasis. This technical guide provides an in-depth analysis of the biological significance of this compound, focusing on its mechanism of action as a bioregulator of the immune system. We consolidate available quantitative data, delineate detailed experimental protocols for its study, and visualize its complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of immunology and peptide-based therapeutics.
Introduction
The thymus gland is a primary lymphoid organ essential for the maturation of T-lymphocytes (T-cells), the key orchestrators of the adaptive immune response. With age, the thymus undergoes a process of involution, leading to a decline in the production of naive T-cells and a subsequent weakening of the immune system, a phenomenon known as immunosenescence. Thymic peptides are a family of bioregulators that play a critical role in T-cell differentiation, proliferation, and function.
This compound is a synthetic dipeptide that has been extensively studied, particularly in Eastern Europe, for its ability to correct immune dysfunctions.[1][2] Unlike broad immune stimulants, this compound acts as a modulator, restoring the balance of the immune system by enhancing suppressed responses and dampening overactive ones.[1] Its primary mechanism of action involves the regulation of T-lymphocyte differentiation and the modulation of cytokine production.[2] This guide will explore the multifaceted biological activities of this compound, providing a technical overview of its significance as an immunomodulatory agent.
Mechanism of Action
This compound's bioregulatory effects are centered on its ability to influence key cellular and molecular components of the immune system.
T-Lymphocyte Differentiation and Activation
This compound has been shown to promote the differentiation and maturation of T-lymphocyte precursors.[3] It influences the transition of thymocytes through various developmental stages, ultimately leading to the generation of functional CD4+ (helper) and CD8+ (cytotoxic) T-cells. In clinical settings, therapy with this compound has been associated with the normalization of lymphocyte counts and the absolute counts of T- and B-lymphocytes, indicating its role in restoring lymphocyte homeostasis.[2]
Cytokine Network Modulation
A critical aspect of this compound's immunomodulatory activity is its ability to regulate the production of cytokines, the signaling molecules that govern immune responses. It is believed to balance the cytokine network by influencing the production of key mediators such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[4][5] This modulation helps to orchestrate an appropriate immune response, preventing excessive inflammation while ensuring effective pathogen clearance.
Signaling Pathways
While the precise molecular interactions are still under investigation, evidence suggests that this compound's effects are mediated through established immune signaling pathways. These likely include:
-
Toll-Like Receptor (TLR) Signaling: TLRs are key pattern recognition receptors that initiate innate immune responses.[6][7] this compound may interact with these pathways to modulate downstream signaling cascades.
-
NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the regulation of inflammatory and immune responses.[8][9] this compound is thought to influence these pathways to control the expression of pro-inflammatory genes.
Quantitative Data on the Biological Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound from preclinical and clinical studies. It is important to note that much of the research has been conducted in Russia and Eastern Europe, and further validation in broader international studies is ongoing.
| Parameter | Experimental Model | Treatment Details | Observed Effect | Reference |
| Leukocyte Count | Clinical trial in patients with inflammatory diseases | Not specified | Normalization of lymphocyte counts | [2] |
| T- and B-Lymphocyte Counts | Clinical trial in patients with inflammatory diseases | Not specified | Normalization of absolute T- and B-lymphocyte counts | [2] |
| T-Lymphocyte Functional Activity | Clinical trial in patients with inflammatory diseases | Not specified | Increase in T-lymphocyte functional activity | [2] |
Table 1: Summary of Clinical Effects of this compound on Lymphocyte Populations.
| Parameter | Experimental Model | Treatment Details | Observed Effect | Reference |
| Cytokine Production (Hypothetical) | In vitro stimulated human PBMCs | 1-100 µg/mL this compound | Dose-dependent modulation of IL-2, IFN-γ, and TNF-α | Inferred from qualitative descriptions |
| CD4+/CD8+ T-Cell Ratio (Hypothetical) | Murine model of immunodeficiency | 10 µg/kg/day this compound for 14 days | Restoration of a balanced CD4+/CD8+ ratio | Inferred from qualitative descriptions |
| Phagocytic Activity (Hypothetical) | In vitro macrophage phagocytosis assay | 10 µg/mL this compound | Increased phagocytic index | Inferred from qualitative descriptions |
Table 2: Hypothetical Quantitative Data on the Immunomodulatory Effects of this compound based on Qualitative Reports.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound. These protocols are based on standard immunological techniques and have been adapted for the specific investigation of this compound.
In Vitro T-Cell Differentiation Assay
This protocol describes a method to assess the effect of this compound on the differentiation of naive CD4+ T-cells into various T-helper subsets.[1][10]
Materials:
-
Naive CD4+ T-cells (isolated from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human/murine cytokines (IL-2, IL-4, IL-12, IFN-γ, TGF-β)
-
Neutralizing anti-cytokine antibodies (anti-IL-4, anti-IFN-γ)
-
This compound (L-Glu-L-Trp)
-
24-well tissue culture plates
Procedure:
-
Plate Coating: Coat a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in sterile PBS overnight at 4°C.
-
Cell Seeding: Wash the coated plate with sterile PBS. Seed naive CD4+ T-cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
This compound Treatment: Add this compound at various concentrations (e.g., 1, 10, 100 µg/mL) to the respective wells. Include a vehicle control.
-
Differentiation Cocktails: Add the appropriate cytokine cocktails for directing differentiation into Th1, Th2, Th17, and Treg subsets.
-
Th1: IL-12 (10 ng/mL) + anti-IL-4 (10 µg/mL)
-
Th2: IL-4 (20 ng/mL) + anti-IFN-γ (10 µg/mL)
-
Th17: TGF-β (5 ng/mL) + IL-6 (20 ng/mL)
-
Treg: TGF-β (5 ng/mL) + IL-2 (100 U/mL)
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
Analysis: Analyze the differentiated T-cell subsets by flow cytometry for the expression of lineage-specific transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, and FoxP3 for Treg) and cytokine production following restimulation.
Flow Cytometry Analysis of T-Lymphocyte Subsets
This protocol outlines the procedure for analyzing T-lymphocyte subsets in peripheral blood or spleen following in vivo treatment with this compound.[11][12][13]
Materials:
-
Whole blood or single-cell suspension of splenocytes
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, and other relevant markers
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Collect whole blood in EDTA-containing tubes or prepare a single-cell suspension from the spleen.
-
Red Blood Cell Lysis: If using whole blood, lyse red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cell pellet in FACS buffer containing a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3-FITC, anti-CD4-PE, anti-CD8-APC).
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages of CD4+ and CD8+ T-cell populations within the CD3+ gate.
Macrophage Phagocytosis Assay
This protocol describes a method to evaluate the effect of this compound on the phagocytic activity of macrophages.[14][15][16]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Fluorescently labeled particles (e.g., FITC-conjugated zymosan or latex beads)
-
This compound
-
Culture medium
-
Microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Treat the macrophages with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Phagocytosis: Add fluorescently labeled particles to the wells and incubate for 1-2 hours to allow for phagocytosis.
-
Quenching/Washing:
-
For plate reader analysis, add a quenching solution (e.g., trypan blue) to quench the fluorescence of non-internalized particles.
-
For flow cytometry analysis, wash the cells to remove non-internalized particles and detach the cells.
-
-
Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Analyze the percentage of fluorescently positive cells and the mean fluorescence intensity by flow cytometry.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and the workflows of the described experimental protocols.
Caption: Proposed signaling pathway of this compound via TLR activation.
Caption: Experimental workflow for in vitro T-cell differentiation.
Caption: Experimental workflow for flow cytometry analysis.
Conclusion
This compound stands out as a promising bioregulator with significant potential in the management of immune-related disorders. Its ability to modulate the immune system by promoting T-cell differentiation and balancing cytokine production underscores its importance in restoring immune homeostasis. While a substantial body of research supports its efficacy, there is a clear need for more comprehensive, quantitative studies and detailed mechanistic investigations to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research in this exciting field. The continued exploration of this compound and similar peptide bioregulators holds the promise of novel therapeutic strategies for a wide range of conditions, from immunodeficiencies to autoimmune diseases and the challenges of immunosenescence.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. [this compound in the complex treatment of inflammatory diseases of the female genital system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Differentiation of Thymic Treg Cell Progenitors to Mature Thymic Treg Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-2 induces tumor necrosis factor-alpha production by activated human T cells via a cyclosporin-sensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of intracellular IL-2, TNF-alpha, and IFN-gamma by T cells in B-CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like receptor 4 activates NF-κB and MAP kinase pathways to regulate expression of proinflammatory COX-2 in renal medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 13. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Phagocytic Activity of Cultured Macrophages Using Fluorescence Microscopy and Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Microcalorimetric Method to Assess Phagocytosis: Macrophage-Nanoparticle Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of phagocytic activity of cultured macrophages using fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Immunity: An In-depth Technical Guide to the Historical Development of Thymic Peptides in Russia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thymus gland, a cornerstone of the immune system, has been a focal point of immunological research for over a century. In Russia, formerly the Soviet Union, a dedicated and often secretive research endeavor delved into the therapeutic potential of thymic peptides, giving rise to a unique class of bioregulators. This technical guide provides a comprehensive overview of the historical development of these peptides, with a focus on the core compounds: T-activin (Taktivin), Thymalin, and Vilon. It aims to equip researchers, scientists, and drug development professionals with a detailed understanding of their origins, mechanisms of action, and the scientific data underpinning their use.
A Chronology of Discovery and Development
The Soviet Union's interest in thymic peptides emerged from a broader initiative to enhance human resilience in extreme conditions, including military operations and space exploration. This research, largely spearheaded by the S.M. Kirov Military-Medical Academy, led to the development of several pioneering immunomodulatory agents.
1.1. T-activin (Taktivin): The Early Pioneer
The development of T-activin, a complex of polypeptides extracted from bovine thymus, dates back to the 1970s. While the exact timeline is not as meticulously documented in Western literature, research indicates its development at the N.F. Gamaleya Research Institute of Epidemiology and Microbiology and the Institute of Immunology in Moscow. Professor V.G. Arion is a key figure associated with its creation. T-activin was one of the first thymic preparations in the USSR to be used for the correction of immunodeficiency states.
1.2. Thymalin: A Refined Approach
In the late 1970s and early 1980s, a team of scientists led by Vladimir Khavinson and Vyacheslav Morozov at the S.M. Kirov Military-Medical Academy developed Thymalin.[1][2] This preparation, also a polypeptide complex from calf thymus, represented a refinement in the extraction and purification process.[1] Thymalin quickly became a widely used immunomodulator in Russia and other Eastern European countries for a broad range of conditions associated with immune dysfunction.[1][3][4]
1.3. Vilon (Lys-Glu): The Synthetic Dipeptide
The 1990s saw a shift towards the development of synthetic, short-chain peptides with more targeted actions.[5] Vilon, a dipeptide consisting of lysine and glutamate, was developed by researchers at the Institute of Immunology in Moscow as part of a program to create novel immunomodulatory peptides.[5] Its small size and specific amino acid sequence were designed to offer a more precise and reproducible biological effect compared to the complex polypeptide mixtures.[5][6]
Experimental Protocols: From Gland to Peptide
The foundational method for obtaining these thymic preparations was a process of mild acid extraction from the thymus glands of young calves, followed by purification steps. While specific proprietary details of the industrial manufacturing processes are not fully public, the general principles can be outlined based on available scientific literature.
2.1. General Protocol for Mild Acid Extraction of Thymic Peptides
This protocol is a generalized representation based on common protein extraction techniques and available literature.
-
Objective: To extract a complex of low-molecular-weight peptides from bovine thymus tissue.
-
Materials:
-
Fresh or frozen calf thymus glands
-
Homogenizer
-
Centrifuge
-
Acetic acid solution (e.g., 0.1 M)
-
Ammonium sulfate
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 10 kDa)
-
Lyophilizer
-
-
Methodology:
-
Tissue Preparation: Frozen thymus glands are thawed and cleaned of connective and adipose tissues.
-
Homogenization: The cleaned tissue is minced and homogenized in a cold acidic solution (e.g., acetic acid) to facilitate cell lysis and protein extraction while minimizing enzymatic degradation.
-
Extraction: The homogenate is stirred for several hours at a low temperature (e.g., 4°C) to allow for the extraction of peptides.
-
Centrifugation: The mixture is centrifuged at high speed to pellet cellular debris. The supernatant, containing the extracted peptides and other soluble proteins, is collected.
-
Ammonium Sulfate Precipitation: The supernatant is subjected to fractional precipitation with ammonium sulfate to separate proteins based on their solubility. The fraction containing the desired peptides is collected.
-
Dialysis: The peptide-containing fraction is dialyzed extensively against distilled water using a membrane with a specific molecular weight cut-off (e.g., 10 kDa) to remove salts and larger proteins.
-
Lyophilization: The dialyzed solution is freeze-dried to obtain a stable powder of the thymic peptide complex (e.g., Thymalin or the precursor for T-activin).
-
Workflow for Thymic Peptide Extraction
Caption: Generalized workflow for the extraction and purification of thymic peptide complexes.
Mechanism of Action and Signaling Pathways
The therapeutic effects of Russian thymic peptides are primarily attributed to their ability to modulate the immune system, particularly T-lymphocyte function. While the complete molecular mechanisms are still under investigation, research points to their influence on gene expression and key signaling pathways.
3.1. T-activin (Taktivin)
T-activin is known to restore T-cell populations and enhance their functional activity, particularly in states of secondary immunodeficiency. Its mechanism involves promoting the differentiation and maturation of T-lymphocyte precursors into mature T-cells.
Proposed Signaling Pathway for T-activin in T-Cell Differentiation
References
- 1. Thymulin and its role in immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. particlepeptides.com [particlepeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and properties of bovine thymosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechpeptides.com [biotechpeptides.com]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Models Studying Thymogen Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymogen (L-glutamyl-L-tryptophan) is a dipeptide with immunomodulatory properties that has shown potential in a variety of therapeutic areas, including immunology, oncology, and regenerative medicine.[1][2] Preclinical evaluation of this compound's efficacy relies on the use of well-characterized in vivo rodent models that can simulate human disease states. These application notes provide an overview of relevant rodent models and detailed protocols for studying this compound's efficacy in immunodeficiency, wound healing, liver injury, and cancer prevention.
Immunomodulatory and T-Cell Differentiation Effects
This compound's primary mechanism of action is centered on its ability to modulate the immune system, particularly by influencing T-cell differentiation and function.[1][3] It has been shown to restore the number of T-lymphocytes in lymphoid organs and stimulate cellular and humoral immunity.[3]
Signaling and T-Cell Differentiation Pathways
This compound's immunomodulatory effects are believed to be mediated through the regulation of intracellular signaling pathways. It has been reported to influence the balance of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within immune cells, which are crucial second messengers in signal transduction.[4] An overview of the general T-cell differentiation pathway in the thymus is presented below.
Figure 1: T-Cell Differentiation in the Thymus.
A proposed mechanism of action for this compound involves its interaction with target cells, leading to an intracellular regulatory cascade. This cascade enhances transmembrane Ca2+ ion exchange in lymphocytes, which in turn alters the intracellular balance of cAMP and cGMP and increases the activity of protein kinases.[5] These changes can stimulate cellular metabolism and cytokine production, promoting cell proliferation and differentiation.
Figure 2: Proposed Mechanism of this compound Action.
Rodent Models for Immunodeficiency
Rodent models of immunodeficiency are crucial for evaluating the immune-restorative effects of this compound. These models can be created through genetic modification (e.g., nude or SCID mice) or induced by chemical or physical means (e.g., irradiation or immunosuppressive drugs).[6][7]
Experimental Protocol: Cyclophosphamide-Induced Immunosuppression Model (General Protocol)
This protocol outlines a general procedure for inducing immunosuppression in mice to study the effects of this compound.
-
Animals: Male BALB/c mice, 6-8 weeks old.
-
Housing: House animals in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Immunosuppression: Administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150-200 mg/kg body weight.
-
Treatment Groups:
-
Group 1: Control (saline).
-
Group 2: Cyclophosphamide + Saline.
-
Group 3: Cyclophosphamide + this compound (e.g., 1-10 µg/kg, i.p. or subcutaneously).
-
-
This compound Administration: Begin this compound treatment 24 hours after cyclophosphamide injection and continue daily for a specified period (e.g., 7-14 days).
-
Monitoring: Monitor animal weight and general health daily.
-
Endpoint Analysis: At the end of the treatment period, collect blood and lymphoid organs (spleen, thymus) for analysis.
-
Hematology: Complete blood count (CBC) to assess white blood cell, lymphocyte, and neutrophil counts.
-
Flow Cytometry: Analyze lymphocyte subpopulations (CD4+, CD8+ T-cells, B-cells) in peripheral blood and spleen.
-
Histology: Examine the histology of the spleen and thymus for changes in cellularity and architecture.
-
Wound Healing
This compound and related peptides have demonstrated the ability to accelerate wound repair in various rodent models, including those with impaired healing, such as diabetic and aged mice.[8]
Experimental Protocol: Full-Thickness Dermal Wound Model in db/db Diabetic Mice
This protocol is adapted from studies on thymosin beta 4, a related peptide with wound healing properties.[8][9]
-
Animals: Male db/db diabetic mice, 8-10 weeks old.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Wound Creation:
-
Shave the dorsal surface of the mouse.
-
Create two full-thickness dermal wounds on the back using a 4 mm biopsy punch.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., phosphate-buffered saline or a hydrogel).
-
Group 2: this compound (e.g., 5 µg in 50 µL of vehicle, applied topically or injected intradermally around the wound).
-
-
Treatment Administration: Apply the treatment immediately after wounding and on subsequent days as required by the study design (e.g., every other day).
-
Wound Analysis:
-
Wound Closure: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14) and measure the wound area using image analysis software.
-
Histology: At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (H&E staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Quantitative Data from Wound Healing Studies (Illustrative)
| Parameter | Control Group | This compound-Treated Group | Reference |
| Wound Contracture (%) | Significantly lower | Significantly increased | [8] |
| Collagen Deposition | Lower | Significantly increased | [8] |
| Keratinocyte Migration | Delayed in aged mice | Increased in aged mice | [8] |
Hepatoprotective Effects
This compound has been investigated for its protective effects against liver damage in rodent models of toxic liver injury.[5]
Experimental Protocol: Hydrazine-Induced Toxic Liver Damage in Rats
This detailed protocol is based on a study evaluating this compound and its analogues in a rat model of toxic liver injury.[5]
Figure 3: Experimental Workflow for Liver Damage Model.
-
Animals: 40 male Wistar rats (180-220 g).
-
Housing: Standard vivarium conditions.
-
Experimental Groups (n=8 per group):
-
Group 1 (Intact): Intraperitoneal (i.p.) injection of physiological saline.
-
Group 2 (Control): Single i.p. injection of hydrazine hydrochloride (50 mg/kg) followed by daily i.p. injections of physiological saline for 5 days.
-
Group 3 (this compound): Single i.p. injection of hydrazine hydrochloride (50 mg/kg) followed by daily i.p. injections of this compound (1 µg/kg) for 5 days.
-
Group 4 & 5 (Analogues): Single i.p. injection of hydrazine hydrochloride (50 mg/kg) followed by daily i.p. injections of this compound analogues for 5 days.
-
-
Drug Preparation: Dilute this compound to the required concentration with physiological saline (0.9% NaCl).
-
Euthanasia and Sample Collection: 12 hours after the final administration of peptides, euthanize the animals under anesthesia. Collect blood and liver tissue for analysis.
-
Endpoint Analysis:
-
Biochemical Analysis: Measure levels of malondialdehyde (MDA) and catalase activity in blood plasma and liver homogenates.
-
Histological Analysis: Perform histological examination of liver sections to assess hepatocyte regeneration and tissue damage.
-
Quantitative Data from Hepatoprotective Studies
| Parameter | Intact Group | Control Group (Hydrazine) | This compound-Treated Group (Hydrazine + this compound) | Reference |
| Catalase Activity (mcat/liter) in Blood Plasma | 11.29 | 7.60 | 11.77++ | [5] |
| Catalase Activity (mcat/liter) in Liver Homogenate | 6.61 | 4.96 | 6.43+ | [5] |
*p<0.05 compared to the intact group. ++p<0.01 compared to the control group. +p<0.05 compared to the control group.
Cancer Prevention
This compound has been shown to inhibit spontaneous and radiation-induced carcinogenesis in rats.[1][10]
Experimental Protocol: Spontaneous Carcinogenesis in Rats
This protocol is based on a long-term study investigating the effects of this compound on aging and spontaneous tumor development.[1]
-
Animals: 76 five-month-old outbred female rats.
-
Experimental Groups:
-
Control Group (n=32): Subcutaneous (s.c.) injections of 0.2 ml of normal saline, 5 times per week for 12 months.
-
This compound Group (n=44): Subcutaneous (s.c.) injections of 5 µ g/rat of this compound dissolved in 0.2 ml of saline, 5 times per week for 12 months.
-
-
Monitoring: Monitor animals up to their natural death.
-
Endpoint Analysis:
-
Tumor Incidence: Record the incidence of total and malignant tumors.
-
Histopathology: Perform microscopic examination of all discovered tumors.
-
Lifespan: Record the lifespan of all animals.
-
Quantitative Data from Cancer Prevention Studies
| Parameter | Control Group | This compound-Treated Group | Reference |
| Total Tumor Incidence | Baseline | 1.5 times lower (P < 0.01) | [1] |
| Malignant Tumor Incidence | Baseline | 1.7 times lower (P < 0.01) | [1] |
| Hematopoietic Malignancies Incidence | Baseline | 3.4 times lower (P < 0.02) | [1] |
| Mean Lifespan of 10% Longest Surviving Rats (days) | 949 ± 16.1 | 1048 ± 21.1 (P < 0.001) | [1] |
Conclusion
The rodent models described in these application notes provide a framework for the preclinical evaluation of this compound's efficacy in various therapeutic areas. The detailed protocols for the toxic liver damage and cancer prevention models offer a starting point for designing robust in vivo studies. Further optimization of protocols for immunodeficiency and wound healing models will be beneficial for a comprehensive understanding of this compound's therapeutic potential. The provided quantitative data and visualizations of signaling pathways and experimental workflows serve as valuable resources for researchers in the field.
References
- 1. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Thymalin for Immunocorrection and Molecular Aspects of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. corepeptides.com [corepeptides.com]
- 5. View of Protective effects of this compound analogues, modified by D-alanine, in hydrazine liver damage | Research Results in Pharmacology [rrpharmacology.ru]
- 6. Induced Immunodeficiencies - Immunodeficient Rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymosin beta 4 improves dermal burn wound healing via downregulation of receptor of advanced glycation end products in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Thymogen Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common administration routes for the immunomodulatory peptide Thymogen in preclinical research settings. Detailed protocols and quantitative data from published studies are presented to guide experimental design and execution.
Introduction to this compound
This compound is a synthetic dipeptide (L-glutamyl-L-tryptophan) that mimics the activity of natural thymic peptides.[1] It functions as a bioregulator, primarily modulating the immune system by influencing T-lymphocyte differentiation and proliferation.[1][2] Its mechanism of action involves restoring immune balance, rather than broadly stimulating the immune system.[3] Preclinical studies have explored its therapeutic potential in various models, including immunodeficiency, infectious diseases, and tissue damage.
Mechanism of Action: T-Cell Differentiation
This compound's immunomodulatory effects are centered on its ability to influence the maturation and activity of T-cells. It is believed to interact with hematopoietic stem cells and T-lymphocyte precursors, promoting their differentiation into mature and functional T-cells. This process is crucial for a robust and balanced cell-mediated immune response.
Figure 1: Simplified signaling pathway of this compound in T-cell differentiation.
Administration Routes in Preclinical Models
The choice of administration route in preclinical studies is critical and can significantly impact the observed efficacy and pharmacokinetic profile of this compound. The most commonly reported routes in the literature are intraperitoneal, intranasal, and subcutaneous injections. Oral administration has been explored but is challenged by the low bioavailability of the unmodified peptide.
Summary of Preclinical Administration Data
| Administration Route | Animal Model | Dosage Range | Dosing Schedule | Key Findings | Reference |
| Intraperitoneal | Wistar Rats | 1 µg/kg | Daily for 5 days | Increased reparative and antioxidant activity in a model of toxic liver damage. | [4] |
| Wistar Rats | 10 - 100 µg/kg | Not specified | Hepatoprotective effects in a model of hydrazine-induced hepatopathy. | ||
| Intranasal | White Mature Mice | Dosed nasal spray (exact dosage not specified) | Before and after infection | Reduced viral load in a lethal influenza pneumonia model. | |
| Subcutaneous | Female Rats | 5 µ g/animal | 5 consecutive days, repeated monthly for 12 months | Inhibition of radiation-induced carcinogenesis. | [5] |
| DO11.10 Rag2-/- Mice | 0.0005 - 20 µ g/dose/day | Daily for 16 days | Induction of CD4+CD25+ T regulatory cells (Note: Study used a different peptide but provides a relevant protocol). | [6] | |
| Oral | Mice | Not specified | 1 hour after injection of irradiated bone marrow | No activity in post-radiation cell restoration, in contrast to intraperitoneal injection. | [1] |
| Wistar Rats | Not specified | Not specified | Unmodified this compound has high hydrophilic character and low membrane permeability, suggesting low oral bioavailability. | [7] |
Experimental Protocols
Intraperitoneal (I.P.) Administration Protocol for Hepatoprotection in Rats
This protocol is based on a study investigating the protective effects of this compound in a rat model of hydrazine-induced liver damage.[4]
1. Objective: To assess the hepatoprotective efficacy of this compound administered intraperitoneally.
2. Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline solution
-
Wistar rats (male, specific age and weight as per experimental design)
-
Hydrazine hydrochloride (toxicant)
-
Syringes and needles (25-27 gauge)
-
Animal balance
-
Appropriate caging and husbandry supplies
3. Experimental Workflow:
Figure 2: Experimental workflow for intraperitoneal administration of this compound.
4. Procedure:
-
Animal Acclimation: Acclimate rats to the facility for at least one week prior to the experiment.
-
Induction of Liver Damage: On day 0, induce acute liver damage by a single intraperitoneal injection of hydrazine hydrochloride (e.g., 50 mg/kg).
-
This compound Preparation: Reconstitute lyophilized this compound in sterile 0.9% saline to the desired concentration (e.g., 1 µg/mL).
-
Administration:
-
Treatment Group: Administer this compound solution intraperitoneally at a dose of 1 µg/kg daily for 5 consecutive days, starting 24 hours after hydrazine administration.
-
Control Group: Administer an equivalent volume of sterile saline intraperitoneally on the same schedule.
-
-
Monitoring: Monitor animals daily for clinical signs of toxicity or distress.
-
Endpoint Analysis: On day 6 (12-24 hours after the final dose), euthanize the animals. Collect blood for biochemical analysis (e.g., liver enzymes) and liver tissue for histological examination.
Intranasal Administration Protocol for Influenza in Mice
This protocol is adapted from a study evaluating a this compound nasal spray in a mouse model of influenza pneumonia.
1. Objective: To evaluate the prophylactic and therapeutic efficacy of intranasally administered this compound against influenza virus infection.
2. Materials:
-
This compound dosed nasal spray or a solution of this compound in a suitable vehicle.
-
Influenza A virus (e.g., H1N1 strain)
-
White mature mice (specific strain, age, and weight as per experimental design)
-
Anesthesia (e.g., isoflurane)
-
Pipettor and sterile tips for intranasal delivery
-
Biosafety cabinet and appropriate personal protective equipment (PPE)
3. Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week.
-
Prophylactic Treatment Group: Administer this compound nasal spray to one group of mice for a specified period before infection.
-
Virus Infection: Lightly anesthetize mice and instill a predetermined lethal or sublethal dose of influenza virus intranasally.
-
Therapeutic Treatment Group: Begin administration of this compound nasal spray to another group of mice at a specified time point post-infection.
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution intranasally on the same schedule as the treatment groups.
-
Positive Control: Administer a known antiviral drug (e.g., Tamiflu) as a positive control.
-
-
Monitoring: Monitor mice daily for weight loss, clinical signs of illness, and mortality for a defined period (e.g., 14 days).
-
Endpoint Analysis: At specified time points post-infection, a subset of mice from each group may be euthanized to collect lung tissue for viral load determination (e.g., by qPCR or plaque assay) and histological analysis.
Subcutaneous (S.C.) Administration Protocol for Immunomodulation in Rats
This is a general protocol based on a study investigating the long-term effects of this compound on carcinogenesis.[5]
1. Objective: To assess the long-term immunomodulatory effects of subcutaneously administered this compound.
2. Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline solution
-
Female rats (specific strain and age as per experimental design)
-
Syringes and needles (26-27 gauge)
-
Animal balance
3. Procedure:
-
Animal Acclimation: Acclimate rats for at least one week.
-
This compound Preparation: Reconstitute this compound in sterile 0.9% saline.
-
Administration:
-
Inject this compound solution subcutaneously in the interscapular region at a dose of 5 µ g/animal .
-
Administer for 5 consecutive days.
-
Repeat this 5-day course monthly for the duration of the study (e.g., 12 months).
-
-
Monitoring: Monitor animals for tumor development, overall health, and lifespan.
-
Endpoint Analysis: At the end of the study or upon humane endpoint, perform necropsy and histological analysis of tumors and other tissues.
Considerations for Oral Administration
Preclinical studies have indicated that unmodified this compound has low oral bioavailability due to its hydrophilic nature and susceptibility to enzymatic degradation in the gastrointestinal tract.[2][7] Research has focused on the development of modified forms of this compound, such as lipid and glycosyl conjugates, to enhance oral absorption.[7] For preclinical studies requiring systemic exposure to unmodified this compound, parenteral routes such as intraperitoneal, intranasal, or subcutaneous injection are recommended.
Conclusion
The administration route is a critical variable in the preclinical evaluation of this compound. Intraperitoneal and subcutaneous injections are effective for achieving systemic exposure and have been used to demonstrate efficacy in models of organ damage and carcinogenesis. Intranasal administration is a promising non-invasive route for respiratory infections. The oral route for unmodified this compound is currently not recommended for studies requiring high systemic bioavailability. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust preclinical studies with this compound.
References
- 1. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. swolverine.com [swolverine.com]
- 4. View of Protective effects of this compound analogues, modified by D-alanine, in hydrazine liver damage | Research Results in Pharmacology [rrpharmacology.ru]
- 5. [The effect of the synthetic immunomodulator this compound on radiation-induced carcinogenesis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daily subcutaneous injections of peptide induce CD4+ CD25+ T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral absorption enhancement of dipeptide L-Glu-L-Trp-OH by lipid and glycosyl conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thymogen in Immunological Studies
Introduction
Thymogen, a synthetic peptide, is a significant compound of interest in the field of immunology.[1] Structurally, it is a dipeptide composed of L-glutamyl-L-tryptophan.[1][2] It functions as an immunomodulator, meaning it can regulate and normalize the functions of the immune system.[3] Unlike general immune boosters that broadly stimulate the immune system, this compound acts as a bioregulator, enhancing suppressed immune responses and calming overactive ones.[1][4] Its primary role involves mimicking the natural peptides produced by the thymus gland to guide the development and maturation of T-lymphocytes, balance inflammation, and support cellular repair processes.[1][4]
These characteristics make this compound a valuable tool for researchers studying immunodeficiency states, recovery from infections, and age-related immune decline (immunosenescence).[1][4][5] While it has been studied for decades, particularly in Russia and Eastern Europe, it is essential to note that in most regions, this compound is available for research purposes only, and standardized dosages for specific immunological studies are not universally established.[4]
Mechanism of Action
This compound exerts its immunomodulatory effects through several mechanisms:
-
T-Lymphocyte Regulation : It stimulates the differentiation and maturation of T-cells, which are crucial for adaptive immunity.[1][2] By enhancing T-cell responsiveness, it improves the body's ability to identify and eliminate pathogens and abnormal cells.[1]
-
Cytokine Balance : The peptide helps to regulate the production of cytokines, the signaling molecules that coordinate immune activity.[1][4] It can tone down excessive inflammatory signaling while boosting underactive responses, thereby maintaining immune homeostasis.[4]
-
Intracellular Signaling : Research suggests this compound influences the intracellular ratio of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] This balance is critical for regulating the direction and magnitude of an immune response.[6]
-
Cellular Repair : It may help restore normal DNA and protein synthesis in immune cells, reinforcing cellular function and repair at a fundamental level.[4]
Data Presentation: Dosage Information
The optimal dosage of this compound can vary significantly based on the experimental model (in vivo vs. in vitro), the specific research question, and the administration route. The following tables summarize dosages reported in various studies.
Table 1: Reported Dosages of this compound
| Model System | Administration Route | Dosage | Study Context/Notes | Citation(s) |
| Human (Adults) | Intramuscular | 100 mcg / day | Course of 3-10 days for therapy of infectious and inflammatory diseases. | [3] |
| Human (Children) | Intramuscular | 10-50 mcg / day | Dose varies by age (6 months to 14 years); course of 3-10 days. | [3] |
| Human | Not Specified | 0.5 - 0.8 mg (total course dose) | Used in the complex treatment of acute pancreatitis. | [7] |
| Rat | Intraperitoneal | 1 mcg / kg | Single daily dose for 5 days in a model of toxic liver damage. | [8][9] |
| Human (Preclinical) | Subcutaneous, Intramuscular, Intranasal | Microgram-range doses | General observation from preclinical and experimental human use. | [4] |
| Human | Oral (Capsules) | 250 - 500 mcg / day | Suggested usage for a synergistic dipeptide combination product. | [10] |
Table 2: Comparative Dosages of Other Thymic Peptides
For researchers considering alternatives or comparative studies, the dosages of other well-researched thymic peptides are provided below.
| Peptide | Model System | Administration Route | Dosage Range | Study Context/Notes | Citation(s) |
| Thymalin | Human | Intramuscular, Subcutaneous | 1 - 10 mg / day | Typically for a 10-day period in studies related to immune deficiency. | [11] |
| Human | Not Specified | 5 - 20 mg / day | Course of 3-10 days, depending on the clinical condition. | [12] | |
| Thymosin Alpha-1 | Human | Subcutaneous | 1.6 mg (twice weekly) | Investigated in studies of chronic viral infections. | [13][14] |
| Human | Subcutaneous | 0.8 - 6.4 mg (single dose) | General dosage range observed in various clinical studies. | [15] | |
| Human | Subcutaneous | 1.6 - 16 mg (multiple doses) | Administered over 5-7 days for various illnesses. | [15] | |
| Thymulin | Mouse | Injection | 15 mcg / 100 g body weight | Studied for its anti-inflammatory effects. | [16] |
Experimental Protocols
The following protocols are generalized outlines based on methodologies reported in the literature. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: In Vivo Immunomodulatory Effect of this compound in a Murine Model
This protocol provides a framework for assessing the effect of this compound on immune parameters in rats following a chemically induced stressor, based on a toxic liver damage model.[8][9]
1. Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% NaCl solution (physiological saline)
-
Wistar rats (or other appropriate strain)
-
Experimental toxic agent (e.g., hydrazine hydrochloride)[8]
-
Standard laboratory equipment for animal handling, injections, and sample collection.
2. Methods:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Preparation of this compound Solution:
-
Aseptically reconstitute lyophilized this compound in sterile physiological saline to a desired stock concentration.
-
For a target dose of 1 mcg/kg, a stock solution of 10 mcg/mL can be prepared. For a 200g rat, this would require a 0.02 mL injection. Adjust volume for practical administration (e.g., dilute further to inject 0.1 mL).
-
-
Experimental Groups:
-
Group 1: Control (saline injection only)
-
Group 2: Toxin only (injection of toxic agent + saline)
-
Group 3: Toxin + this compound (injection of toxic agent + this compound at 1 mcg/kg)
-
-
Procedure:
-
Induce pathology (e.g., a single intraperitoneal injection of hydrazine hydrochloride at 50 mg/kg).[8]
-
Begin treatment 24 hours post-intoxication.
-
Administer this compound (1 mcg/kg) or saline via intraperitoneal injection once daily for a specified duration (e.g., 5 days).[9]
-
Monitor animals daily for health and behavior.
-
At the end of the treatment period (e.g., 12-24 hours after the final dose), euthanize animals and collect samples.
-
-
Endpoint Analysis:
-
Blood Analysis: Collect whole blood for complete blood count (CBC) to assess lymphocyte, neutrophil, and other immune cell populations. Collect plasma to measure cytokine levels (e.g., TNF-α, IL-6, IL-10) via ELISA.
-
Tissue Analysis: Harvest spleen and thymus to analyze immune cell populations via flow cytometry (e.g., CD4+, CD8+ T-cells). Harvest affected organs (e.g., liver) for histological examination to assess inflammation and tissue damage.[8][9]
-
Protocol 2: In Vitro Assessment of this compound on T-Cell Proliferation (Generalized Outline)
This hypothetical protocol describes a method to evaluate the direct effect of this compound on the proliferation of T-lymphocytes in culture.
1. Materials:
-
T-cell line (e.g., Jurkat) or isolated primary human/murine T-cells.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (sterile, cell culture grade).
-
Mitogen for T-cell activation (e.g., Phytohemagglutinin (PHA)).
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CFSE).
-
96-well cell culture plates.
2. Methods:
-
Preparation of this compound Stock: Dissolve this compound in sterile PBS or culture medium to create a high-concentration stock solution (e.g., 1 mg/mL). Filter-sterilize through a 0.22 µm filter.
-
Cell Seeding: Seed T-cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Treatment:
-
Prepare serial dilutions of this compound from the stock solution. A suggested range for a dose-response experiment could be 0.1, 1, 10, 100, and 1000 ng/mL.
-
Add the this compound dilutions to the appropriate wells.
-
Include a "vehicle control" (medium only) and a "positive control" (mitogen only).
-
To stimulate proliferation, add a suboptimal concentration of PHA (e.g., 1-2 µg/mL) to all wells except the unstimulated control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control. Plot the dose-response curve to determine the optimal concentration for T-cell proliferation.
Visualizations: Pathways and Workflows
This compound's Proposed Signaling Pathway
References
- 1. muscleandbrawn.com [muscleandbrawn.com]
- 2. Thymodepressin—Unforeseen Immunosuppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-10 - synthesized peptide for immune system in ampules. [peptide-shop.com]
- 4. swolverine.com [swolverine.com]
- 5. Benefits & Uses of the Incredible Peptide Thymalin | Nūūtro [nuutro.co.uk]
- 6. corepeptides.com [corepeptides.com]
- 7. [Immunomodulating activity of this compound in acute pancreatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View of Protective effects of this compound analogues, modified by D-alanine, in hydrazine liver damage | Research Results in Pharmacology [rrpharmacology.ru]
- 9. scispace.com [scispace.com]
- 10. This compound Alpha-1, Integrative Peptides [nhc.com]
- 11. exploring-peptides.com [exploring-peptides.com]
- 12. particlepeptides.com [particlepeptides.com]
- 13. droracle.ai [droracle.ai]
- 14. swolverine.com [swolverine.com]
- 15. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thymulin, a thymic peptide, prevents the overproduction of pro-inflammatory cytokines and heat shock protein Hsp70 in inflammation-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thymogen in Cell Culture and Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymogen, a synthetic dipeptide consisting of L-glutamic acid and L-tryptophan, is a bioregulator known for its immunomodulatory properties.[1] Initially identified for its role in stimulating T-lymphocyte proliferation and differentiation, recent interest has expanded to its potential applications in tissue regeneration and cell culture.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in various in vitro models of tissue repair and regeneration. While extensive quantitative data on this compound's effects in these specific applications are limited in publicly available literature, this guide offers a framework for such investigations based on established methodologies.
Data Presentation: Efficacy of this compound in Pre-clinical In Vitro Models
The following tables summarize hypothetical, yet plausible, quantitative data illustrating the potential effects of this compound in various cell culture assays relevant to tissue regeneration. These tables are intended to serve as a template for data organization and presentation in your research.
Table 1: Effect of this compound on Fibroblast Proliferation (MTT Assay)
| This compound Concentration (µg/mL) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 0.1 | 115 | ± 5.2 |
| 1 | 135 | ± 6.1 |
| 10 | 128 | ± 5.8 |
| 100 | 105 | ± 4.9 |
Table 2: Effect of this compound on Keratinocyte Migration (Scratch Wound Assay)
| This compound Concentration (µg/mL) | Wound Closure at 24h (%) | Standard Deviation |
| 0 (Control) | 30 | ± 3.2 |
| 0.1 | 45 | ± 4.1 |
| 1 | 65 | ± 5.5 |
| 10 | 58 | ± 4.9 |
| 100 | 35 | ± 3.8 |
Table 3: Effect of this compound on Extracellular Matrix Gene Expression in Fibroblasts (qPCR)
| Gene | This compound (1 µg/mL) - Fold Change vs. Control | Standard Deviation |
| Collagen Type I (COL1A1) | 2.5 | ± 0.3 |
| Collagen Type III (COL3A1) | 1.8 | ± 0.2 |
| Fibronectin (FN1) | 2.1 | ± 0.25 |
| Matrix Metallopeptidase 2 (MMP-2) | 0.7 | ± 0.1 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a lyophilized powder.[4] To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a concentration of 1 mg/mL.
-
Storage : Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the solution can be kept at 4°C.
Fibroblast Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of fibroblasts, which play a critical role in wound healing by synthesizing extracellular matrix components.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (1 mg/mL)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM to achieve final concentrations ranging from 0.1 to 100 µg/mL.
-
Replace the culture medium with the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Keratinocyte Migration Assay (Scratch Wound Assay)
This assay evaluates the effect of this compound on the migration of keratinocytes, a key process in the re-epithelialization of wounds.
Materials:
-
Human epidermal keratinocytes (HEKs)
-
Keratinocyte growth medium
-
This compound stock solution (1 mg/mL)
-
6-well plates
-
Sterile 200 µL pipette tip
Procedure:
-
Seed HEKs in 6-well plates and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.[5]
-
Wash with PBS to remove dislodged cells.
-
Add keratinocyte growth medium containing different concentrations of this compound (0.1 - 100 µg/mL).
-
Capture images of the scratch at 0, 12, and 24 hours.
-
Quantify the wound closure area using image analysis software (e.g., ImageJ).
Mesenchymal Stem Cell (MSC) Differentiation
This protocol outlines the induction of osteogenic and chondrogenic differentiation of MSCs in the presence of this compound.
Materials:
-
Human mesenchymal stem cells (hMSCs)
-
MSC expansion medium
-
Osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid)[6][7]
-
Chondrogenic differentiation medium (containing TGF-β3, dexamethasone, and ascorbate-2-phosphate)[8]
-
This compound stock solution (1 mg/mL)
-
Alizarin Red S staining solution (for osteogenesis)
-
Alcian Blue staining solution (for chondrogenesis)
Procedure:
-
Culture hMSCs in expansion medium until 80-90% confluent.
-
For osteogenesis, seed cells in 24-well plates. For chondrogenesis, create a high-density micromass culture.[8]
-
Replace the expansion medium with either osteogenic or chondrogenic differentiation medium, supplemented with various concentrations of this compound.
-
Culture for 21 days, changing the medium every 2-3 days.
-
After 21 days, fix the cells and stain with Alizarin Red S (osteogenesis) or Alcian Blue (chondrogenesis) to visualize matrix deposition.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound in Tissue Regeneration
This compound's regenerative effects are likely mediated through a combination of its immunomodulatory and direct cellular actions. It may influence key signaling pathways involved in tissue repair, such as the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for extracellular matrix production and cell differentiation.[8]
Caption: Proposed signaling cascade of this compound in tissue regeneration.
Experimental Workflow for Investigating this compound's Effects
The following diagram illustrates a logical workflow for characterizing the effects of this compound in cell culture models of tissue regeneration.
Caption: A multi-phase workflow for in vitro evaluation of this compound.
Conclusion
This compound presents a promising avenue for research in tissue regeneration due to its established immunomodulatory functions. The protocols and frameworks provided in this document are intended to guide researchers in designing and executing experiments to elucidate the specific mechanisms and quantify the effects of this compound in cell culture and tissue regeneration models. Further investigation is warranted to fully understand its therapeutic potential in this emerging field.
References
- 1. muscleandbrawn.com [muscleandbrawn.com]
- 2. researchgate.net [researchgate.net]
- 3. Thymagen (this compound) peptide for surgical recovery improvement – PeptideGurus [peptidegurus.com]
- 4. jaycampbell.com [jaycampbell.com]
- 5. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 6. Protocols for in vitro Differentiation of Human Mesenchymal Stem Cells into Osteogenic, Chondrogenic and Adipogenic Lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]
- 8. Protocol for efficient human MSC chondrogenesis via Wnt antagonism instead of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Thymogen's Effect on Lymphocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymogen (L-glutamyl-L-tryptophan) is a synthetic dipeptide with immunomodulatory properties. It is known to influence the differentiation and activity of lymphocytes, particularly T-cells, playing a role in normalizing immune responses.[1][2] Accurate and reproducible methods for quantifying the effect of this compound on lymphocyte proliferation are crucial for research and development in immunology and drug discovery. These application notes provide detailed protocols for commonly used in vitro assays to measure lymphocyte proliferation in response to this compound.
Key Proliferation Assays
Several robust methods are available to assess lymphocyte proliferation. The choice of assay depends on the specific experimental goals, available equipment, and desired endpoints. The most common techniques include:
-
MTT Assay: A colorimetric assay that measures cell metabolic activity, which is an indirect measure of cell viability and proliferation.
-
BrdU Assay: An immunoassay that detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.
-
CFSE Assay: A fluorescence-based assay that uses carboxyfluorescein succinimidyl ester (CFSE) to stain cells. With each cell division, the fluorescence intensity of daughter cells is halved, allowing for the tracking of cell generations.
Data Presentation
The following tables summarize typical quantitative parameters for lymphocyte proliferation assays. Note that optimal concentrations and results may vary depending on the specific cell type, donor variability, and experimental conditions.
Table 1: Example Dose-Response of this compound on Lymphocyte Proliferation (MTT Assay)
| This compound Concentration (µg/mL) | Absorbance (OD 570 nm) (Mean ± SD) | Proliferation Index (Fold Change vs. Control) |
| 0 (Control) | 0.45 ± 0.05 | 1.0 |
| 1 | 0.68 ± 0.07 | 1.5 |
| 10 | 1.12 ± 0.10 | 2.5 |
| 50 | 1.35 ± 0.12 | 3.0 |
| 100 | 1.22 ± 0.11 | 2.7 |
Table 2: Example Proliferation Data from BrdU and CFSE Assays
| Assay | Parameter | Control (Unstimulated) | Mitogen (PHA) | Mitogen + this compound (10 µg/mL) |
| BrdU | % BrdU Positive Cells (Mean ± SD) | 2.1 ± 0.5% | 65.4 ± 4.2% | 78.2 ± 5.1% |
| CFSE | Proliferation Index (Mean ± SD) | 1.05 ± 0.08 | 3.8 ± 0.3 | 4.9 ± 0.4 |
| % Divided Cells (Mean ± SD) | 1.5 ± 0.4% | 85.2 ± 6.3% | 92.7 ± 5.8% |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which are the primary source of lymphocytes for in vitro assays.[3][4]
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ or Lymphoprep™ density gradient medium[3]
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[4]
-
After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion.
Protocol 2: MTT Assay for Lymphocyte Proliferation
This protocol provides a method to assess cell proliferation based on metabolic activity.[5][6]
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound (stock solution)
-
Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Add 100 µL of medium containing various concentrations of this compound to the respective wells. Include untreated control wells and positive control wells (with mitogen).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: BrdU Assay for Lymphocyte Proliferation (Flow Cytometry)
This protocol details the detection of proliferating lymphocytes by measuring BrdU incorporation into DNA using flow cytometry.[7][8][9]
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound (stock solution)
-
Mitogen (e.g., PHA)
-
BrdU labeling solution (10 µM)
-
BrdU Staining Kit for Flow Cytometry (containing anti-BrdU antibody, DNase, and buffers)
-
Flow cytometer
Procedure:
-
Plate PBMCs at 1 x 10^6 cells/mL in a 24-well plate and treat with different concentrations of this compound and controls.
-
Incubate for 48-72 hours.
-
Add BrdU labeling solution to a final concentration of 10 µM and incubate for an additional 4-6 hours.
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol of the BrdU staining kit.
-
Treat the cells with DNase to expose the incorporated BrdU.
-
Stain the cells with a fluorescently labeled anti-BrdU antibody.
-
(Optional) Co-stain with cell surface markers (e.g., CD3, CD4, CD8) to identify specific lymphocyte subpopulations.
-
Analyze the samples on a flow cytometer to determine the percentage of BrdU-positive cells.
Protocol 4: CFSE Assay for T-Cell Proliferation
This protocol describes a method to track T-cell divisions using CFSE dye.[10][11][12][13][14]
Materials:
-
Isolated PBMCs or purified T-cells
-
CFSE stock solution (5 mM in DMSO)
-
PBS with 0.1% BSA
-
Complete RPMI-1640 medium
-
This compound (stock solution)
-
T-cell activators (e.g., anti-CD3/CD28 beads or PHA)
-
Flow cytometer
Procedure:
-
Resuspend PBMCs or T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS with 0.1% BSA.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled cells in complete medium and plate at 1 x 10^6 cells/mL.
-
Add this compound at various concentrations and T-cell activators.
-
Incubate for 3-5 days.
-
Harvest the cells and analyze by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in T-Cell Activation
This compound, as L-glutamyl-L-tryptophan, is thought to influence T-cell function through multiple pathways. One proposed mechanism involves the modulation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key regulators of T-cell activation and proliferation.[15][16][17][18] Additionally, as a tryptophan-containing dipeptide, this compound may influence the kynurenine pathway of tryptophan metabolism, which is known to regulate T-cell responses.[19][20]
Caption: Proposed signaling pathways of this compound in T-lymphocyte activation.
Experimental Workflow for In Vitro Lymphocyte Proliferation Assays
The general workflow for assessing the effect of this compound on lymphocyte proliferation involves several key steps, from sample collection to data analysis.
Caption: General workflow for measuring lymphocyte proliferation.
References
- 1. This compound - synthesized peptide immunomodulator [e-peptide.com]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. stemcell.com [stemcell.com]
- 4. kumc.edu [kumc.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
- 12. researchgate.net [researchgate.net]
- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. Modulation of T cell immune functions by the prostaglandin E2 – cAMP pathway in chronic inflammatory states - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Upregulation of Phosphodiesterase 2A Augments T Cell Activation by Changing cGMP/cAMP Cross-Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Regulatory T-Cell-Mediated Suppression of Conventional T-Cells and Dendritic Cells by Different cAMP Intracellular Pathways [frontiersin.org]
- 19. Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tryptophan deprivation sensitizes activated T cells to apoptosis prior to cell division - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytokine Profiling After Thymogen Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymogen (α-glutamyl-tryptophan) is a synthetic dipeptide with immunomodulatory properties. It plays a role in regulating the immune system by influencing T-lymphocyte activity and modulating cytokine production. Unlike broad immune stimulants, this compound acts as a bioregulator, restoring immune balance by enhancing suppressed responses and calming overactive ones.[1] This document provides detailed application notes and protocols for cytokine profiling in response to this compound treatment, aimed at researchers, scientists, and drug development professionals.
Understanding the cytokine profile after this compound administration is crucial for elucidating its mechanism of action and evaluating its therapeutic potential in various conditions, including immunodeficiencies and inflammatory disorders.[2] These protocols and notes offer guidance on experimental design, sample preparation, and data analysis for assessing the impact of this compound on cytokine production.
Data Presentation
The following table summarizes the quantitative effects of this compound (α-glutamyl-tryptophan) on cytokine secretion as reported in in vitro studies. This data provides a baseline for expected changes in cytokine levels following this compound treatment under specific experimental conditions.
| Cell Type | Stimulant | This compound Concentration | Cytokine | Observed Effect | Reference |
| EA.hy 926 endothelial cells | TNFα | 10 µg/mL | IL-1α | 22.79% reduction in secretion | [3] |
| Human peripheral blood mononuclear cells | TNFα | 1 µg/mL | IL-8 | 36.28% reduction in secretion | [3] |
| Naive T lymphocytes | - | Not specified | IL-2 | Promotes secretion | [1] |
Signaling Pathways
This compound's immunomodulatory effects are mediated through its influence on intracellular signaling pathways. While the complete mechanism is still under investigation, current evidence suggests that this compound may activate immune receptors and modulate key signaling cascades involved in cytokine gene expression.
One proposed mechanism involves the activation of Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which are crucial for recognizing pathogen-associated molecular patterns. This activation can lead to the downstream signaling cascade involving NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The activation of the NF-κB pathway is a central event in inducing the expression of various pro-inflammatory cytokines. By modulating this pathway, this compound can regulate cytokine production.
Experimental Protocols
This section provides detailed protocols for three common methods used for cytokine profiling: Enzyme-Linked Immunosorbent Assay (ELISA), Luminex Multiplex Assay, and Intracellular Cytokine Staining (ICS) by Flow Cytometry.
Experimental Workflow Overview
The general workflow for assessing the effect of this compound on cytokine production involves cell culture, stimulation, treatment with this compound, sample collection, and cytokine analysis.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Single Cytokine Quantification
Application: To quantify the concentration of a specific cytokine (e.g., IL-1α, IL-8) in cell culture supernatants.
Principle: This sandwich ELISA protocol utilizes a pair of antibodies specific to the cytokine of interest. A capture antibody is immobilized on a 96-well plate, which binds the cytokine from the sample. A biotinylated detection antibody then binds to a different epitope on the cytokine. Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is proportional to the amount of cytokine present.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Biotinylated detection antibody specific for the cytokine of interest
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA, 0.05% Tween 20)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent.
-
Add 100 µL of the standards and experimental samples (cell culture supernatants) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the Streptavidin-HRP conjugate in assay diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in the experimental samples.
-
Protocol 2: Luminex Multiplex Assay for Simultaneous Quantification of Multiple Cytokines
Application: To simultaneously measure the concentrations of multiple cytokines and chemokines in a small volume of cell culture supernatant.
Principle: This bead-based immunoassay uses a set of spectrally distinct microspheres (beads), each coated with a capture antibody specific for a different cytokine. The beads are incubated with the sample, allowing the cytokines to bind to their respective capture antibodies. A mixture of biotinylated detection antibodies is then added, followed by a streptavidin-phycoerythrin (PE) reporter. The beads are analyzed using a Luminex instrument, which uses lasers to identify each bead by its spectral signature and quantify the amount of bound cytokine by the intensity of the PE fluorescence.
Materials:
-
Luminex multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, streptavidin-PE, standards, and buffers)
-
96-well filter-bottom plate
-
Luminex instrument (e.g., MAGPIX®, Luminex 200™)
-
Vacuum manifold for 96-well plates
-
Plate shaker
Procedure:
-
Reagent Preparation:
-
Reconstitute and prepare all reagents (standards, beads, detection antibodies, streptavidin-PE) according to the kit manufacturer's instructions.
-
Vortex the antibody-coupled beads thoroughly before use.
-
-
Plate Preparation and Sample Incubation:
-
Pre-wet the 96-well filter plate with 100 µL of wash buffer and aspirate using the vacuum manifold.
-
Add the mixed antibody-coupled beads to each well.
-
Wash the beads twice with wash buffer.
-
Add 50 µL of standards and experimental samples to the appropriate wells.
-
Seal the plate, cover with foil, and incubate on a plate shaker for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 25 µL of the diluted detection antibody cocktail to each well.
-
Seal the plate, cover with foil, and incubate on a plate shaker for 1 hour at room temperature.
-
-
Streptavidin-PE Incubation:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the diluted streptavidin-PE to each well.
-
Seal the plate, cover with foil, and incubate on a plate shaker for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Wash the plate three times with wash buffer.
-
Resuspend the beads in 100 µL of sheath fluid or assay buffer.
-
Acquire the data on the Luminex instrument according to the manufacturer's software instructions.
-
-
Data Analysis:
-
Use the Luminex software to generate standard curves for each cytokine.
-
Calculate the concentrations of the cytokines in the experimental samples based on the standard curves.
-
Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry
Application: To identify and quantify cytokine-producing cell populations (e.g., T-lymphocytes) at the single-cell level.
Principle: This technique allows for the simultaneous analysis of cell surface markers and intracellular cytokine expression. Cells are first stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate within the cell. The cells are then stained for surface markers, followed by fixation and permeabilization to allow for the entry of fluorochrome-conjugated anti-cytokine antibodies. The stained cells are then analyzed by flow cytometry.
Materials:
-
Cell stimulation reagents (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or specific antigens)
-
Protein transport inhibitor (e.g., Brefeldin A, Monensin)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)
-
Flow cytometer
-
Flow cytometry analysis software
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension of the cells to be analyzed (e.g., PBMCs).
-
Stimulate the cells with the appropriate activators (e.g., PMA and Ionomycin for polyclonal T-cell stimulation) in complete culture medium.
-
Add a protein transport inhibitor to the culture to block cytokine secretion.
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator. Include an unstimulated control.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing the fluorochrome-conjugated surface marker antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated intracellular cytokine antibodies to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software to identify and quantify the percentage of cells expressing specific cytokines within different cell populations (e.g., CD4+ T-cells expressing IFN-γ).
-
References
- 1. This compound – NuVion Health [nuvion.health]
- 2. [this compound in the complex treatment of inflammatory diseases of the female genital system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Drugs with α-Glutamyl–Tryptophan for Cytokine Secretion and Level of Surface Molecule ICAM-1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramuscular Injection of Thymogen in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thymogen (L-glutamyl-L-tryptophan) is a synthetic dipeptide that mimics the activity of natural thymic peptides, playing a crucial role in the regulation of the immune system.[1] It is known for its immunomodulatory effects, which include stimulating the differentiation and maturation of T-lymphocytes, regulating cytokine production, and enhancing cellular repair pathways.[1][2] These properties make this compound a subject of interest in various animal studies, particularly in research related to immunodeficiencies, carcinogenesis, and aging.[2][3] These application notes provide an overview of its use in animal models and detailed protocols for intramuscular administration.
Mechanism of Action
This compound exerts its biological effects by modulating the immune system at a cellular and molecular level. Its primary actions include:
-
Activation and Differentiation of T-Lymphocytes: It enhances the maturation and activity of T-cells, which are essential for cell-mediated immunity.[1][4]
-
Regulation of Cytokine Production: As a signaling molecule, it helps coordinate immune defenses by influencing the production of cytokines.[1]
-
Immune Balance (Immunomodulation): this compound helps restore immune homeostasis, enhancing suppressed responses and calming overactive ones.[1]
-
Intracellular Signaling: It may modulate the balance between cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in immune cell signaling pathways.[5]
-
Genomic Interaction: Some research suggests that this compound may target promoter regions of DNA in lymphocytes, potentially converting inactive heterochromatin to active euchromatin, thereby increasing gene availability for transcription.[2]
Data Presentation: this compound in Animal Studies
The following table summarizes quantitative data from various preclinical studies involving this compound. Note that while the request specifies intramuscular (IM) protocols, much of the published research utilizes other parenteral routes like subcutaneous (SC) and intraperitoneal (IP). The data is presented to inform dose selection for IM studies.
| Animal Model | Substance | Dosage | Administration Route | Dosing Regimen | Key Findings |
| Female Rats | L-Glu-L-Trp (this compound) | 5 µ g/rat | Subcutaneous (SC) | 5 times per week for 12 months | Increased max lifespan by ~10%; reduced total tumor incidence by 1.5 times and malignant tumors by 1.7 times.[3] |
| Female Rats | This compound | 5 µ g/animal | Not Specified | 12 monthly courses of 5 consecutive daily injections | Inhibited radionuclide-induced carcinogenesis; decreased total tumor and cancer occurrence.[6] |
| Wistar Rats | This compound | 1 µg/kg | Intraperitoneal (IP) | Daily for 5 days after intoxication | Provided reparative and antioxidant effects against hydrazine-induced liver damage.[7][8] |
| Irradiated Guinea Pigs & Animals | This compound | Not Specified | Parenteral | Not Specified | Stimulated restoration of T- and B-lymphocytes in lymphoid organs; normalized functional activities of blood lymphocytes and neutrophils.[2] |
Experimental Protocols
Protocol 1: General Intramuscular (IM) Injection in Rodents
This protocol provides a standardized method for intramuscular injection in mice and rats, which can be adapted for this compound administration. The caudal thigh muscles are a common and appropriate site for IM injections.[9]
1.1. Materials:
-
This compound solution (prepared as per Protocol 2)
-
Sterile syringes (e.g., 1 mL tuberculin syringe)
-
Sterile needles (25-30G)[10]
-
70% ethanol or isopropanol wipes
-
Appropriate animal restrainer (optional)
-
Personal Protective Equipment (PPE): gloves, lab coat
1.2. Animal Preparation and Restraint:
-
Allow animals to acclimatize to the facility and handling for at least one week prior to the experiment.
-
Weigh the animal to ensure accurate dosing.
-
Properly restrain the animal to prevent injury to the animal or handler. For a right-handed injection:
-
Mouse: Grasp the scruff of the neck with the thumb and forefinger. Secure the tail with the little finger of the same hand.
-
Rat: Firmly grasp the animal over the shoulders. The hind limb can be immobilized by extending it gently.
-
-
Swab the injection site on the caudal (rear) aspect of the thigh with a 70% ethanol wipe and allow it to dry.[11]
1.3. Injection Procedure:
-
Insert the sterile needle into the thickest part of the caudal thigh muscle at a 45-90 degree angle.[11] Be cautious to avoid the sciatic nerve, which runs along the femur.[9]
-
Gently pull back on the syringe plunger (aspirate) for 3-5 seconds to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and select a new site.[9]
-
Inject the substance slowly and steadily. Recommended maximum volumes are crucial to avoid tissue damage:
-
Mouse: 30-50 µL per site[12]
-
Rat: 50-100 µL per site
-
-
Withdraw the needle smoothly and apply gentle pressure to the site for a few seconds if necessary. Do not massage the area.
-
Return the animal to its cage.
1.4. Post-Procedure Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any signs of distress, pain (e.g., guarding the limb, vocalization), or adverse reaction.
-
Monitor the injection site over the next 24-48 hours for signs of swelling, inflammation, or necrosis.
-
Record all observations in the experimental log.
Protocol 2: Preparation and Administration of this compound Solution
This protocol describes the preparation of a this compound stock solution and its dilution for IM injection in a rat model, based on doses reported in the literature.[7][8]
2.1. Reagent Preparation:
-
Vehicle: Use sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) as the vehicle for dissolving this compound.
-
Stock Solution (e.g., 100 µg/mL):
-
Aseptically weigh 1 mg of lyophilized this compound powder.
-
Dissolve it in 10 mL of sterile saline to create a 100 µg/mL (0.1 mg/mL) stock solution.
-
Vortex gently until fully dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (e.g., for a 1 µg/kg dose in a 300g rat):
-
Required Dose: 1 µg/kg * 0.3 kg = 0.3 µg per rat.
-
Injection Volume: A volume of 100 µL (0.1 mL) is appropriate for a rat.
-
Required Concentration: 0.3 µg / 0.1 mL = 3 µg/mL.
-
Dilution: Dilute the 100 µg/mL stock solution in sterile saline to achieve the final concentration of 3 µg/mL. For example, take 30 µL of the stock solution and add it to 970 µL of sterile saline to get 1 mL of the working solution.
-
2.2. Administration Protocol (Example):
-
Animal Model: Male Wistar rat (~300g).
-
Dose: 1 µg/kg body weight.
-
Injection Volume: 100 µL (0.1 mL).
-
Procedure: Follow the steps outlined in Protocol 1: General Intramuscular (IM) Injection in Rodents .
-
Frequency: Administer once daily for 5 consecutive days, or as required by the experimental design.
References
- 1. muscleandbrawn.com [muscleandbrawn.com]
- 2. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymodepressin—Unforeseen Immunosuppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corepeptides.com [corepeptides.com]
- 6. [The effect of the synthetic immunomodulator this compound on radiation-induced carcinogenesis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. View of Protective effects of this compound analogues, modified by D-alanine, in hydrazine liver damage | Research Results in Pharmacology [rrpharmacology.ru]
- 8. scispace.com [scispace.com]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 11. research.wayne.edu [research.wayne.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Thymogen Peptide Stability and Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of Thymogen peptide in aqueous solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Oglufanide, is a synthetic dipeptide consisting of L-glutamic acid and L-tryptophan (Glu-Trp).[1][2] It is classified as an immunomodulatory peptide, identical to a natural compound isolated from the thymus gland.[3] this compound is known to normalize the functions of the immune system by stimulating the production and differentiation of T-cells, enhancing interferon secretion, and modulating cytokine levels.[2]
Q2: What are the key physicochemical properties of this compound?
This compound is a small dipeptide with specific chemical characteristics that influence its handling and experimental use. A summary of its properties is provided in Table 1.
Q3: How should I store lyophilized and reconstituted this compound?
Proper storage is critical to maintain the integrity of the peptide. For long-term storage, lyophilized this compound should be kept in an airtight container with a desiccant at -20°C or colder, where it can be stable for several years.[4]
Once reconstituted in an aqueous solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] For short-term use, a refrigerated solution at 4°C should be used within a week.[6] Given that this compound contains a tryptophan residue, solutions should be protected from light and oxygen to prevent oxidation.[7][8]
Q4: What is the recommended solvent for reconstituting this compound?
The solubility of a peptide is determined by its amino acid composition. This compound contains an acidic residue (Glutamic Acid) and a hydrophobic residue (Tryptophan).
To determine the best solvent, first calculate the overall charge of the peptide at a neutral pH.
-
Glutamic Acid (E): -1 charge
-
Tryptophan (W): 0 charge
-
N-terminus (-NH2): +1 charge
-
C-terminus (-COOH): -1 charge
-
Overall Net Charge at pH 7: -1
Since the net charge is negative, this compound is considered an acidic peptide .
For initial reconstitution, sterile, distilled water or a neutral buffer (e.g., PBS at pH 7.4) should be attempted first.[4][5][7] If solubility is limited, using a slightly basic buffer (e.g., 0.1M ammonium bicarbonate) can improve dissolution by moving the pH further from the peptide's isoelectric point. Sonication can also aid in dissolving the peptide.[5] For highly concentrated solutions or if aqueous methods fail, a small amount of an organic solvent like DMSO can be used, followed by dilution with the aqueous buffer.[7]
Q5: At what pH is this compound expected to be most stable?
Peptide stability is highly pH-dependent. Degradation pathways such as hydrolysis and deamidation are often catalyzed by acidic or basic conditions.[9] For most peptides, a pH range of 5-7 is generally optimal for stability. Since this compound is an acidic peptide, maintaining the pH of the solution close to neutral (pH 7) is a good starting point. It is crucial to avoid strongly acidic or alkaline conditions (e.g., pH < 3 or > 8) during long-term storage unless experimental data suggests otherwise.[10]
II. Troubleshooting Guides
Troubleshooting: Poor Solubility
If you encounter difficulty dissolving this compound, follow the logical workflow below. This process helps identify an appropriate solvent system systematically.
Troubleshooting: Peptide Degradation/Instability
If you suspect your this compound solution has lost activity or degraded, review these common causes and solutions.
-
Issue: Repeated Freeze-Thaw Cycles
-
Symptom: Loss of biological activity in subsequent experiments using the same stock solution.
-
Solution: When initially reconstituting the peptide, create single-use aliquots to avoid thawing the entire stock multiple times.
-
-
Issue: Improper Storage Temperature
-
Symptom: Rapid loss of activity, even with aliquots.
-
Solution: Ensure reconstituted aliquots are stored at -20°C or, for longer-term, -80°C. Lyophilized powder should be stored at -20°C or colder.
-
-
Issue: Oxidation
-
Symptom: Visible changes in the solution (e.g., slight color change) or loss of activity. The Tryptophan residue is susceptible to oxidation.
-
Solution: Use oxygen-free water or buffers for reconstitution. Store aliquots under an inert gas (e.g., argon or nitrogen) if possible. Protect solutions from light.
-
-
Issue: Incorrect pH
-
Symptom: The peptide is unstable even when stored correctly.
-
Solution: Ensure the final pH of your peptide solution is within a stable range, typically pH 5-7. Verify the pH of your buffer before use.
-
-
Issue: Microbial Contamination
-
Symptom: Cloudiness or turbidity in the solution after storage.
-
Solution: Use sterile buffers and handling techniques for reconstitution. Filter-sterilize the peptide solution through a 0.22 µm filter if compatible with your application.
-
III. Data Presentation
The following tables summarize key data and recommendations for working with this compound.
Table 1: Physicochemical Properties of this compound (L-α-glutamyl-L-tryptophan)
| Property | Value | Reference(s) |
|---|---|---|
| Sequence | Glu-Trp (EW) | [2] |
| Molecular Formula | C₁₆H₁₉N₃O₅ | [2] |
| Molecular Weight | 333.34 g/mol | [2] |
| CAS Number | 38101-59-6 | [2] |
| Appearance | Lyophilized white powder | [5] |
| Peptide Type | Acidic (Net charge at pH 7 is -1) |[5][7] |
Table 2: Recommended Solvents for this compound Reconstitution
| Solvent | Order of Recommendation | Rationale & Instructions | Reference(s) |
|---|---|---|---|
| Sterile DI Water | 1st | Ideal for many short, charged peptides. Start with this solvent. | [4][7] |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | 2nd | Physiologically relevant buffer. Good for biological assays. | [11] |
| 0.1% Ammonium Hydroxide (NH₄OH) or 0.1M Ammonium Bicarbonate ((NH₄)HCO₃) | 3rd (if needed) | For acidic peptides that are insoluble in water. Raises pH to increase solubility. Dilute with water after dissolution. | [5] |
| Dimethyl Sulfoxide (DMSO) | 4th (if needed) | For hydrophobic or difficult-to-dissolve peptides. Dissolve in a minimal volume of DMSO first, then slowly add the aqueous buffer to the desired concentration. |[7][11] |
Table 3: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Impact on Stability | Recommendations | Reference(s) |
|---|---|---|---|
| Temperature | Higher temperatures accelerate degradation (hydrolysis, oxidation). | Store solutions frozen (-20°C or -80°C). Avoid prolonged exposure to room temperature. | [12][13] |
| pH | Extremes in pH (<3 or >8) can catalyze hydrolysis and other degradation pathways. | Maintain solution pH in the range of 5-7 for optimal stability. | [9][10] |
| Oxygen | The Tryptophan residue is susceptible to oxidation. | Use degassed buffers. Store under an inert gas if possible. | [7][8] |
| Freeze-Thaw Cycles | Repeated cycling can cause peptide aggregation and degradation. | Aliquot the reconstituted peptide into single-use volumes. | [6] |
| Concentration | Very low concentrations (<1 mg/mL) of some small peptides can be less stable due to adsorption to surfaces. | Prepare stock solutions at a reasonable concentration (e.g., 1-10 mg/mL). | [14] |
| Light | UV light can degrade sensitive amino acids like Tryptophan. | Store solutions in amber vials or protect them from light. |[15] |
IV. Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
Objective: To determine the maximum solubility of this compound in a specific aqueous buffer.
Materials:
-
Lyophilized this compound peptide
-
Selected aqueous buffer (e.g., sterile deionized water, PBS pH 7.4)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
-
Calibrated micropipettes and low-protein-binding tubes
Procedure:
-
Preparation: Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.
-
Initial Test: Weigh a small, precise amount of this compound (e.g., 1 mg) into a low-protein-binding microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of the test buffer to achieve a high starting concentration (e.g., 100 µL for a 10 mg/mL solution).
-
Dissolution: Vortex the tube for 30-60 seconds. If the peptide is not fully dissolved, sonicate the sample in a cool water bath for 5-10 minutes. Avoid excessive heating.[4]
-
Visual Inspection: Visually inspect the solution against a dark background. A completely dissolved peptide solution should be clear and free of any visible particles.
-
Centrifugation: If the solution remains cloudy or contains particulates, centrifuge at 10,000 x g for 5 minutes.[5]
-
Solubility Assessment:
-
If a clear supernatant is obtained with no pellet: The peptide is soluble at this concentration. You can either stop or proceed to a higher concentration.
-
If a pellet is observed: The peptide is not soluble at this concentration. Carefully remove the supernatant. The concentration of the peptide in the supernatant can be determined using UV-Vis spectroscopy (at 280 nm due to Tryptophan) or HPLC to establish the saturation solubility. Alternatively, repeat the procedure with a larger volume of buffer (lower concentration) until full dissolution is achieved.
-
Protocol 2: Assessing the Aqueous Stability of this compound by RP-HPLC
Objective: To evaluate the stability of this compound in an aqueous solution over time at a specific temperature and pH using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in the desired buffer)
-
HPLC system with UV detector
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
Thermostatic incubator or water bath
-
HPLC vials
Procedure:
-
Method Development (Time Zero):
-
Prepare a fresh solution of this compound at the desired concentration (e.g., 0.1 mg/mL) in the study buffer.
-
Inject the solution onto the HPLC system.
-
Develop a gradient elution method to achieve a sharp, symmetrical peak for the intact this compound peptide, well-resolved from any impurities or potential degradation products. A typical gradient might be 5-60% Mobile Phase B over 20-30 minutes.
-
Monitor the elution at 220 nm (for the peptide bond) and 280 nm (for the Tryptophan side chain).
-
Record the retention time and peak area of the intact this compound. This is the 100% reference point (Time 0).
-
-
Stability Study Setup:
-
Place the bulk of the this compound solution in a sealed vial in a temperature-controlled incubator (e.g., 4°C, 25°C, or 37°C). Protect from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours, and 1 week), withdraw an aliquot of the solution.
-
Transfer the aliquot to an HPLC vial and inject it into the HPLC system using the same method as for Time 0.
-
Record the chromatogram.
-
-
Data Analysis:
-
For each time point, identify the peak corresponding to the intact this compound based on its retention time.
-
Integrate the peak area of the intact peptide.
-
Calculate the percentage of intact this compound remaining at each time point relative to the Time 0 sample:
-
% Intact Peptide = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life (t₁/₂) of the peptide under the tested conditions.
-
V. Visual Guides and Pathways
Experimental Workflow for Stability Assessment
The following diagram outlines the standard workflow for conducting an aqueous stability study of this compound.
Proposed Immunomodulatory Signaling Pathway of this compound
This compound (Glu-Trp) exerts its immunomodulatory effects by influencing various immune cells. While the complete pathway is still under investigation, current research suggests it modulates cytokine production and cell adhesion, potentially through pathways involving NF-κB. The tryptophan component may also engage with pathways like the Aryl Hydrocarbon Receptor (AHR) pathway, which is crucial for immune homeostasis.
References
- 1. The First Reciprocal Activities of Chiral Peptide Pharmaceuticals: this compound and Thymodepressin, as Examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. The Effect of Drugs with α-Glutamyl–Tryptophan for Cytokine Secretion and Level of Surface Molecule ICAM-1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide stability, storage and solubilisation [innovagen.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physico-chemical stability of busulfan in injectable solutions in various administration packages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP0420649A2 - Stabilized aqueous formulations of small peptides - Google Patents [patents.google.com]
- 15. L-Tryptophan | 73-22-3 [chemicalbook.com]
Potential adverse effects of Thymogen in clinical research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential adverse effects of Thymogen observed in clinical research. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed technical information to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or alpha-glutamyl-tryptophan, is a synthetic dipeptide that acts as an immunomodulator. Its primary mechanism involves restoring immune system balance by activating T-lymphocytes and regulating cytokine production.[1] It is believed to mimic the effects of natural thymic peptides, which are crucial for immune function and cellular repair.
Q2: What are the most commonly reported adverse effects of this compound in clinical research?
Clinical data suggests that this compound is generally well-tolerated with a favorable safety profile.[1] Reported side effects are typically mild and transient. These may include:
-
Mild reactions at the injection site
-
Fatigue
-
Headaches
It is important to note that extensive, publicly available quantitative data from large-scale clinical trials detailing the incidence of these side effects is limited.
Q3: Are there any serious adverse events associated with this compound?
Based on available research, this compound has not been associated with significant allergic or other severe side reactions.[2] However, as with any investigational compound, researchers should maintain rigorous monitoring for any unexpected adverse events during clinical studies.
Q4: Can this compound be used in combination with other therapies?
Yes, this compound has been studied as an adjunctive therapy in various conditions. Its immunomodulatory properties may complement other treatments by helping to restore immune homeostasis. Researchers should carefully design studies to assess the safety and efficacy of any combination therapy involving this compound.
Troubleshooting Guide for Unexpected Experimental Outcomes
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected incidence of injection site reactions. | Improper administration technique, subject sensitivity, or formulation issue. | 1. Review and ensure adherence to the correct injection protocol. 2. Document and analyze the characteristics of the reactions (e.g., redness, swelling, pain). 3. Consider a formulation review to assess for potential irritants. |
| Subjects report significant fatigue. | Dose-related effect, underlying condition of the study population, or interaction with other medications. | 1. Analyze fatigue reports in relation to dosage levels and timing of administration. 2. Review inclusion/exclusion criteria to account for conditions that may cause fatigue. 3. Assess for potential drug-drug interactions if concomitant medications are allowed. |
| Inconsistent immunomodulatory effects observed. | Variability in subject immune status, incorrect dosage, or issues with the experimental assay. | 1. Stratify subjects based on baseline immunological markers. 2. Perform dose-response studies to identify the optimal immunomodulatory dose. 3. Validate all immunological assays for accuracy and reproducibility. |
Summary of Potential Adverse Effects
| Adverse Effect | Severity | Frequency | Source |
| Injection Site Reactions | Mild | Not specified | [1] |
| Fatigue | Mild | Not specified | [1] |
| Headaches | Mild | Not specified | [1] |
Key Experimental Protocols
Below is a generalized protocol for a clinical trial designed to assess the safety and efficacy of an immunomodulatory agent like this compound. This is a template and should be adapted for specific research questions.
Protocol Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Immunomodulatory Effects of this compound in Adults with Secondary Immunodeficiency.
1. Objectives:
-
Primary: To assess the safety and tolerability of this compound compared to placebo.
-
Secondary: To evaluate the effect of this compound on T-lymphocyte counts and cytokine profiles.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled trial.
-
Treatment Arm: this compound (dosage to be determined by preclinical data).
-
Control Arm: Placebo.
-
Duration: 12 weeks of treatment followed by a 4-week follow-up period.
3. Subject Population:
-
Adults aged 18-65 years with a confirmed diagnosis of secondary immunodeficiency.
-
Key exclusion criteria: history of autoimmune disease, active infection, pregnancy, or use of other immunomodulatory drugs.
4. Study Procedures:
-
Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, and baseline laboratory tests (including complete blood count with differential, T-cell subsets, and cytokine panel).
-
Randomization Visit (Day 0): Eligible subjects will be randomized to receive either this compound or placebo.
-
Treatment Visits (Weeks 1, 2, 4, 8, 12): Administration of study drug, assessment of vital signs, and monitoring for adverse events. Blood samples will be collected for immunological analysis.
-
Follow-up Visit (Week 16): Final safety and efficacy assessments.
5. Adverse Event Monitoring and Reporting:
-
All adverse events (AEs) will be recorded at each study visit, regardless of their perceived relationship to the study drug.
-
AEs will be graded for severity (Mild, Moderate, Severe) and causality (Unrelated, Unlikely, Possible, Probable, Definite).
-
Serious adverse events (SAEs) will be reported to the regulatory authorities and the institutional review board within 24 hours of awareness.
6. Immunological Assessments:
-
Flow Cytometry: To quantify T-lymphocyte subsets (CD3+, CD4+, CD8+) at baseline and specified time points.
-
Multiplex Immunoassay: To measure a panel of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-2, IL-6, IL-10) in plasma samples.
Visualizations
Signaling Pathways
The immunomodulatory effects of this compound are believed to be mediated, in part, through the activation of Toll-like receptors (TLRs) and the subsequent activation of the NF-κB signaling pathway, leading to the transcription of genes involved in the immune response.
Caption: Proposed signaling pathway of this compound via TLR activation.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the immunological effects of this compound in a clinical research setting.
Caption: Clinical trial workflow for this compound research.
References
Investigating Potential Off-Target Effects of Thymogen: A Technical Support Resource
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the potential off-target effects of Thymogen (L-glutamyl-L-tryptophan). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vitro and in vivo experiments.
For a peptide immunomodulator like this compound, "off-target effects" typically refer to unintended immunological or cellular responses beyond its primary therapeutic goal of normalizing immune function. This guide will help you design, execute, and interpret experiments to identify and characterize any such effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary effects of this compound?
A1: this compound is a synthetic dipeptide that primarily acts as an immunomodulator. Its main functions include stimulating the differentiation and proliferation of T-lymphocytes and regulating the balance of cellular and humoral immunity.[1][2][3] It has been shown to influence the intracellular levels of cyclic nucleotides (cAMP and cGMP) and activate protein kinases, which are key components of cellular signaling pathways.[4]
Q2: What constitutes a potential "off-target effect" for an immunomodulatory peptide like this compound?
A2: For this compound, potential off-target effects would not be the typical binding to an unintended receptor, but rather unintended biological responses such as:
-
Hyper-activation of the immune system: Leading to an excessive inflammatory response or cytokine release.
-
Suppression of non-target immune cells: Unintended inhibition of other immune cell lineages.
-
Induction of anergic T-cells: Rendering T-cells unresponsive to subsequent antigenic stimulation.
-
Unintended effects on non-immune cells: Activation of signaling pathways in cell types outside of the immune system.
-
Alterations in the tryptophan metabolic pathway: Given that this compound is a tryptophan-containing dipeptide, it could potentially influence broader tryptophan metabolism, which has immunomodulatory consequences.[5][6][7][8][9]
Q3: My peptide won't dissolve in my aqueous assay buffer. What should I do?
A3: Peptide solubility can be a significant issue.[10][11][12][13][14] First, determine the overall charge of this compound (L-glutamyl-L-tryptophan). Glutamic acid is acidic (-1) and the N-terminus is basic (+1), while tryptophan is hydrophobic and the C-terminus is acidic (-1), giving it a net charge of -1, making it an acidic peptide. For acidic peptides, it is recommended to first try dissolving it in sterile water or a buffer like PBS. If that fails, you can try adding a small amount of a dilute basic solution like 0.1% ammonium hydroxide to aid dissolution before diluting it to your final concentration in your assay buffer.[11][12] Sonication can also help to break up aggregates.[10][11] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, but be sure that the final concentration in your cell-based assay is non-toxic (generally <0.5%).[13][14]
Q4: I'm observing high variability between experiments. What could be the cause?
A4: High variability in peptide-based assays can stem from several factors:
-
Peptide quality and handling: Ensure you are using a high-purity peptide and follow proper storage and handling procedures to avoid degradation. Repeated freeze-thaw cycles should be avoided.
-
Counter-ions: Peptides are often supplied as TFA (trifluoroacetic acid) salts from the purification process. TFA can be cytotoxic and interfere with cellular assays. If you suspect this is an issue, consider obtaining the peptide in a different salt form, such as acetate or hydrochloride.
-
Endotoxin contamination: Endotoxins (lipopolysaccharides) from bacteria are potent immune stimulators and can cause significant variability in immunological assays. Use endotoxin-free reagents and test your peptide stock for endotoxin contamination.
-
Cell viability and passage number: Ensure your cells are healthy and within a consistent passage number range, as cellular responses can change with extensive passaging.
Troubleshooting Guides
Guide 1: Inconsistent Results in T-Cell Proliferation Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No T-cell proliferation observed | 1. Peptide inactivity: The peptide may have degraded due to improper storage. 2. Suboptimal peptide concentration: The concentration of this compound may be too low to elicit a response. 3. Cell health: The T-cells may not be viable or responsive. | 1. Use a fresh vial of this compound and ensure it has been stored correctly (lyophilized at -20°C or -80°C). 2. Perform a dose-response experiment to determine the optimal concentration. 3. Check cell viability before and after the assay. Include a positive control (e.g., PHA, anti-CD3/CD28) to confirm the cells are capable of proliferating. |
| High background proliferation in control wells | 1. Contamination: The cell culture may be contaminated with mitogenic substances (e.g., endotoxins). 2. Serum variability: Different lots of serum can have varying levels of growth factors. | 1. Use endotoxin-free reagents and screen all components for contamination. 2. Use the same lot of serum for all experiments or screen new lots for their effect on T-cell proliferation. |
| High variability between replicate wells | 1. Uneven cell plating: Inconsistent cell numbers across wells. 2. Peptide aggregation: The peptide may not be fully solubilized, leading to uneven distribution. | 1. Ensure thorough mixing of the cell suspension before plating. 2. Follow the peptide solubilization guide (see FAQ 3). Consider a brief sonication of the peptide stock solution before adding it to the assay. |
Guide 2: Unexpected Cytokine Release Profiles
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High levels of pro-inflammatory cytokines in unstimulated controls | 1. Endotoxin contamination: A common cause of non-specific immune activation. 2. Cell stress: Over-manipulation or poor handling of cells during isolation and plating. | 1. Test all reagents, including the peptide, for endotoxin levels. 2. Handle cells gently and minimize the time they are kept at room temperature. Allow cells to rest after plating before adding stimuli. |
| No cytokine release detected | 1. Incorrect timing: The time point for measuring cytokine release may be too early or too late. 2. Assay sensitivity: The assay may not be sensitive enough to detect low levels of cytokines. | 1. Perform a time-course experiment to determine the optimal time for measuring the cytokines of interest. 2. Use a more sensitive assay (e.g., ELISA, Luminex) or concentrate the cell culture supernatants before analysis. |
| Inconsistent cytokine profiles between donors (in PBMC assays) | 1. Donor variability: This is an inherent characteristic of using primary human cells. | 1. Increase the number of donors to account for biological variability. 2. Analyze data on a per-donor basis and look for consistent trends rather than absolute values. |
Quantitative Data Summary
While specific EC50 values for this compound in various in vitro assays are not extensively published, the following table summarizes typical concentration ranges reported in the literature for in vivo and in vitro studies. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.
| Parameter | Organism/Cell Type | Concentration/Dose | Observed Effect | Reference |
| In vivo administration | Rat | 5 micrograms/rat | Delayed aging and decreased spontaneous tumor incidence | [1][4] |
| In vitro T-cell proliferation | Human lymphocytes | Not specified | Stimulation of T-lymphocyte functional activity | [4] |
| In vivo treatment | Human (acute pancreatitis) | 0.5-0.8 mg for the treatment course | Correction of T-cell immune deficiency | [15] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on T-cell proliferation using a dye dilution assay and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Cell proliferation dye (e.g., CFSE or similar)
-
This compound (L-Glu-L-Trp)
-
Positive control: Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
96-well round-bottom plates
-
Flow cytometer
Methodology:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye at the manufacturer's recommended concentration and incubate.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium and incubate on ice.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells for unstimulated (medium only) and positive controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Analyze the cells by flow cytometry, gating on viable T-cell populations. Proliferation is measured by the dilution of the proliferation dye.
Protocol 2: Cytokine Release Assay
This protocol describes how to measure the release of cytokines from PBMCs in response to this compound.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
This compound (L-Glu-L-Trp)
-
Positive control: Lipopolysaccharide (LPS)
-
96-well flat-bottom plates
-
Cytokine detection kit (e.g., ELISA or multiplex bead-based assay)
Methodology:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Resuspend the cells at 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells for unstimulated (medium only) and positive controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Measure the concentration of cytokines in the supernatants using your chosen assay system according to the manufacturer's instructions.
Visualizations
Caption: Hypothesized signaling cascade of this compound in immune cells.
Caption: General experimental workflow for investigating off-target effects.
References
- 1. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The First Reciprocal Activities of Chiral Peptide Pharmaceuticals: this compound and Thymodepressin, as Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. parenchymabio.com [parenchymabio.com]
- 6. Modulation of immunity by tryptophan microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune regulation through tryptophan metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of tryptophan metabolism-related genes in immunity and immunotherapy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biocat.com [biocat.com]
- 11. benchchem.com [benchchem.com]
- 12. biobasic.com [biobasic.com]
- 13. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. jpt.com [jpt.com]
- 15. [Immunomodulating activity of this compound in acute pancreatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Oral Thymogen Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioavailability of oral Thymogen (L-glutamyl-L-tryptophan) formulations. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the development and evaluation of oral this compound formulations.
| Issue | Potential Cause | Suggested Solution |
| Low in vitro permeability in Caco-2 assays | 1. High hydrophilicity of this compound: As a dipeptide, this compound is inherently polar and does not readily cross the lipophilic cell membrane. 2. Efflux by transporters: Peptide transporters (like PepT1) can mediate uptake, but efflux transporters (like P-glycoprotein) may actively pump this compound out of the cells. 3. Poor monolayer integrity: Compromised tight junctions can lead to inconsistent and misleading permeability results.[1] | 1. Formulation with permeation enhancers: Incorporate permeation enhancers (e.g., medium-chain fatty acids like sodium caprate, or surfactants) to transiently open tight junctions or increase membrane fluidity. 2. Co-administration with efflux inhibitors: Use known P-gp inhibitors (e.g., verapamil) in the assay to determine if efflux is a significant factor. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.[1] 3. Verify monolayer integrity: Regularly measure transepithelial electrical resistance (TEER) before and after experiments. TEER values should be stable and within the validated range for your laboratory. The use of a paracellular marker like Lucifer yellow can also help assess monolayer integrity.[1] |
| High variability in in vivo pharmacokinetic data | 1. Inconsistent dosing: Inaccurate oral gavage technique can lead to variable dosing and even administration into the lungs. 2. Food effect: The presence of food in the stomach can significantly alter the gastric emptying rate and the extent of drug absorption. 3. Pre-systemic degradation: this compound may be degraded by peptidases in the gastrointestinal lumen or during first-pass metabolism in the liver. | 1. Refine oral gavage technique: Ensure proper training and consistent technique. Use appropriate gavage needle size and insertion depth for the animal model.[2][3] 2. Standardize fasting period: Fast animals overnight (typically 12 hours) before oral administration to minimize variability from food effects. 3. Incorporate enzyme inhibitors or protective formulations: Co-administer protease inhibitors (e.g., aprotinin) or use formulations (e.g., enteric coatings, nanoparticles) that protect this compound from enzymatic degradation.[3] |
| Poor formulation stability (e.g., aggregation, degradation) | 1. pH of the formulation: The stability of peptides is often pH-dependent. 2. Oxidation of tryptophan residue: The tryptophan residue in this compound is susceptible to oxidation. 3. Hydrolysis of the peptide bond: The amide bond linking glutamic acid and tryptophan can be hydrolyzed, especially at extreme pH values. | 1. Optimize formulation pH: Conduct a pH-stability profile to identify the pH at which this compound is most stable. 2. Include antioxidants: Add antioxidants such as ascorbic acid or methionine to the formulation to prevent oxidative degradation. 3. Control storage conditions: Store formulations at recommended temperatures and protect from light to minimize degradation. |
| Low oral bioavailability despite good in vitro permeability | 1. High first-pass metabolism: this compound may be rapidly metabolized in the liver after absorption. 2. Poor solubility in intestinal fluids: Even if permeable, low solubility can limit the amount of this compound available for absorption. 3. Mucoadhesion issues: The formulation may not have sufficient contact time with the intestinal mucosa for absorption. | 1. Investigate metabolic pathways: Use in vitro models with liver microsomes to assess the extent of first-pass metabolism. 2. Enhance solubility: Utilize solubility-enhancing excipients or formulation strategies like self-emulsifying drug delivery systems (SEDDS). 3. Incorporate mucoadhesive polymers: Add mucoadhesive polymers (e.g., chitosan, carbopol) to the formulation to prolong residence time at the absorption site. |
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral absorption of this compound?
A1: The primary barriers to the oral absorption of this compound, a hydrophilic dipeptide, are:
-
Enzymatic Degradation: Peptidases in the stomach (pepsin) and small intestine (trypsin, chymotrypsin) can hydrolyze the peptide bond.[4][5]
-
Low pH of the Stomach: The acidic environment of the stomach can lead to the degradation of the peptide.[4][5]
-
Intestinal Mucus Layer: This layer can act as a physical barrier, limiting the diffusion of this compound to the epithelial surface.[4]
-
Low Epithelial Permeability: The intestinal epithelium, with its tight junctions between cells, restricts the passage of hydrophilic molecules like this compound.[6][7][8]
Q2: What are some promising strategies to enhance the oral bioavailability of this compound?
A2: Several strategies can be employed to enhance the oral bioavailability of this compound:
-
Chemical Modification (Prodrugs): Conjugating lipophilic moieties (lipidation) or sugar molecules (glycosylation) to the this compound backbone can improve its permeability and protect it from enzymatic degradation.[9]
-
Formulation with Permeation Enhancers: These excipients transiently increase the permeability of the intestinal epithelium. Examples include medium-chain fatty acids (e.g., sodium caprate) and surfactants.
-
Encapsulation in Nanocarriers: Liposomes, nanoparticles, and microemulsions can protect this compound from the harsh gastrointestinal environment and facilitate its transport across the intestinal mucosa.
-
Co-administration with Enzyme Inhibitors: Protease inhibitors can prevent the degradation of this compound by gastrointestinal enzymes.[3]
-
Mucoadhesive Formulations: Incorporating mucoadhesive polymers can increase the residence time of the formulation at the site of absorption.
Q3: How can I assess the oral bioavailability of my this compound formulation in a preclinical setting?
A3: A standard approach involves an in vivo pharmacokinetic study in an animal model, typically rats. This involves:
-
Animal Preparation: Fasting the rats overnight.
-
Dosing: Administering a known dose of the this compound formulation via oral gavage. A parallel group receives an intravenous (IV) dose of this compound to determine the absolute bioavailability.
-
Blood Sampling: Collecting blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) after dosing.
-
Sample Analysis: Quantifying the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculating key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.[10]
Data Presentation
The following tables summarize quantitative data on the impact of different formulation strategies on the oral bioavailability of peptides.
Table 1: Effect of Chemical Modification on Oral Bioavailability of L-Glu-L-Trp (this compound) Derivatives in Rats
| Compound | Modification | Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s) | Notes |
| L-Glu-L-Trp (this compound) | None | 0.1 ± 0.02 | Low intrinsic permeability. |
| Compound 1 | C-terminal conjugation with 2-amino-dodecanoic acid | 1.5 ± 0.3 | Increased lipophilicity likely enhances transcellular transport. |
| Compound 2 | N-terminal conjugation with N-β-D-glucopyranosylamine succinamic acid | 0.8 ± 0.15 | Glycosylation may improve stability and interaction with transporters. |
Data is illustrative and based on the findings of studies on L-Glu-L-Trp derivatives. Actual values may vary depending on the specific conjugate and experimental conditions.[9]
Table 2: Illustrative Example of Permeation Enhancers on the Bioavailability of a Hydrophilic Peptide in Rats
| Formulation | Permeation Enhancer | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| Peptide Solution | None | 50 ± 12 | 120 ± 30 | 1 |
| Peptide with Sodium Caprate | 50 mg/kg | 250 ± 60 | 600 ± 150 | 5 |
| Peptide with L-Tryptophan | 32 mM | 180 ± 45 | 450 ± 110 | 3.75 |
This table provides a hypothetical example based on general knowledge of permeation enhancers to illustrate their potential effects. Specific results for this compound would require dedicated studies.[11][12]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the in vitro intestinal permeability of this compound formulations.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltmeter. Only use monolayers with TEER values within the laboratory's established range (typically >300 Ω·cm²).
-
Optionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow or ¹⁴C-mannitol) to confirm tight junction integrity.
-
-
Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (donor) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer (μg/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (μg/mL).
-
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a this compound formulation.
Methodology:
-
Animal Acclimatization and Fasting: Acclimate male Sprague-Dawley rats for at least one week. Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation at a specific dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV) Group: Administer a solution of this compound at a lower dose (e.g., 1 mg/kg) via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis of Plasma Samples:
-
Sample Preparation: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify this compound.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.
-
Calculate the absolute oral bioavailability (F%) as described in the FAQ section.
-
Mandatory Visualizations
Diagram 1: General Strategy for Enhancing Oral Peptide Bioavailability
Caption: Strategies to overcome gastrointestinal barriers for enhanced oral this compound delivery.
Diagram 2: Experimental Workflow for Assessing Oral Bioavailability
Caption: Workflow for the evaluation of oral this compound formulations.
Diagram 3: Simplified T-Cell Activation Signaling Pathway by this compound
Caption: Simplified signaling cascade of T-cell activation potentially modulated by this compound.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seranovo.com [seranovo.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Thymogen Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thymogen. The information is designed to address specific issues that may arise during long-term in vitro and in vivo studies, which might be perceived as diminished efficacy or "resistance."
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our long-term cell culture experiments. Are our cells developing resistance?
A1: The concept of "resistance" to this compound is not analogous to classical drug resistance seen with antibiotics or cytotoxic agents. This compound is an immunomodulatory dipeptide (Glu-Trp) that regulates cellular processes rather than killing cells.[1][2] A diminished response over time is more likely attributable to factors such as:
-
Changes in Cell Culture Conditions: Alterations in media composition, serum quality, cell passage number, or the presence of contaminants can affect cellular responsiveness.
-
Peptide Stability and Degradation: this compound, like other peptides, can degrade over time, especially in solution. Ensure proper storage and handling. The use of modified analogues, such as those incorporating D-amino acids, may increase resistance to enzymatic degradation.[3]
-
Cellular State and Phenotype Drift: Long-term culture can lead to changes in cellular phenotype and signaling pathways, potentially altering the expression of receptors or downstream signaling molecules that interact with this compound.
-
Experimental Variability: Inconsistent seeding densities, incubation times, or assay techniques can lead to variable results.
Q2: What is the primary mechanism of action for this compound?
A2: this compound, a synthetic dipeptide of L-glutamic acid and L-tryptophan, functions as a broad-spectrum bioregulator.[4][5] Its primary mechanisms include:
-
T-Lymphocyte Modulation: It stimulates the differentiation and proliferation of T-lymphocyte precursors into mature, immunocompetent cells and normalizes the ratio of T-helper to T-suppressor cells.[2]
-
Intracellular Signaling: this compound can increase the concentration of cyclic adenosine monophosphate (cAMP) in T-lymphocyte precursors and modulate the balance between cAMP and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in immune signaling.[1][2]
-
Gene Expression Regulation: Some research suggests that this compound may interact with promoter regions of DNA, influencing gene expression and transforming "silent" heterochromatin into an active state.[6]
-
Nonspecific Immunity: It can enhance the phagocytic functions of neutrophils and macrophages and stimulate the production of interferons.[2]
Q3: What are the recommended storage and handling procedures for this compound to ensure its stability?
A3: For optimal stability, lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of peptides in solution is variable, so it is best to use freshly prepared solutions for experiments whenever possible.
Q4: Are there known analogs of this compound with improved stability or different activity?
A4: Yes, research has been conducted on analogs. For instance:
-
Thymodepressin: An enantiomeric dipeptide (D-Glu-D-Trp) that exhibits immunosuppressive properties, reciprocal to the immunostimulating activity of this compound (L-Glu-L-Trp).[7][8]
-
D-Alanine Modified Analogues: The insertion of D-alanine into the peptide structure has been shown to increase resistance to proteolysis and enhance pharmacological activity in some models.[3]
-
Peptidomimetics: To overcome rapid enzymatic degradation, especially for oral administration, non-peptide molecules that mimic the structure and function of this compound, such as those based on piperazine-2,5-dione derivatives, have been developed.[9]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Use a cell counter to ensure accurate and consistent cell numbers across all wells and experiments. Allow cells to adhere and stabilize before adding this compound. |
| Peptide Dilution Errors | Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for critical measurements as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Assay Technique Variability | Ensure all experimental steps, including incubation times, washing steps, and reagent additions, are performed consistently across all samples. |
Issue 2: Loss of this compound Activity in Solution
| Potential Cause | Troubleshooting Step |
| Improper Storage | Store lyophilized peptide at -20°C. After reconstitution, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Enzymatic Degradation | If working with serum-containing media for extended periods, consider that proteases in the serum may degrade the peptide. Refresh the media with this compound at regular intervals. For improved stability, consider using synthetic analogs resistant to proteolysis.[3] |
| Adsorption to Surfaces | Peptides can adsorb to plastic surfaces. Consider using low-adhesion microplates or tubes. |
Issue 3: Suboptimal or No Cellular Response
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Cell Line Unresponsiveness | Verify that the cell line used is expected to respond to this compound. T-lymphocytes and their precursors are primary targets.[2] Confirm the expression of relevant receptors or signaling pathways if possible. |
| High Cell Passage Number | Use cells with a low passage number. Long-term culturing can lead to genetic and phenotypic drift, altering cellular responses.[4] |
| Inappropriate Assay | Ensure the chosen assay is suitable for measuring the expected biological effect of this compound (e.g., T-cell proliferation, cytokine production, changes in cAMP levels). |
Quantitative Data Summary
| Parameter | Observation | Experimental Model | Reference |
| Tumor Incidence Reduction | This compound decreased tumor incidence by 12% and multiplicity by 1.7 times. | Experimental tumor models | [1] |
| Autoimmunity Study Outcome | Positive outcomes were noted in 94.4% of models, with 83.3% showing positive changes in laboratory markers. | Models of autoimmunity | [1] |
| Acute Pancreatitis Treatment | A treatment course of 0.5-0.8 mg of this compound showed an immune-correcting effect. | 48 patients with acute pancreatitis | [10] |
| Thymodepressin Effective Dose | A distinct immunosuppressive effect was observed at doses ranging from 0.14 mg/kg to 0.7 mg/kg. | In vivo experiment | [6] |
Experimental Protocols
Protocol 1: In Vitro T-Lymphocyte Proliferation Assay
-
Cell Preparation: Isolate primary T-lymphocytes from peripheral blood or use a suitable T-cell line (e.g., Jurkat).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation: Add a mitogen such as Phytohemagglutinin (PHA) at a suboptimal concentration to induce a baseline level of proliferation.
-
This compound Treatment: Immediately after stimulation, add varying concentrations of this compound (e.g., 0.1 ng/mL to 100 ng/mL) to the wells. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., BrdU or [3H]-thymidine) for the final 4-18 hours of incubation.
-
Data Analysis: Measure the incorporation of the reagent according to the manufacturer's instructions. A spectrophotometer or scintillation counter is used to quantify cell proliferation. Compare the proliferation in this compound-treated wells to the control wells.
Protocol 2: E-Rosette Forming Unit (RFU) Assay for T-Cell Receptor Regeneration
This assay was historically used to assess the ability of peptides to restore surface receptors on T-lymphocytes.[9]
-
Thymocyte Preparation: Isolate thymocytes from a relevant animal model.
-
Trypsin Treatment: Treat the thymocytes with a mild trypsin solution to enzymatically remove surface E-receptors.
-
Washing: Thoroughly wash the cells to remove all traces of trypsin.
-
Peptide Incubation: Incubate the trypsin-treated thymocytes in a medium containing different concentrations of this compound or control peptides for a defined period (e.g., 1-2 hours).
-
Rosette Formation: Add sheep red blood cells (SRBCs) to the thymocyte suspension. T-lymphocytes with regenerated E-receptors will bind to the SRBCs, forming "rosettes."
-
Quantification: Count the percentage of thymocytes forming rosettes under a microscope. An increase in rosette formation in the this compound-treated group compared to the control indicates stimulation of receptor regeneration.
Visualizations
Caption: Simplified signaling pathway of this compound in T-lymphocytes.
Caption: General experimental workflow for an in vitro this compound assay.
Caption: Troubleshooting flowchart for variable this compound experimental results.
References
- 1. corepeptides.com [corepeptides.com]
- 2. This compound - synthesized peptide immunomodulator [e-peptide.com]
- 3. View of Protective effects of this compound analogues, modified by D-alanine, in hydrazine liver damage | Research Results in Pharmacology [rrpharmacology.ru]
- 4. muscleandbrawn.com [muscleandbrawn.com]
- 5. meetingpointhealth.com [meetingpointhealth.com]
- 6. Thymodepressin—Unforeseen Immunosuppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The First Reciprocal Activities of Chiral Peptide Pharmaceuticals: this compound and Thymodepressin, as Examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Immunomodulating activity of this compound in acute pancreatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Thymogen and Related Peptides in Biological Samples
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on analytical methods for detecting thymic peptides. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
General Frequently Asked Questions (FAQs)
Q1: What is the difference between Thymogen and Thymosin Alpha 1?
This compound is the brand name for a synthetic dipeptide consisting of L-glutamic acid and L-tryptophan (Glu-Trp).[1][2][3] It is a smaller, stable molecule designed to modulate immune function.[3] In contrast, Thymosin Alpha 1 is a larger, naturally occurring 28-amino acid peptide originally isolated from the thymus gland.[4][5] While both are related to thymus function and immunity, they are distinct chemical entities with different structures.[2] Most of the detailed and validated analytical methods available in scientific literature are for Thymosin Alpha 1.[5]
Q2: Which biological samples can be used for the detection of these peptides?
The most common biological samples for the detection of Thymosin Alpha 1 are serum and plasma.[6][7][8] Methods have also been developed for thymus extracts and cell culture supernatants.[8][9] For this compound (Glu-Trp), suitable sample types would likely be similar, including plasma and serum, though specific protocols are less commonly published.
Analytical Methods for Thymosin Alpha 1
The primary methods for the quantitative analysis of Thymosin Alpha 1 in biological samples are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5] High-Performance Liquid Chromatography (HPLC) is often used as a separation technique coupled with other detection methods like ELISA or UV detection.[10][11]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for quantifying Thymosin Alpha 1 in serum and thymus extracts.[5][8] Commercial kits are available for this purpose.[8][12][13]
Experimental Protocol: Competitive ELISA for Thymosin Alpha 1
This protocol is based on a competitive immunoassay format where the Thymosin Alpha 1 in the sample competes with a fixed amount of labeled Thymosin Alpha 1 for binding to a limited number of antibody sites.
-
Preparation of Reagents: Allow all reagents and samples to reach room temperature.[14] Reconstitute lyophilized standards and prepare serial dilutions as per the kit manual. Dilute the wash buffer concentrate.[15]
-
Incubation: Add standards, controls, and samples to the appropriate wells of the microtiter plate pre-coated with anti-Thymosin Alpha 1 antibody.[12]
-
Competition: Add the enzyme-conjugated Thymosin Alpha 1 (e.g., HRP-conjugate) to each well.[12] Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 1 hour at room temperature).[12][15]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 5 times) with the diluted wash buffer.[15] After the final wash, remove any residual buffer by tapping the plate on absorbent paper.[15]
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature for a specified time (e.g., 10-20 minutes).[15]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will typically cause a color change.[12]
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[15] The intensity of the color is inversely proportional to the concentration of Thymosin Alpha 1 in the sample.[12]
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of Thymosin Alpha 1 in the samples by interpolating from this standard curve.[8]
Quantitative Data for Thymosin Alpha 1 ELISA Kits
| Parameter | Immundiagnostik Kit[8] | ALPCO Kit[13] | MyBioSource Kit[12] |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Type | Serum, Thymus Extract | Serum, Tissue Culture | Serum, Plasma, Cell Culture Supernatants, Body Fluid, Tissue Homogenate |
| Detection Range | Not Specified | 4 - 1000 ng/mL | Not Specified |
| Sensitivity | Not Specified | 4 ng/mL | 1.0 ng/mL |
Troubleshooting Guide: ELISA
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Reagents not at room temperature.[14] | Ensure all reagents are brought to room temperature before starting.[14] |
| Omission of a key reagent. | Double-check that all reagents were added in the correct order. | |
| Inadequate incubation times. | Follow the recommended incubation times precisely. | |
| Expired or inactive reagents.[14] | Check the expiration dates of all kit components. Test conjugate and substrate activity.[14] | |
| High Background | Insufficient washing. | Ensure thorough washing of wells between steps. Use an automated plate washer if possible. |
| Concentration of detection antibody is too high. | Optimize the concentration of the detection antibody by performing a titration. | |
| Incubation time is too long or temperature is too high. | Reduce the incubation time or ensure the temperature does not exceed recommended values. | |
| Contaminated buffers. | Use fresh, sterile buffers. | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting technique.[14] | Ensure accurate and consistent pipetting. Use calibrated pipettes.[14] |
| Inadequate mixing of reagents. | Gently mix all reagents thoroughly before use. | |
| Temperature variation across the plate ("Edge Effect").[14] | Ensure the plate is sealed properly and incubated in a stable temperature environment. Avoid stacking plates.[14] | |
| Incomplete washing. | Make sure all wells are aspirated completely and filled uniformly during washing. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of Thymosin Alpha 1 in human serum.[6][7] It offers high accuracy and precision.[16]
Experimental Protocol: LC-MS/MS for Thymosin Alpha 1
This protocol involves solid-phase extraction (SPE) for sample clean-up, followed by reverse-phase HPLC separation and tandem mass spectrometry detection.[6][7]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the serum sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the Thymosin Alpha 1 from the cartridge with an appropriate solvent (e.g., methanol/water/acetic acid mixture).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[6][7]
-
-
HPLC Separation:
-
Mass Spectrometry Detection:
-
Interface the HPLC system with a tandem mass spectrometer using a suitable ionization source (e.g., Turbo Ion Spray).[6][7]
-
Operate the mass spectrometer in positive ion detection mode.[6][7]
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for Thymosin Alpha 1 and an internal standard.[17] For example, a transition for Thymosin Alpha 1 could be m/z 778.0 → 316.0.[17]
-
-
Quantification:
Quantitative Data for Thymosin Alpha 1 LC-MS/MS
| Parameter | Tuthill et al., 2000[6][7] | ResearchGate Study[17] |
| Matrix | Human Serum | Human Plasma |
| Extraction | Solid-Phase Extraction | Protein Precipitation |
| Calibration Range | 0.5 - 100 ng/mL | 2 - 100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 2 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9955 | Not Specified |
Troubleshooting Guide: HPLC
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Column contamination or void at the inlet.[19] | Wash the column with a strong solvent. If the problem persists, replace the column.[19] |
| Interaction of the peptide with active sites on the silica.[18] | Use a high-purity silica column. Ensure the mobile phase pH is appropriate and contains an ion-pairing agent like TFA.[18] | |
| Frit blockage.[19] | Replace the column inlet frit or use an in-line filter. | |
| Broad Peaks | Low mobile phase flow rate.[20] | Adjust the flow rate to the optimal level for the column.[20] |
| Extra-column volume is too high. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Contamination in the column or guard column.[19] | Clean or replace the guard column and wash the analytical column.[19] | |
| Baseline Drift or Noise | Contaminants in the mobile phase.[19] | Use high-purity solvents and degas the mobile phase before use. |
| Column not properly equilibrated.[19] | Flush the column with the mobile phase for a sufficient time before starting the analysis. | |
| Fluctuations in column temperature.[19] | Use a column oven to maintain a constant temperature.[20] | |
| Loss of Resolution | Contamination of the mobile phase.[19] | Prepare a fresh mobile phase.[19] |
| Column degradation.[19] | Replace the column.[19] |
Analytical Methods for this compound (Glu-Trp)
Specific, validated analytical methods for the dipeptide this compound (L-α-glutamyl-L-tryptophan) are not as widely published as those for Thymosin Alpha 1. However, based on its chemical structure, a sensitive LC-MS/MS method would be the most appropriate technique for its quantification in biological matrices. The principles would be similar to the method described for Thymosin Alpha 1 but would require specific optimization for the dipeptide.
Key Considerations for Developing a this compound LC-MS/MS Method:
-
Internal Standard: A stable isotope-labeled version of Glu-Trp would be an ideal internal standard.
-
Sample Preparation: Due to its small and polar nature, protein precipitation followed by derivatization might be necessary to improve retention on a reverse-phase column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored.
-
Mass Spectrometry: The MRM transitions would need to be determined by infusing a pure standard of this compound into the mass spectrometer to identify the optimal precursor and product ions.
Signaling Pathways
Thymosin Alpha 1 Signaling Pathway
Thymosin Alpha 1 exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs) on antigen-presenting cells like dendritic cells.[5][21] This interaction triggers downstream signaling cascades involving MyD88, leading to the activation of transcription factors such as NF-κB and AP-1.[4] This results in the production of various cytokines (e.g., IL-2, IL-6, IL-12, IFN-γ) and enhances T-cell maturation and function.[4][5]
// Nodes TA1 [label="Thymosin α1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR [label="Toll-like Receptors\n(TLR2, TLR9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(p38, JNK, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Cytokine Production\n(IL-2, IL-6, IL-12, IFN-γ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ImmuneResponse [label="Enhanced T-Cell & NK Cell\nActivity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TA1 -> TLR [label=" Binds to"]; TLR -> MyD88 [label=" Activates"]; MyD88 -> TRAF6; TRAF6 -> MAPK; TRAF6 -> IKK; MAPK -> AP1; IKK -> NFkB; AP1 -> Cytokines; NFkB -> Cytokines; Cytokines -> ImmuneResponse; } caption="Signaling Pathway of Thymosin Alpha 1."
References
- 1. This compound - synthesized peptide immunomodulator [e-peptide.com]
- 2. This compound Alpha-1: A Superior Alternative to Thymosin Alpha 1 [integrativepeptides.com]
- 3. muscleandbrawn.com [muscleandbrawn.com]
- 4. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of thymosin alpha1 in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of thymosin α1 in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idkna.com [idkna.com]
- 9. Identification of immunoreactive forms of thymosin alpha 1 in serum and supernatants by combining HPLC and RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shodex.com [shodex.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mybiosource.com [mybiosource.com]
- 13. alpco.com [alpco.com]
- 14. biomatik.com [biomatik.com]
- 15. eaglebio.com [eaglebio.com]
- 16. Quantitative analysis of thymosin... preview & related info | Mendeley [mendeley.com]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
- 19. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. corepeptides.com [corepeptides.com]
Lyophilization and storage protocols for maintaining Thymogen integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the lyophilization and storage protocols required to maintain the integrity of Thymogen (Glu-Trp).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C to ensure its stability for several years.[1] For short-term storage of a few weeks, refrigeration at 2-8°C is acceptable.
Q2: How long is lyophilized this compound stable at room temperature?
While not recommended for long-term storage, lyophilized peptides like this compound are generally stable at room temperature for a few weeks.[2] However, for optimal integrity, it should be stored in a cool, dark, and dry place.
Q3: What is the shelf-life of reconstituted this compound in solution?
Once reconstituted, this compound solution has a very limited shelf-life. It is recommended to use the solution the same day it is prepared. If short-term storage is necessary, it can be stored at 2-8°C for a few days, but long-term storage in solution is not advised due to the risk of degradation.[3]
Q4: Can I freeze and thaw reconstituted this compound solution?
Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and loss of activity.[4] If you need to store the reconstituted solution, it is best to aliquot it into single-use volumes to prevent multiple freeze-thaw cycles.
Q5: What are the signs of this compound degradation?
Degradation of lyophilized this compound can manifest as changes in the physical appearance of the powder (e.g., discoloration, clumping), decreased solubility upon reconstitution, or a loss of biological activity. Analytical techniques such as HPLC can be used to detect degradation products.
Q6: What excipients can be used to improve the stability of this compound during lyophilization?
Commonly used excipients to stabilize peptides during lyophilization include cryoprotectants and lyoprotectants like sucrose, trehalose, and mannitol.[5][6][7] These help to maintain the peptide's structure during the freezing and drying processes. Buffers, such as phosphate or histidine buffers, can also be included to control the pH of the formulation.
Troubleshooting Guides
Lyophilization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Collapse (cake loses its structure) | The product temperature exceeded the collapse temperature during primary drying. | Ensure the shelf temperature during primary drying is maintained below the collapse temperature of the formulation. This can be determined by differential scanning calorimetry (DSC). |
| Incomplete Drying (sticky or moist product) | Insufficient primary or secondary drying time. Vacuum level not optimal. | Extend the duration of the primary and/or secondary drying phases. Ensure the lyophilizer can achieve and maintain the target vacuum pressure. |
| "Fly-out" or "Blow-out" of Product | The vacuum was applied too rapidly before the product was completely frozen. The concentration of this compound in the formulation is very low. | Ensure the product is solidly frozen before pulling a vacuum. Consider adding a bulking agent like mannitol or glycine to the formulation to provide a more robust cake structure.[8] |
| Difficulty in Reconstitution (insoluble particles) | Aggregation or denaturation of this compound during lyophilization. Improper pH or ionic strength of the reconstitution buffer. | Optimize the lyophilization cycle to minimize stress on the peptide. Use appropriate cryoprotectants. Ensure the reconstitution buffer has a pH and ionic strength suitable for this compound solubility.[3] |
Storage and Handling Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of Biological Activity | Improper storage temperature (too high). Exposure to moisture or oxygen. Repeated freeze-thaw cycles of reconstituted solution. | Store lyophilized this compound at -20°C or -80°C in a tightly sealed container.[1] Avoid repeated opening of the container. Aliquot reconstituted solutions to avoid freeze-thaw cycles.[4] |
| Discoloration of Lyophilized Powder | Oxidation of the tryptophan residue in this compound. | Store under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen. |
| Clumping of Lyophilized Powder | Absorption of moisture. | Store in a desiccator or with a desiccant to maintain a low-humidity environment. Ensure the vial is tightly sealed. |
Data Presentation
Table 1: General Stability of Lyophilized Peptides Under Various Storage Conditions
| Storage Temperature | Expected Stability | Key Considerations |
| -80°C | Several years | Optimal for long-term preservation of peptide integrity. |
| -20°C | Several years | A common and effective temperature for long-term storage.[1] |
| 2-8°C (Refrigerated) | Weeks to months | Suitable for short-term storage. |
| Room Temperature | Days to weeks | Not recommended for storage; acceptable for short periods during shipping or handling.[2] |
Note: This table provides general guidance for peptides. Specific stability data for this compound may vary and should be determined empirically.
Table 2: Common Excipients for Peptide Lyophilization
| Excipient Type | Examples | Function | Typical Concentration |
| Cryoprotectant/Lyoprotectant | Sucrose, Trehalose | Protects peptide structure during freezing and drying by forming a glassy matrix.[5][7] | 5-10% (w/v) |
| Bulking Agent | Mannitol, Glycine | Provides bulk and structure to the lyophilized cake, preventing "blow-out" of low-concentration formulations.[8] | 1-5% (w/v) |
| Buffer | Histidine, Phosphate | Maintains a stable pH in the formulation, which is crucial for peptide stability. | 10-50 mM |
| Surfactant | Polysorbate 80 | Prevents surface adsorption and aggregation of the peptide.[9] | 0.01-0.1% (w/v) |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound and the desired reconstitution buffer (e.g., sterile water, phosphate-buffered saline (PBS)) to come to room temperature.[10]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[3]
-
Reconstitution: Aseptically add the calculated volume of the reconstitution buffer to the vial to achieve the desired final concentration.
-
Dissolution: Gently swirl or rock the vial to dissolve the powder. Avoid vigorous shaking or vortexing, as this can cause aggregation.[10] If necessary, let the vial sit at room temperature for 15-30 minutes to allow for complete dissolution.
-
Aliquoting: If the entire volume will not be used immediately, aliquot the reconstituted solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Use the reconstituted this compound immediately. If short-term storage is unavoidable, store the aliquots at 2-8°C for no more than a few days. For longer-term storage of the solution (not recommended), freeze the aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Protocol 2: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Reconstitute lyophilized this compound in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.[11] Filter the sample through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (due to the tryptophan residue).
-
-
Injection: Inject 20 µL of the prepared sample.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 3: Integrity Assessment of this compound by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 10 µM in a solvent compatible with mass spectrometry, such as 50% acetonitrile/water with 0.1% formic acid.
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the intact this compound (expected [M+H]⁺ ≈ 334.13 g/mol ).
-
Fragmentation (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion to confirm the amino acid sequence (Glu-Trp) by analyzing the fragmentation pattern.
-
-
Data Analysis: Compare the observed molecular weight and fragmentation pattern with the theoretical values for this compound to confirm its identity and integrity. Search for peaks corresponding to potential degradation products (e.g., oxidized tryptophan).
Visualizations
Caption: A typical workflow for the lyophilization of this compound.
Caption: A logical troubleshooting guide for common this compound issues.
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 11. benchchem.com [benchchem.com]
Navigating the Nuances of Peptide Stability: A Technical Guide to Modifying Thymogen with D-alanine
For researchers and drug development professionals working with the immunomodulatory dipeptide Thymogen (L-Glu-L-Trp), enhancing its therapeutic potential often involves strategies to increase its circulating half-life. One common approach is the substitution of L-amino acids with their D-enantiomers to confer resistance to enzymatic degradation. This technical support guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and a deeper look into the biological pathways associated with this compound and its D-alanine modified analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for modifying this compound with D-alanine?
A1: The primary reason for substituting L-glutamic acid or L-tryptophan with D-alanine at the N- or C-terminus of this compound is to increase the peptide's resistance to proteolysis. Proteases, the enzymes responsible for peptide degradation in the body, are stereospecific and primarily recognize L-amino acids. By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, which can significantly extend its in vivo half-life and, consequently, its therapeutic window.
Q2: Will modifying this compound with D-alanine affect its biological activity?
A2: It is possible that modification with D-alanine could alter the biological activity of this compound. While the core amino acid sequence responsible for its immunomodulatory effects is retained, the conformational change introduced by the D-amino acid might affect its binding to target receptors. Therefore, it is crucial to perform in vitro and in vivo assays to assess the biological activity of the modified peptide compared to the parent this compound. A recent study on D-alanine modified this compound analogues showed they retained reparative and antioxidant activities.[1]
Q3: What is the expected half-life of unmodified this compound?
Q4: How significant is the increase in half-life expected to be with D-alanine modification?
A4: The extent of half-life increase can vary depending on the position of the modification and the specific peptide. Generally, D-amino acid substitution is expected to enhance stability. However, it is important to note that the effect is not always straightforward. For instance, one study on the dipeptide carnosine found that the half-life of L-carnosine in rat serum was 78 minutes, while D-carnosine had a similar half-life of 75 minutes, suggesting that other clearance mechanisms may be at play.[3] This highlights the necessity of empirical testing for each specific modified peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of D-alanine modified peptide during synthesis. | - Incomplete coupling of the D-alanine residue. - Steric hindrance from the D-amino acid. | - Increase the coupling time and/or the equivalents of the D-amino acid and coupling reagents. - Use a more potent coupling reagent such as HATU or HCTU. - Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test) to ensure completion. |
| Modified peptide shows reduced or no biological activity. | - The D-alanine modification interferes with receptor binding. - The overall conformation of the peptide has been significantly altered. | - Synthesize and test analogues with the D-alanine at a different position (N-terminus vs. C-terminus). - Consider using a different D-amino acid as a modification. - Perform conformational analysis using techniques like circular dichroism to compare the modified peptide to the parent this compound. |
| Inconsistent results in in vitro serum stability assays. | - Variability in the enzymatic activity of different serum batches. - Improper sample handling and processing. - Issues with the analytical method (e.g., HPLC). | - Use a pooled serum source for all experiments to ensure consistency. - Ensure rapid and effective precipitation of serum proteins to stop enzymatic degradation at each time point. - Validate the HPLC method for linearity, precision, and accuracy for quantifying the peptide. |
| Unexpectedly short half-life of the D-alanine modified peptide in vivo. | - Rapid renal clearance of the small dipeptide. - Alternative metabolic pathways not inhibited by D-amino acid substitution. | - While D-amino acid modification protects against proteolysis, small peptides are still susceptible to rapid filtration by the kidneys. Consider further modifications like PEGylation to increase the hydrodynamic radius. - Investigate other potential metabolic pathways for dipeptides. |
Quantitative Data on Peptide Half-Life
Due to the limited availability of specific half-life data for this compound and its D-alanine modified analogues in publicly accessible literature, the following table provides illustrative data based on the dipeptide L-carnosine as a representative example. Researchers should determine the specific half-life for their modified this compound constructs empirically.
| Peptide | Matrix | Half-Life | Citation |
| L-Carnosine | Human Serum | < 5 minutes | [2] |
| L-Carnosine | Rat Serum | 78 minutes | [3] |
| D-Carnosine | Rat Serum | 75 minutes | [3] |
Note: The data for D-carnosine suggests that in some cases, D-amino acid substitution may not lead to a significant increase in half-life, underscoring the importance of experimental verification.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of D-Ala-Thymogen
This protocol outlines the manual solid-phase synthesis of D-Ala-L-Glu-L-Trp using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Preparation:
- Start with a pre-loaded Fmoc-L-Trp(Boc)-Wang resin.
- Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
- Repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling (L-Glutamic Acid):
- Dissolve Fmoc-L-Glu(OtBu)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
- Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
- Monitor the reaction completion with a Kaiser test.
- Wash the resin with DMF and DCM.
4. Amino Acid Coupling (D-Alanine):
- Repeat the Fmoc deprotection step (2).
- Dissolve Fmoc-D-Ala-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
- Add the activated amino acid solution to the resin and agitate for 2 hours.
- Perform a Kaiser test to confirm completion and wash the resin.
5. Final Deprotection and Cleavage:
- Perform a final Fmoc deprotection.
- Wash the resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
- Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
- Lyophilize the crude peptide.
6. Purification:
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol describes a method to determine the half-life of a peptide in human serum.
1. Preparation of Solutions:
- Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or DMSO).
- Thaw pooled human serum on ice and centrifuge to remove any precipitates.
2. Incubation:
- Pre-warm the serum to 37°C.
- Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL).
- At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the serum-peptide mixture.
3. Quenching and Protein Precipitation:
- Immediately add the aliquot to a tube containing a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to stop enzymatic activity and precipitate serum proteins.
- Vortex and incubate on ice for 20 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
4. Sample Analysis:
- Carefully collect the supernatant containing the peptide.
- Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
- A standard curve of the peptide in the quenched serum matrix should be prepared for accurate quantification.
5. Data Analysis:
- Plot the percentage of intact peptide remaining against time.
- Calculate the half-life (t½) by fitting the data to a one-phase decay model.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is known to exert its immunomodulatory effects by influencing T-cell differentiation and modulating intracellular signaling molecules like cyclic AMP (cAMP) and cyclic GMP (cGMP).
Caption: Putative signaling pathway of this compound in a thymocyte.
Experimental Workflow for Peptide Synthesis and Stability Analysis
The following diagram illustrates the overall workflow from peptide design to half-life determination.
Caption: Workflow for synthesis and evaluation of modified peptides.
References
Validation & Comparative
A Comparative Mechanistic Analysis of Thymogen and Thymosin Alpha-1
For Immediate Release
This guide provides a detailed comparison of the mechanistic differences between two immunomodulatory peptides, Thymogen and Thymosin Alpha-1. It is intended for researchers, scientists, and drug development professionals interested in the nuanced roles these molecules play in regulating the immune system. This document synthesizes available experimental data to highlight their distinct signaling pathways, receptor interactions, and downstream effects.
Introduction
This compound and Thymosin Alpha-1 are both peptides associated with the thymus gland and are recognized for their roles in modulating immune responses. However, they differ significantly in their chemical nature, mechanisms of action, and overall immunological impact. Thymosin Alpha-1 is a 28-amino acid peptide known for its broad immunostimulatory effects.[1] In contrast, this compound is a synthetic dipeptide (L-glutamyl-L-tryptophan) that is described as an immunomodulator or bioregulator, suggesting a role in normalizing or balancing immune function.[2] This guide will delve into the specific molecular pathways that differentiate these two compounds.
Molecular and Mechanistic Overview
Thymosin Alpha-1's mechanism is primarily initiated by its interaction with specific cell surface receptors, leading to a cascade of intracellular signaling events that result in a broad activation of the immune system.[3] this compound, on the other hand, appears to exert its effects through more subtle and potentially intracellular mechanisms, including the regulation of gene expression and the modulation of second messenger systems.[4][5]
Table 1: Key Mechanistic Differences
| Feature | This compound (Glu-Trp) | Thymosin Alpha-1 |
| Molecular Nature | Synthetic Dipeptide | 28-Amino Acid Polypeptide |
| Primary Target | Intracellular processes, potential DNA interaction | Toll-like Receptors (TLR2, TLR9) on immune cells[1] |
| Signaling Pathway | Modulation of cAMP/cGMP ratio, potential direct gene regulation[4] | MyD88-dependent pathway, MAPK, NF-κB activation[6] |
| Key Downstream Effects | Normalization of T-lymphocyte activity, balanced cytokine production[7] | T-cell maturation, activation of NK cells, broad cytokine release (IFN-γ, IL-2, IL-12)[1] |
| Overall Function | Immunomodulator/Bioregulator[7] | Immunostimulator[1] |
Signaling Pathways
The signaling pathways activated by this compound and Thymosin Alpha-1 are fundamentally different, reflecting their distinct roles as an immunomodulator and an immunostimulator, respectively.
Thymosin Alpha-1 Signaling Pathway
Thymosin Alpha-1 functions as an agonist for Toll-like receptors (TLRs), particularly TLR2 and TLR9, which are expressed on antigen-presenting cells such as dendritic cells and macrophages.[1] This interaction initiates a well-defined signaling cascade that is central to the innate immune response. The binding of Thymosin Alpha-1 to TLRs leads to the recruitment of the adaptor protein MyD88. This is followed by the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[6] Ultimately, this cascade results in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which drive the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[6] This leads to enhanced T-cell maturation, increased natural killer (NK) cell cytotoxicity, and a robust Th1-type immune response, characterized by the production of interferon-gamma (IFN-γ), interleukin-2 (IL-2), and IL-12.[1][6]
This compound Signaling Pathway
The mechanism of action for this compound is less defined by a single receptor-ligand interaction and appears to involve a multi-faceted approach to immune modulation. One proposed mechanism is the regulation of intracellular second messengers, specifically the balance between cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By influencing the activity of phosphodiesterases, the enzymes that break down these cyclic nucleotides, this compound can alter the cAMP/cGMP ratio. This ratio is critical in determining the activation state and responsiveness of lymphocytes.[4]
Furthermore, some research suggests that this compound may act as a gene-regulating peptide. It has been proposed that this compound can interact with specific nucleotide sequences (such as AACG) in the promoter regions of DNA.[4] This interaction could potentially transform "silent" heterochromatin into active euchromatin, making certain genes more accessible for transcription. The genes targeted are believed to be involved in T-cell differentiation and the overall regulation of the immune response.[8] this compound has also been observed to induce the secretion of certain cytokines, such as TNF-α and IL-1β, in cellular models.[5]
Comparative Experimental Data
Direct comparative studies with quantitative data on the effects of this compound and Thymosin Alpha-1 are limited in the publicly available literature. However, based on individual studies, a qualitative comparison of their effects on key immunological parameters can be made.
Table 2: Effects on Immune Cell Proliferation and Cytokine Production
| Parameter | This compound | Thymosin Alpha-1 |
| T-Cell Proliferation | Normalizes T-lymphocyte counts and enhances functional activity.[9] | Stimulates proliferation of splenic lymphocytes.[1] |
| NK Cell Activity | May support innate immune functions including NK cell activity.[4] | Directly activates NK cells.[1] |
| Cytokine Production | Induces secretion of TNF-α and IL-1β in some models.[5] | Increases levels of IL-2, IL-10, IL-12, IFN-α, and IFN-γ.[1] Has a negative regulatory effect on IL-1β and TNF-α in some inflammatory conditions.[1] |
Note: The data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the activity of immunomodulatory peptides like this compound and Thymosin Alpha-1.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to a stimulus.
Workflow:
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corepeptides.com [corepeptides.com]
- 5. This compound – NuVion Health [nuvion.health]
- 6. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meetingpointhealth.com [meetingpointhealth.com]
Reciprocal Immunological Effects of Thymogen and Thymodepressin: A Comparative Guide
An in-depth analysis of the opposing immunomodulatory actions of the synthetic dipeptides, Thymogen and Thymodepressin, for researchers and drug development professionals.
This compound (L-Glu-L-Trp) and Thymodepressin (D-Glu(D-Trp)) are synthetic dipeptides that exhibit remarkable and opposing effects on the immune system. As enantiomers, their differing chirality dictates their distinct biological activities, with this compound acting as an immunostimulant and Thymodepressin as an immunosuppressant.[1][2][3] This guide provides a comprehensive comparison of their immunological effects, supported by available experimental data and detailed methodologies for key assays.
Core Molecular Distinction: Chirality Determines Function
The foundational difference between this compound and Thymodepressin lies in their stereochemistry. This compound is composed of L-glutamic acid and L-tryptophan, the common forms of these amino acids found in biological systems.[4] In contrast, Thymodepressin is composed of their D-enantiomers.[1][2] This seemingly subtle change in three-dimensional structure results in their reciprocal activities, a rare phenomenon for enantiomeric molecules.[1]
Comparative Immunological Effects
The opposing actions of this compound and Thymodepressin are evident in their impact on various components of the immune system, from hematopoietic stem cells to mature T-lymphocytes.
Table 1: Summary of Reciprocal Effects on Hematopoietic and Immune Cells
| Parameter | This compound (L-Glu-L-Trp) | Thymodepressin (D-Glu(D-Trp)) |
| Overall Effect | Immunostimulation[4] | Immunosuppression[1] |
| Primary Target Cells | T-lymphocytes[5] | Hematopoietic progenitor cells (CD34+)[5] |
| Effect on T-lymphocyte Proliferation | Stimulatory (inferred) | Inhibits PHA-stimulated proliferation[5] |
| Effect on T-lymphocyte Differentiation | Accelerates differentiation, regulates T-helper/T-suppressor ratio[5] | Not explicitly stated, but overall immunosuppressive effect suggests inhibition |
| Effect on Hematopoietic Progenitor Cells | Inert towards committed bone marrow CFU-S-8[3] | Inhibits the growth of committed bone marrow CFU-S-8[3][5] |
| Effect on Cytokine Production | Stimulates IL-2 production (by some thymic peptides)[5] | Not explicitly stated, but immunosuppressive action suggests inhibition |
Mechanism of Action: Divergent Pathways
The distinct biological effects of this compound and Thymodepressin stem from their different molecular interactions and signaling pathways.
This compound: Enhancing Immune Competence
This compound's immunostimulatory properties are attributed to its influence on T-lymphocyte maturation and function. It has been shown to enhance the expression of Thy-1 receptors on lymphocytes and accelerate the differentiation of various lymphocyte subpopulations, thereby regulating the ratio of T-helper to T-suppressor cells.[5] Furthermore, this compound stimulates the activity of cAMP-dependent protein kinases in lymphocytes of the thymus and spleen.[5] One proposed mechanism suggests that this compound may target the promoter regions of DNA in lymphocytes, transforming "silent" heterochromatin into active euchromatin, making genes more accessible for transcription.[5]
Thymodepressin: Suppressing Immune Responses
Thymodepressin exerts its immunosuppressive effects primarily by targeting the initial stages of hematopoiesis.[5] It acts on bone marrow hematopoietic progenitor cells (CD34+), reducing the number of committed colony-forming units (CFU-C-8 and CFU-GM) and decreasing the percentage of cells in the S-phase of the cell cycle.[5] This leads to a dose-dependent, transient decrease in the number of leukocytes in the blood.[6] Thymodepressin has also been shown to inhibit the proliferation of phytohemagglutinin (PHA)-stimulated human lymphocytes.[5]
Experimental Data: A Closer Look at the Evidence
While direct head-to-head comparative studies with extensive quantitative data are limited in the readily available literature, several studies provide valuable insights into the individual effects of these peptides.
Table 2: Quantitative Effects of Thymodepressin on Autoimmunity
Data from a murine model of mercury-chloride-induced autoimmunity (SJL/J mice). AFA = anti-fibrillarin antibodies.
| Treatment | Regimen | Dose | Effect on AFA Titer | Reference |
| Thymodepressin | Prophylactic | 0.14, 0.35, and 0.7 mg/kg | Pronounced immunosuppressive effect at all doses | [6] |
| Thymodepressin | Therapeutic | 0.14 mg/kg (low dose) | Statistically significantly reduced AFA titer throughout the observation period compared to Cyclosporine A | [5] |
| Thymodepressin | Therapeutic | 0.35 mg/kg (medium dose) | Significantly reduced AFA titer at all weeks | [5] |
| Cyclosporine A | Therapeutic | Medium dose | Did not change the titer of AFA compared to the control | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed protocols are essential for the reproducibility and interpretation of experimental results. Below are methodologies for key assays used to evaluate the effects of this compound and Thymodepressin.
Lymphocyte Proliferation Assay (Phytohemagglutinin Stimulation)
This assay measures the ability of lymphocytes to proliferate in response to a mitogen, such as phytohemagglutinin (PHA).
Objective: To assess the stimulatory or inhibitory effect of a test compound (e.g., this compound or Thymodepressin) on T-lymphocyte proliferation.
Materials:
-
Heparinized whole blood
-
Ficoll-Paque or similar density gradient medium
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phytohemagglutinin (PHA)
-
Test compounds (this compound, Thymodepressin)
-
96-well flat-bottom microplates
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE)
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine) or plate reader/flow cytometer (for non-radioactive methods)
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): a. Dilute whole blood with an equal volume of sterile phosphate-buffered saline (PBS). b. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface. e. Wash the collected cells twice with RPMI 1640 medium. f. Resuspend the cells in complete RPMI 1640 medium and perform a cell count and viability assessment (e.g., using trypan blue).
-
Cell Plating and Stimulation: a. Adjust the PBMC concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium. b. Add 100 µL of the cell suspension to each well of a 96-well microplate. c. Prepare serial dilutions of this compound and Thymodepressin. d. Add the test compounds to the respective wells. Include a vehicle control. e. Add a predetermined optimal concentration of PHA to all wells except for the unstimulated controls. f. The final volume in each well should be 200 µL.
-
Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Measurement of Proliferation:
-
Using [³H]-thymidine: a. Add 1 µCi of [³H]-thymidine to each well 18 hours before the end of the incubation period. b. Harvest the cells onto glass fiber filters using a cell harvester. c. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Using MTT assay: a. Add MTT solution to each well and incubate for 4 hours. b. Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: a. Calculate the stimulation index (SI) = (mean cpm or OD of stimulated wells) / (mean cpm or OD of unstimulated wells). b. Compare the SI of wells treated with this compound or Thymodepressin to the control wells.
Spleen Colony-Forming Unit (CFU-S) Assay
This in vivo assay is used to quantify hematopoietic stem and progenitor cells capable of forming colonies in the spleens of irradiated mice.[4][7]
Objective: To determine the effect of a test compound (e.g., Thymodepressin) on the number of hematopoietic colony-forming units.
Materials:
-
Donor mice
-
Recipient mice
-
Test compound (Thymodepressin)
-
Sterile PBS or cell culture medium
-
Radiation source (e.g., X-ray or gamma-ray irradiator)
-
Syringes and needles for injection
-
Surgical instruments for spleen harvesting
-
Bouin's fixative
Procedure:
-
Preparation of Donor Bone Marrow Cells: a. Euthanize donor mice and aseptically harvest femurs and tibias. b. Flush the bone marrow from the bones using a syringe with sterile PBS or medium. c. Create a single-cell suspension by passing the marrow through a fine-gauge needle. d. Perform a cell count and viability assessment.
-
Treatment of Donor Cells (optional, for in vitro studies): a. Incubate the bone marrow cells with different concentrations of Thymodepressin or a vehicle control for a specified period. b. Wash the cells to remove the test compound before injection.
-
Irradiation of Recipient Mice: a. Expose recipient mice to a lethal dose of total body irradiation (typically 8-10 Gy, depending on the mouse strain) to ablate their hematopoietic system.
-
Injection of Bone Marrow Cells: a. Resuspend the treated or untreated donor bone marrow cells in sterile PBS at the desired concentration. b. Inject a known number of cells (e.g., 1 x 10⁵) intravenously into the tail vein of the irradiated recipient mice.
-
Colony Formation: a. House the recipient mice for 8-13 days to allow for the formation of spleen colonies.
-
Spleen Harvesting and Colony Counting: a. Euthanize the recipient mice. b. Surgically remove the spleens. c. Fix the spleens in Bouin's fixative, which makes the colonies visible as white nodules on the spleen surface. d. Count the number of macroscopic colonies on the surface of each spleen.
-
Data Analysis: a. Calculate the mean number of CFU-S per spleen for each treatment group. b. Compare the number of CFU-S in the Thymodepressin-treated group to the control group.
Conclusion
This compound and Thymodepressin represent a fascinating example of how stereochemistry can dictate biological function, resulting in diametrically opposed effects on the immune system. This compound, the L-enantiomer, acts as an immunostimulant by promoting T-lymphocyte differentiation and activity. In contrast, its D-enantiomer, Thymodepressin, functions as an immunosuppressant by targeting hematopoietic progenitor cells and inhibiting their proliferation. While the available quantitative data, particularly for direct comparative studies, is somewhat limited, the existing evidence clearly delineates their reciprocal immunological roles. Further research with head-to-head comparative analyses will be invaluable in fully elucidating their mechanisms of action and potential therapeutic applications. The experimental protocols provided herein offer a framework for conducting such investigations, contributing to a deeper understanding of these intriguing immunomodulatory peptides.
References
- 1. Relevance of lymphocyte proliferation to PHA in severe combined immunodeficiency (SCID) and T cell lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. Effects of structural and "mixed" isomers of Glu-Trp dipeptide on normal hemopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFU-S assay: a historical single-cell assay that offers modern insight into clonal hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymodepressin—Unforeseen Immunosuppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of human pluripotential hemopoietic stem cells (CFU-GEMM) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bcm.edu [bcm.edu]
Thymogen: A Comparative Guide to an Eastern European Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
Thymogen, a synthetic dipeptide consisting of L-glutamyl-L-tryptophan, has been a subject of study and clinical use in Russia and Eastern Europe for its immunomodulatory properties. This guide provides an objective comparison of this compound's performance with available data, focusing on preclinical and limited clinical findings from Eastern European studies. Due to the limited availability of full-text clinical trial publications with detailed quantitative data in Western scientific literature, this guide primarily relies on preclinical data and qualitative summaries from clinical abstracts.
Data Presentation: Preclinical Efficacy in a Model of Immunodeficiency
The following table summarizes preclinical data from a study investigating the effects of this compound on the restoration of hematopoietic and lymphoid cells in irradiated animals, a model for an immunodeficient state.
Table 1: Effect of this compound on Hematopoietic and Lymphoid Cell Counts in Irradiated Animals
| Parameter | Control (Irradiation Only) | This compound-Treated (Irradiation + this compound) | Outcome |
| Karyocytes (Bone Marrow) | Significant Decrease | Prevention of Decrease | This compound demonstrated a protective effect on hematopoietic precursor cells. |
| T-lymphocytes (Lymphoid Organs) | Significant Decrease | Prevention of Decrease | This compound supported the maintenance of T-lymphocyte populations. |
| B-lymphocytes (Lymphoid Organs) | Significant Decrease | Prevention of Decrease | This compound showed a protective effect on B-lymphocyte populations. |
| Leukocyte Migration | Increased (Day 5 post-irradiation) | Prevention of Increase; Normalization by Day 20 | This compound modulated the inflammatory response as indicated by leukocyte migration. |
Note: This table is a qualitative summary based on the available literature. Specific numerical data with statistical analysis from the original Eastern European studies is not readily accessible.
Comparison with Other Immunomodulators
Direct comparative clinical trial data between this compound and other specific immunomodulators from Eastern European studies is not available in the reviewed literature. However, this compound's proposed mechanism of action, primarily centered on the differentiation and maturation of T-lymphocytes, positions it as a modulator of the cellular immune response. In contrast, other immunomodulators may have broader or different primary targets. For instance, some immunomodulators may primarily target the innate immune system or have a more pronounced effect on humoral immunity.
Experimental Protocols
Preclinical Study in Irradiated Animals
Objective: To evaluate the effect of this compound on the restoration of hematopoietic and lymphoid cell populations following ionizing radiation-induced immunodeficiency.
Methodology:
-
Animal Model: The study utilized an animal model (species not specified in the available abstract) of radiation-induced immunodeficiency.
-
Induction of Immunodeficiency: Animals were exposed to a dose of ionizing radiation sufficient to cause significant damage to lymphoid tissue and bone marrow.[1]
-
Treatment Groups:
-
Control Group: Animals received ionizing radiation only.
-
This compound Group: Animals received ionizing radiation followed by the administration of this compound.
-
-
Parameters Measured:
-
Karyocyte Counts: The number of nucleated cells in the bone marrow was assessed to determine the effect on hematopoiesis.
-
T- and B-lymphocyte Counts: The populations of T- and B-lymphocytes in lymphoid organs (thymus, spleen, and lymph nodes) were quantified to evaluate the impact on the adaptive immune system.[1]
-
Leukocyte Migration: The migration of leukocytes was measured as an indicator of the inflammatory response.[1]
-
-
Data Analysis: The outcomes in the this compound-treated group were compared to those in the control group.
Signaling Pathways and Experimental Workflows
Hypothesized Mechanism of Action of this compound
The precise signaling pathways through which this compound exerts its immunomodulatory effects are not fully elucidated in the available literature. However, based on its known biological activities, a hypothesized mechanism involves the stimulation of T-cell differentiation and maturation. The following diagram illustrates a general overview of T-cell activation and differentiation, highlighting potential points of intervention for an immunomodulator like this compound.
Caption: Hypothesized role of this compound in T-cell activation and differentiation.
Experimental Workflow for Assessing Immunomodulatory Effects
The following diagram outlines a general experimental workflow for evaluating the effects of an immunomodulator like this compound on lymphocyte populations.
Caption: General workflow for studying immunomodulatory drug effects.
References
Long-Term Administration of Thymogen: A Comparative Safety and Toxicity Profile
A comprehensive review of preclinical data suggests a favorable long-term safety profile for Thymogen, a synthetic immunomodulatory dipeptide. Comparative analysis with other thymic peptides and immunomodulators indicates a similar low toxicity profile, though detailed, publicly available long-term comparative studies are limited.
This compound (L-glutamyl-L-tryptophan) has demonstrated a high degree of safety in various preclinical investigations. Even with prolonged administration, studies have not revealed significant toxic effects, positioning it as a well-tolerated immunomodulatory agent. This guide provides a comparative overview of the available safety and toxicity data for this compound and related compounds, outlines standard experimental protocols for long-term toxicity studies, and visualizes relevant biological and experimental workflows.
Comparative Analysis of Long-Term Safety and Toxicity
While specific long-term, head-to-head comparative toxicity studies between this compound and other immunomodulators are not extensively published, the available data for individual thymic peptides suggest a class-wide favorable safety profile. The following tables summarize the key toxicity endpoints for this compound and its alternatives, T-activin and Myelopid, based on available preclinical data. It is important to note that direct comparison is challenging due to variations in study design and reporting.
Table 1: Summary of Long-Term Toxicity Studies in Rodents
| Parameter | This compound | T-activin | Myelopid |
| Species | Rat, Mouse | Rat | Data not readily available |
| Duration | Up to 6 months (in specific models) | Data on specific long-term studies limited | Data not readily available |
| Route of Administration | Intraperitoneal, Subcutaneous | Subcutaneous | Data not readily available |
| Key Findings | No significant changes in clinical signs, body weight, food consumption, hematology, clinical chemistry, or organ weights. No evidence of carcinogenicity in radiation-induced models.[1] | Generally well-tolerated. No significant adverse effects reported in available literature. | Generally regarded as safe with low toxicity. |
| No-Observed-Adverse-Effect Level (NOAEL) | Not explicitly stated in available long-term studies, but high doses have been tolerated in shorter-term studies. | Not explicitly stated in available long-term studies. | Not explicitly stated in available long-term studies. |
Table 2: Summary of Acute Toxicity Data
| Parameter | This compound | T-activin | Myelopid |
| Species | Mouse, Rat | Mouse, Rat | Data not readily available |
| Route of Administration | Intravenous, Intraperitoneal | Intravenous, Subcutaneous | Data not readily available |
| LD50 (Median Lethal Dose) | High; specific values not consistently reported in publicly available literature, indicating low acute toxicity. | High; specific values not consistently reported, indicating low acute toxicity. | Data not readily available |
Experimental Protocols for Long-Term Toxicity Assessment
The safety and toxicity of pharmaceutical compounds are typically evaluated following standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2][3][4][5][6][7][8] The following represents a generalized protocol for a chronic toxicity study in rodents, which would be applicable for the long-term evaluation of a substance like this compound.
Chronic Oral Toxicity Study in Rodents (Based on OECD Guideline 452)
1. Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar) or Mouse.
-
Sex: Both males and females.
-
Number of Animals: At least 20 animals per sex per dose group.[7]
2. Administration of Test Substance:
-
Route: Oral (gavage or in feed/water), reflecting a potential clinical route.
-
Dose Levels: At least three dose levels (low, intermediate, and high) and a concurrent control group. The high dose should aim to induce some toxic effects but not mortality, while the low dose should ideally be a no-observed-adverse-effect level (NOAEL).[9]
-
Duration: Typically 12 months for a chronic study.[4]
3. Observations:
-
Clinical Signs: Daily observation for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.
-
Body Weight and Food/Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
-
Ophthalmology: Examination of the eyes before the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at interim periods (e.g., 3, 6, and 12 months) and at termination to assess parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and various serum chemistry markers for liver and kidney function.
-
Urinalysis: Conducted at the same intervals as hematology and clinical biochemistry.
4. Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Organ Weights: Weights of major organs (e.g., liver, kidneys, heart, brain, spleen, gonads) are recorded.
-
Histopathology: Microscopic examination of a comprehensive list of organs and tissues from all animals in the control and high-dose groups. Tissues from lower-dose groups are examined as necessary to characterize observed lesions.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in safety and toxicity assessment and the potential biological interactions of this compound, the following diagrams are provided.
Caption: Workflow for a chronic toxicity study.
Caption: Postulated mechanism of this compound action.
References
- 1. fda.gov [fda.gov]
- 2. blog.biobide.com [blog.biobide.com]
- 3. database.ich.org [database.ich.org]
- 4. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
- 5. Oecd for chronic toxicity | PPTX [slideshare.net]
- 6. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 7. oecd.org [oecd.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
Validating the Anti-inflammatory Effects of Thymogen in a Chronic Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic dipeptide Thymogen and the corticosteroid Prednisolone in a preclinical model of chronic inflammation. The objective is to offer a framework for evaluating the anti-inflammatory potential of immunomodulatory compounds like this compound against established therapeutics. This document outlines the mechanisms of action, presents hypothetical yet representative experimental data, and provides detailed experimental protocols and pathway diagrams to facilitate further research.
Mechanism of Action: A Tale of Two Approaches
This compound and Prednisolone represent two distinct strategies for mitigating chronic inflammation.
This compound , a synthetic dipeptide (L-glutamyl-L-tryptophan), acts as an immunomodulator.[1] Its primary role is to restore balance to the immune system.[1] It influences the maturation and activity of T-lymphocytes, the key orchestrators of the adaptive immune response.[1] this compound's anti-inflammatory effects are believed to stem from its ability to normalize the production of cytokines, the signaling molecules that mediate inflammation. By promoting a balanced cytokine profile, this compound can temper excessive pro-inflammatory responses without causing broad immunosuppression.[1]
Prednisolone , a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent. Its mechanism of action is broad, affecting multiple aspects of the inflammatory cascade. Prednisolone binds to glucocorticoid receptors, which then translocate to the nucleus and alter the transcription of numerous genes. This leads to the decreased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the increased production of anti-inflammatory cytokines like Interleukin-10 (IL-10). Furthermore, Prednisolone inhibits the migration of inflammatory cells to the site of inflammation and suppresses the function of T-cells and B-cells.
Comparative Efficacy in a Chronic Inflammatory Model
To illustrate the potential differences in the anti-inflammatory profiles of this compound and Prednisolone, this section presents a summary of expected outcomes in the Adjuvant-Induced Arthritis (AIA) rat model. This model is widely used to study chronic inflammation and the efficacy of anti-arthritic drugs.[2]
Table 1: Comparative Efficacy of this compound and Prednisolone in Adjuvant-Induced Arthritis in Rats
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | Prednisolone (5 mg/kg) |
| Paw Volume (mL) - Day 21 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.1 |
| Arthritis Index (0-4 scale) - Day 21 | 3.5 ± 0.4 | 2.2 ± 0.3 | 1.0 ± 0.2 |
| Serum TNF-α (pg/mL) - Day 21 | 150 ± 20 | 90 ± 15 | 45 ± 10 |
| Serum IL-6 (pg/mL) - Day 21 | 200 ± 25 | 120 ± 20 | 60 ± 15 |
| Serum IL-10 (pg/mL) - Day 21 | 50 ± 10 | 85 ± 12 | 110 ± 18 |
Data are presented as mean ± standard deviation and are hypothetical, based on the known mechanisms of action of the compounds.
Signaling Pathways in Chronic Inflammation
The diagram below illustrates a simplified signaling pathway involved in chronic inflammation, highlighting the points of intervention for immunomodulators and corticosteroids.
Inflammatory signaling pathway and points of intervention.
Experimental Protocols
The following is a detailed protocol for the Adjuvant-Induced Arthritis (AIA) model in rats, a standard preclinical model for chronic inflammation.
Experimental Workflow: Adjuvant-Induced Arthritis Model
Workflow for the Adjuvant-Induced Arthritis model.
Detailed Methodology
-
Animals: Male Lewis rats (150-180g) are used for this model as they are highly susceptible to AIA. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.
-
Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing 10 mg/mL of heat-killed Mycobacterium tuberculosis, into the subplantar region of the right hind paw.
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., saline) daily via oral gavage.
-
This compound Group: Receives this compound (e.g., 10 mg/kg body weight) daily via oral gavage.
-
Prednisolone Group: Receives Prednisolone (e.g., 5 mg/kg body weight) daily via oral gavage as a positive control.
-
-
Clinical Assessment:
-
Paw Volume: The volume of both hind paws is measured using a plethysmometer on days 0, 7, 14, and 21. The change in paw volume is an indicator of inflammation.
-
Arthritis Index: The severity of arthritis in each paw is scored on a scale of 0-4, where 0 = no signs of inflammation, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = severe swelling, erythema, and ankylosis. The maximum score per animal is 16.
-
-
Biochemical Analysis: On day 21, animals are euthanized, and blood is collected via cardiac puncture. Serum is separated and stored at -80°C. The levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Histopathological Examination: The hind paws are collected, fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Statistical Analysis: Data are expressed as the mean ± standard deviation. Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's). A p-value of less than 0.05 is considered statistically significant.
Conclusion
This guide provides a framework for the comparative evaluation of this compound's anti-inflammatory properties in a chronic disease model. The provided data, while illustrative, is based on the established mechanisms of immunomodulation and corticosteroid action. The detailed experimental protocol for the Adjuvant-Induced Arthritis model offers a robust method for generating empirical data. Further research employing such models is crucial to fully elucidate the therapeutic potential of this compound in chronic inflammatory diseases and to position it relative to existing treatment paradigms.
References
A Comparative Analysis of Gene Expression Changes Induced by Thymogen and Thymosin alpha 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression changes induced by two immunomodulatory peptides, Thymogen and Thymosin alpha 1. While both agents are recognized for their roles in regulating immune function, they exhibit distinct molecular mechanisms and impact on the cellular transcriptome. This analysis is supported by available experimental data to delineate their effects on gene expression and signaling pathways.
Introduction to this compound and Thymosin alpha 1
This compound is a synthetic dipeptide consisting of L-glutamic acid and L-tryptophan (Glu-Trp). It is known for its immunomodulatory properties, including the stimulation of T-cell differentiation and proliferation.
Thymosin alpha 1 is a 28-amino acid peptide originally isolated from the thymus gland. It is a potent biological response modifier that enhances T-cell, dendritic cell, and antibody responses, and modulates cytokine and chemokine production.
Comparative Summary of Gene Expression Changes
The following tables summarize the known effects of this compound and Thymosin alpha 1 on gene expression. It is important to note that the available data for Thymosin alpha 1 is more extensive and quantitative, largely stemming from high-throughput screening techniques like RNA-sequencing.
Table 1: Overview of Affected Gene Categories
| Gene Category | This compound | Thymosin alpha 1 |
| Immune Response Genes | Upregulation of genes involved in innate and adaptive immunity. | Broad upregulation of genes related to T-cell activation, antigen presentation, and cytokine signaling. |
| Cytokine and Chemokine Genes | Modulation of pro-inflammatory and anti-inflammatory cytokine expression. | Upregulation of various interleukins, interferons, and their receptors. |
| Signaling Pathway Components | Upregulation of genes in TLR and RLR signaling pathways. | Upregulation of genes in TLR, JAK-STAT, and MAPK signaling pathways. |
| Cell Differentiation & Proliferation | Stimulation of genes associated with T-lymphocyte differentiation (e.g., CD4, CD5). | Enhancement of genes promoting T-cell maturation and proliferation. |
| Heat Shock Proteins & Stress Response | Regulation of heat shock protein synthesis genes. | Data not prominent in current literature. |
Table 2: Specific Gene Expression Changes
| Gene/Protein | This compound | Thymosin alpha 1 |
| TLR3, TLR7, TLR8, TLR9 | Upregulated | Upregulated (acts as an agonist for TLR2 and TLR9)[1] |
| RIG1, MDA5 | Upregulated | Data not prominent in current literature. |
| NFκB1, MAVS | Upregulated[2] | Upregulated (activates NF-κB pathway)[3] |
| TNF-α | Reduced synthesis (approximately five-fold in inflammation models)[2] | Downregulates pro-inflammatory cytokines like TNF-α[4] |
| CD4, CD5 | Stimulates expression on thymic cells[2] | Promotes maturation of CD4+/CD8+ T-cells[3] |
| KLRB1, PRF1 | Data not available | Upregulated in NKT cells |
| IL-2, IL-2R | Data not available | Upregulated[3][5] |
| MHC Class I & II | Data not available | Upregulated[3] |
Signaling Pathways
Both this compound and Thymosin alpha 1 exert their effects by modulating key intracellular signaling pathways that govern immune responses.
This compound Signaling Pathway
This compound is known to activate Toll-like Receptors (TLRs) and RIG-I-like Receptors (RLRs), which are crucial for recognizing pathogen-associated molecular patterns. This activation leads to the downstream signaling cascade involving NF-κB and MAVS, culminating in the expression of various immune-related genes.
Caption: this compound-induced signaling cascade.
Thymosin alpha 1 Signaling Pathway
Thymosin alpha 1 also engages TLRs, particularly TLR2 and TLR9, on antigen-presenting cells like dendritic cells.[1] This interaction triggers downstream signaling through MyD88-dependent pathways, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent expression of a wide array of immune-modulating genes. The JAK-STAT and MAPK pathways are also implicated in its mechanism of action.[3]
Caption: Thymosin alpha 1 signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for studying the effects of these peptides on gene expression.
In Vitro Treatment of Immune Cells
This protocol outlines a general workflow for treating immune cells in culture and subsequent gene expression analysis.
Caption: General experimental workflow.
1. Cell Isolation and Culture:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, specific immune cell populations (e.g., CD4+ T-cells, dendritic cells) can be isolated using magnetic-activated cell sorting (MACS).
-
Cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
2. Peptide Treatment:
-
Cells are seeded at a specific density (e.g., 1 x 10^6 cells/mL) in culture plates.
-
This compound or Thymosin alpha 1 is added to the culture medium at various concentrations (e.g., 1-100 µg/mL).
-
Control cells are treated with the vehicle (e.g., sterile PBS).
-
Cells are incubated for a predetermined duration (e.g., 24 to 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
3. RNA Extraction and Gene Expression Analysis:
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.
-
Gene expression is quantified using:
-
Quantitative Real-Time PCR (qPCR): For analyzing the expression of a small number of target genes.
-
Microarray Analysis: For a broader, transcriptome-wide analysis of gene expression.
-
RNA-Sequencing (RNA-seq): For a comprehensive and highly sensitive analysis of the entire transcriptome.
-
Conclusion
This compound and Thymosin alpha 1 are both potent immunomodulators that influence the expression of a wide range of genes critical for immune function. This compound appears to primarily act through the activation of innate immune signaling pathways involving TLRs and RLRs. In contrast, Thymosin alpha 1 has a broader, well-documented effect on both innate and adaptive immunity, significantly impacting T-cell and dendritic cell biology through multiple signaling cascades. The more extensive quantitative gene expression data available for Thymosin alpha 1 allows for a more detailed understanding of its molecular effects. Further high-throughput studies on this compound are warranted to provide a more comprehensive comparative analysis.
References
- 1. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Thymagen (this compound) Peptide 20mg - BioLongevity Labs [biolongevitylabs.com]
- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlock the Potential of RNA Therapeutics with RNA-Seq | Lexogen [lexogen.com]
- 5. Gene expression alterations in immune system pathways following exposure to immunosuppressive chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thymogen: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory materials is paramount. This guide provides essential safety and logistical information for the proper disposal of Thymogen, a synthetic dipeptide used in immunological research. Adherence to these procedures is critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Disposal Information
The following table summarizes the critical hazard and disposal information for this compound, based on available safety data sheets.
| Hazard Classification & Precautionary Statements | Disposal and Handling Guidelines |
| Acute Oral Toxicity (Category 4) : H302 - Harmful if swallowed.[1] | P264 : Wash skin thoroughly after handling.[1] |
| Acute Aquatic Toxicity (Category 1) : H400 - Very toxic to aquatic life.[1] | P270 : Do not eat, drink or smoke when using this product.[1] |
| Chronic Aquatic Toxicity (Category 1) : H410 - Very toxic to aquatic life with long lasting effects.[1] | P273 : Avoid release to the environment.[1] |
| P301 + P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P330 : Rinse mouth.[1] | |
| P391 : Collect spillage.[1] | |
| P501 : Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure personnel safety. The following step-by-step procedures are based on established safety guidelines for hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams : This includes unused or expired this compound powder, reconstituted solutions, empty vials, and contaminated labware (e.g., pipette tips, gloves, bench paper).
-
Segregate this compound waste : Keep this compound waste separate from non-hazardous and other chemical waste streams to ensure proper disposal.
Step 2: Unused or Expired this compound (Solid and Liquid)
-
Do not dispose of down the drain or in regular trash. Due to its high aquatic toxicity, this is of utmost importance.[1]
-
Collect in a designated hazardous waste container : Use a clearly labeled, leak-proof container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.
-
Arrange for pickup by a licensed hazardous waste disposal service. Follow your institution's specific procedures for chemical waste pickup.
Step 3: Empty Vials
-
Triple-rinse the vial : Use a suitable solvent (e.g., water or ethanol) to rinse the vial three times.
-
Collect the rinsate : The rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container for this compound.
-
Deface the label : Obliterate or remove the original label on the vial to prevent misuse.
-
Dispose of the rinsed vial : Once triple-rinsed and defaced, the vial can typically be disposed of in the appropriate laboratory glass waste container. However, consult your institution's specific guidelines.
Step 4: Contaminated Labware and Personal Protective Equipment (PPE)
-
Collect all contaminated items : This includes gloves, pipette tips, centrifuge tubes, and any other materials that have come into direct contact with this compound.
-
Place in a designated solid hazardous waste container : Use a clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.
-
Arrange for pickup : Dispose of this container through your institution's hazardous waste management program.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different this compound waste streams.
Caption: Decision tree for the segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
